4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(4-fluorophenyl)methylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h3-4,7-8,11,13,17H,1-2,5-6,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMGZWIRREMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162949 | |
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440648-01-1 | |
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440648-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
An In-depth Technical Guide on the Physicochemical Characterization of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Abstract: The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive framework for the physicochemical characterization of this compound, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not widely available in public literature, this document outlines the predictive and experimental methodologies essential for its thorough evaluation. We will delve into the core principles and provide detailed, field-proven protocols for determining critical parameters such as pKa, lipophilicity (logP), solubility, and melting point. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible physicochemical profile for novel molecular entities.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Development
In the intricate process of drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental truth: the molecule's intrinsic properties determine if it can even reach its target in a therapeutically effective concentration. The physicochemical characteristics of an active pharmaceutical ingredient (API) are the bedrock upon which its entire pharmacological profile is built. A molecule with promising in vitro activity can falter in vivo due to poor solubility, inadequate permeability, or rapid metabolism, all of which are influenced by its fundamental chemical nature.
The compound this compound combines several structural features of interest: a cyclohexane scaffold that imparts a three-dimensional character, a carboxylic acid group that is ionizable, an amine linkage, and a fluorobenzyl moiety that can influence lipophilicity and metabolic stability. Understanding the interplay of these groups is paramount. This guide will, therefore, not only present the predicted properties of this molecule but also provide the experimental blueprints for their empirical determination.
Predicted Physicochemical Profile
In the absence of extensive public domain experimental data for this compound, computational tools provide a valuable first approximation of its physicochemical properties. These in silico predictions are instrumental in guiding initial experimental design and prioritizing resources.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 279.35 g/mol | Influences diffusion and permeability; values under 500 Da are often favored for oral bioavailability (Lipinski's Rule of Five). |
| pKa (Acidic) | ~4.5 - 5.5 | The carboxylic acid group's pKa will determine its charge state at physiological pH (7.4), impacting solubility and interaction with targets. |
| pKa (Basic) | ~9.5 - 10.5 | The secondary amine's pKa will also influence the overall charge and solubility profile of the molecule. |
| logP | ~2.5 - 3.5 | This value suggests a moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |
| Aqueous Solubility | Moderately Soluble | The presence of both ionizable groups and a lipophilic benzyl ring suggests that solubility will be highly pH-dependent. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental validation of the predicted properties. The choice of these methods is guided by their robustness, reproducibility, and relevance in a drug discovery setting.
Determination of Ionization Constants (pKa)
The pKa is arguably one of the most critical physicochemical parameters as it dictates the charge of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and binding to its biological target. For this compound, which is an amphoteric substance (containing both acidic and basic functional groups), determining both pKa values is essential. Potentiometric titration is the gold-standard method for this purpose.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% v/v methanol in water) to ensure solubility throughout the titration. The use of a co-solvent is common for compounds with moderate to low aqueous solubility.
-
Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Employ a precision automated titrator for the accurate addition of the titrant.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Blanket the solution with an inert gas (e.g., nitrogen or argon) to prevent the ingress of atmospheric CO2, which can interfere with the titration of basic groups.
-
-
Titration Procedure:
-
Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).
-
Basic pKa: Titrate a separate, identical sample with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added to generate the titration curve.
-
The pKa is the pH at which the functional group is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve.
-
For more accurate determination, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the peak. The pKa is the pH at half the equivalence volume.
-
Specialized software can be used to fit the titration data and refine the pKa values.
-
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer at a specific pH. It is usually expressed in its logarithmic form, logP. The shake-flask method, while labor-intensive, remains the most reliable method for its determination.
Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases:
-
Prepare a phosphate buffer at a pH where the compound is predominantly in its neutral form (e.g., pH 2 for this compound to suppress carboxylate formation).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Accurately prepare a stock solution of the compound in the aqueous buffer.
-
In a screw-cap vial, mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
-
Gently agitate the mixture on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure that partitioning has reached equilibrium.
-
-
Phase Separation and Analysis:
-
Centrifuge the vials at low speed to facilitate a clean separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is then calculated as: logP = log10(P)
-
Diagram: Shake-Flask logP Experimental Workflow
Caption: Shake-flask method for logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. Poor solubility can lead to low and variable absorption, hindering clinical development. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is the most relevant measure for drug development.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 48-72 hours) to allow the solution to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Filter the samples through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove the excess solid.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Reporting:
-
The solubility is reported in units such as mg/mL or µM at each specific pH.
-
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While in silico predictions offer valuable initial insights, the empirical data derived from the robust experimental protocols detailed herein are indispensable for making informed decisions in the drug development pipeline. A thorough characterization of pKa, logP, and solubility will enable a clear understanding of the molecule's ADME properties, guide formulation strategies, and ultimately contribute to the successful progression of this and other novel chemical entities.
References
-
Lipinski's Rule of Five. Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]
-
IUPAC Recommendations for pKa Determination. Title: Measurement of pKa Values. Source: IUPAC. URL: [Link]
-
OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD. URL: [Link]
-
Thermodynamic Solubility. Title: The AAPS Journal | Solubility Measurement of Pharmaceutical Compounds by Scanned-Wavelength UV–Vis Spectroscopy. Source: AAPS Journal. URL: [Link]
4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid CAS number 440648-01-1
An In-Depth Technical Guide to 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid (CAS 440648-01-1): A Tranexamic Acid Analogue for Advanced Research
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS 440648-01-1), a structural analogue of the well-established antifibrinolytic agent, tranexamic acid.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel agents targeting the fibrinolytic system. By leveraging the known pharmacology of tranexamic acid as a foundational framework, this guide elucidates the scientific rationale for the strategic N-(4-fluorobenzyl) substitution. We present a plausible synthetic pathway, hypothesize a refined mechanism of action, and outline potential avenues for research and development. This whitepaper serves as a core resource, detailing the compound's physicochemical properties, proposed experimental workflows, and its potential as a next-generation therapeutic agent or a sophisticated chemical probe.
Compound Overview and Physicochemical Properties
This compound is a derivative of tranexamic acid, a synthetic lysine analogue that functions as a potent inhibitor of fibrinolysis.[4] The core structure consists of a cyclohexanecarboxylic acid scaffold, which mimics the binding motif required for interaction with plasminogen. The key modification in this compound is the attachment of a 4-fluorobenzyl group to the nitrogen of the aminomethyl side chain. This substitution introduces significant lipophilicity and the potential for novel molecular interactions within biological targets, distinguishing it from its parent compound, tranexamic acid. The strategic placement of a fluorine atom is a common medicinal chemistry tactic to enhance metabolic stability and binding affinity.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 440648-01-1 | [6][7] |
| Molecular Formula | C15H20FNO2 | [6][7] |
| Molecular Weight | 265.33 g/mol | [6] |
| IUPAC Name | 4-{[(4-fluorobenzyl)amino]methyl}cyclohexanecarboxylic acid | [8] |
| Appearance | Solid | [6] |
| Known Incompatibilities | Strong oxidizing agents, strong acids and bases | [6] |
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis proceeds in two main steps: initial esterification of tranexamic acid to protect the carboxylic acid and improve solubility in organic solvents, followed by reductive amination with 4-fluorobenzaldehyde and subsequent deprotection.
Sources
- 1. Tranexamic Acid- B2B Product Sheet - Transo-Pharm.com [transopharm.com]
- 2. Tranexamic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. Tranexamic Acid - LKT Labs [lktlabs.com]
- 5. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound | 440648-01-1 [sigmaaldrich.com]
- 8. This compound | 440648-01-1 [sigmaaldrich.com]
The Antifibrinolytic Action of 4-Aminomethyl-cyclohexanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 4-aminomethyl-cyclohexanecarboxylic acid derivatives, a critical class of antifibrinolytic agents. We will dissect the molecular interactions that underpin their therapeutic efficacy, with a primary focus on tranexamic acid, the most clinically significant member of this class. This guide will also delve into the structure-activity relationships that govern their potency and specificity. Furthermore, we will present a detailed, field-proven experimental protocol for assessing the antifibrinolytic activity of these compounds in a laboratory setting. Visualizations of key pathways and experimental workflows are provided to enhance comprehension. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of hemostasis, thrombosis, and pharmacology.
Introduction: The Fibrinolytic System and Its Regulation
The human body maintains a delicate balance between coagulation, the process of forming blood clots to prevent excessive bleeding, and fibrinolysis, the dissolution of these clots to restore normal blood flow.[1] This equilibrium is essential for vascular integrity and the prevention of both hemorrhagic and thrombotic events. The central player in fibrinolysis is the serine protease plasmin, which degrades the fibrin meshwork of a clot.[2] Plasmin is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators, primarily tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[3]
Hyperfibrinolysis, a state of excessive fibrinolytic activity, can lead to uncontrolled bleeding and is a significant concern in various clinical scenarios, including major surgery, trauma, and certain medical conditions.[4] Antifibrinolytic agents are therefore crucial therapeutic tools for managing these conditions. Among the most effective and widely used antifibrinolytics are the synthetic lysine analogs, a class of compounds that includes 4-aminomethyl-cyclohexanecarboxylic acid and its derivatives.[3]
Core Mechanism of Action: Competitive Inhibition of Plasminogen Activation
The primary mechanism of action of 4-aminomethyl-cyclohexanecarboxylic acid derivatives is the competitive and reversible inhibition of plasminogen activation.[4] These molecules, being synthetic analogs of the amino acid lysine, exert their effect by binding to the lysine-binding sites (LBS) on plasminogen.[3]
The LBS on plasminogen are crucial for its interaction with fibrin, which localizes and enhances its activation to plasmin at the site of a clot.[5] By occupying these sites, 4-aminomethyl-cyclohexanecarboxylic acid derivatives prevent plasminogen from binding to the fibrin clot.[6] This steric hindrance effectively inhibits the conversion of plasminogen to plasmin by t-PA, thereby stabilizing the fibrin clot and preventing its premature degradation.[5][6]
At higher concentrations, these compounds can also directly inhibit the activity of plasmin, although their primary therapeutic effect is mediated through the inhibition of plasminogen activation.[7]
Figure 1: Mechanism of action of 4-aminomethyl-cyclohexanecarboxylic acid derivatives. These compounds competitively inhibit the binding of plasminogen to fibrin, thereby preventing its activation to plasmin and the subsequent degradation of the fibrin clot.
Structure-Activity Relationships (SAR): Key Determinants of Antifibrinolytic Potency
The antifibrinolytic activity of 4-aminomethyl-cyclohexanecarboxylic acid derivatives is highly dependent on their molecular structure. The key structural features that govern their potency include the stereochemistry of the cyclohexane ring and the nature of the substituents.
The Critical Role of Stereochemistry
The spatial arrangement of the aminomethyl and carboxylic acid groups on the cyclohexane ring is a critical determinant of antifibrinolytic activity. The trans-isomer of 4-aminomethyl-cyclohexanecarboxylic acid (tranexamic acid) is the pharmacologically active form, while the cis-isomer is virtually inactive.[8] This stereoselectivity highlights the specific conformational requirements for effective binding to the lysine-binding sites of plasminogen. The rigid chair conformation of the cyclohexane ring in the trans-isomer presents the aminomethyl and carboxyl groups at an optimal distance and orientation to mimic the lysine side chain, allowing for a high-affinity interaction with the target.
Comparative Potency of Lysine Analogs
Several synthetic lysine analogs have been developed and evaluated for their antifibrinolytic activity. A comparative analysis reveals a clear structure-activity relationship:
| Compound | Relative Potency | Key Structural Features |
| ε-Aminocaproic acid (EACA) | 1 | Linear C6 aliphatic chain with terminal amino and carboxyl groups. |
| p-Aminomethylbenzoic acid (PAMBA) | ~5 | Aromatic ring providing a more rigid scaffold compared to EACA. |
| Tranexamic acid (trans-isomer) | ~7-10 | Cyclohexane ring in a fixed trans conformation, optimizing the distance between the functional groups. |
Table 1: Comparative antifibrinolytic potency of key lysine analogs.[9]
The increasing potency from EACA to PAMBA and finally to tranexamic acid demonstrates the importance of a rigid and conformationally constrained scaffold that presents the key binding moieties in a pre-organized and optimal geometry for interaction with the lysine-binding sites of plasminogen.
Recent research has explored novel derivatives of tranexamic acid with the aim of enhancing potency and specificity. For instance, the incorporation of a triazole moiety has been shown to improve the binding affinity to plasminogen, resulting in compounds with greater antifibrinolytic activity than tranexamic acid itself.[1][10] These findings underscore the potential for further optimization of this important class of drugs through rational drug design.
Experimental Protocol: In Vitro Assessment of Antifibrinolytic Activity using a Chromogenic Plasminogen Activation Assay
This protocol provides a robust and reproducible method for quantifying the inhibitory effect of 4-aminomethyl-cyclohexanecarboxylic acid derivatives on plasminogen activation in a purified system.
Principle
This assay measures the ability of a test compound to inhibit the t-PA mediated conversion of plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The reduction in color development in the presence of the test compound is proportional to its antifibrinolytic activity.
Materials and Reagents
-
Human plasminogen
-
Human tissue-type plasminogen activator (t-PA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl and 0.01% Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compounds (4-aminomethyl-cyclohexanecarboxylic acid derivatives) dissolved in an appropriate solvent (e.g., water or DMSO)
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of plasminogen, t-PA, and the chromogenic substrate in Tris-HCl buffer at the desired concentrations.
-
Prepare a series of dilutions of the test compounds and a reference standard (e.g., tranexamic acid) in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
20 µL of Tris-HCl buffer (for blank wells) or test compound/reference standard solution.
-
20 µL of plasminogen solution.
-
20 µL of t-PA solution.
-
-
Mix gently and incubate the plate at 37°C for 10 minutes to allow for the initiation of plasminogen activation.
-
-
Initiation of Chromogenic Reaction:
-
Add 20 µL of the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 where V_inhibitor is the rate of reaction in the presence of the test compound and V_control is the rate of reaction in the absence of any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzymatic activity).
-
Figure 2: Experimental workflow for the in vitro assessment of antifibrinolytic activity using a chromogenic plasminogen activation assay.
Conclusion
4-Aminomethyl-cyclohexanecarboxylic acid and its derivatives are potent antifibrinolytic agents that play a vital role in the management of hyperfibrinolytic bleeding. Their mechanism of action is well-established and centers on the competitive inhibition of plasminogen activation through binding to its lysine-binding sites. The antifibrinolytic potency of these compounds is exquisitely sensitive to their stereochemistry and the overall rigidity of their molecular scaffold. The in vitro chromogenic plasminogen activation assay provides a reliable and quantitative method for evaluating the efficacy of existing and novel derivatives. A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals seeking to advance the field of antifibrinolytic therapy.
References
-
Okamoto, S., Sato, S., Takada, Y., & Okamoto, U. (1964). An active stereo-isomer (trans-form) of AMCHA and its antifibrinolytic (antiplasminic) action in vitro and in vivo. The Keio Journal of Medicine, 13(4), 177–185.[8]
-
Computational model of tranexamic acid on urokinase mediated fibrinolysis. (2020). PLoS ONE, 15(5), e0233640.[5][11][[“]]
-
Comparative outcomes of antifibrinolytics in surgical bleeding management. (n.d.). Consensus.[13]
-
Levy, J. H., Koster, A., Quinones, Q. J., Milling, T. J., & Key, N. S. (2018). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 128(3), 657–670.[3]
-
Wu, C. C., Ho, W. M., & Cheng, K. S. (1992). Antifibrinolytic Activities of alpha-N-acetyl-L-lysine Methyl Ester, Epsilon-Aminocaproic Acid, and Tranexamic Acid. Importance of Kringle Interactions and Active Site Inhibition. Arteriosclerosis and Thrombosis: A Journal of Vascular Biology, 12(6), 708–716.[14]
-
Brown, J. R., Birkmeyer, N. J., & O'Connor, G. T. (2007). Meta-Analysis Comparing the Effectiveness and Adverse Outcomes of Antifibrinolytic Agents in Cardiac Surgery. Circulation, 115(22), 2801–2813.[15]
-
Patel, J., & Gendler, Y. (2015). Antifibrinolytic Drugs (Aminocaproic Acid and Tranexamic Acid): Treatment Perspectives for Dental Surgery. Journal of Oral and Maxillofacial Surgery, 73(9), 1675–1683.[6]
-
Verstraete, M. (1985). Clinical application of inhibitors of fibrinolysis. Drugs, 29(3), 236–261.[9]
-
Vanderbilt, A. A., & G-R, G. (2014). Comparative Analysis of Antifibrinolytic Medications in Pediatric Heart Surgery. The Journal of extra-corporeal technology, 46(1), 58–63.[16]
-
Carless, P. A., Moxey, A. J., & O'Connell, D. (2004). Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery? A meta-analysis of randomized head-to-head trials. BMC Cardiovascular Disorders, 4, 19.[17]
-
Martí-Carvajal, A. J., & Solà, I. (2012). Antifibrinolytic amino acids for upper gastrointestinal bleeding in people with acute or chronic liver disease. The Cochrane database of systematic reviews, 12, CD004328.[18]
-
Iwata, H., & Nagashima, Y. (1974). Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin. Thrombosis research, 4(5), 629–638.[19]
-
Zhu, J., Wang, J., & Zhang, Q. (2013). Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 61(7), 724–729.[20]
-
Longstaff, C., & Thelwell, C. (1994). Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 5(4), 537–542.[7]
-
Bosch-Sanz, L., Pina-Grama, B., & Roig-Soriano, X. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International journal of molecular sciences, 23(23), 14942.[1]
-
Shakur-Still, H., & Roberts, I. (2020). Tranexamic acid inhibits group A streptococci–mediated fibrinolysis in vitro and modulates host immune cells in vivo. Frontiers in Immunology, 11, 579857.[21]
-
Lee, H., & Choi, H. (2023). Tranexamic acid - a promising hemostatic agent with limitations: a narrative review. Korean journal of anesthesiology, 76(4), 275–288.[4]
-
Reed, M. J., & Woolley, K. (2015). Tranexamic acid: Beyond antifibrinolysis. Transfusion, 55(2), 446–456.[22]
-
Hoylaerts, M., Lijnen, H. R., & Collen, D. (1981). Studies on the mechanism of the antifibrinolytic action of tranexamic acid. Biochimica et biophysica acta, 673(1), 75–85.[23]
-
Bosch-Sanz, L., Roig-Soriano, X., & Pina-Grama, B. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International journal of molecular sciences, 23(23), 14942.[10]
- Perel, P., Ker, K., & Morales Uribe, C. H. (2013). Tranexamic acid for reducing mortality in emergency and urgent surgery.
- Okamoto, S., et al. (1964). AN ACTIVE STEREO-ISOMER (TRANS-FORM) OF AMCHA AND ITS ANTIFIBRINOLYTIC (ANTIPLASMINIC) ACTION IN VITRO AND IN VIVO. The Keio Journal of Medicine, 13, 177-85.
- Computational model of tranexamic acid on urokinase mediated fibrinolysis. (2020). PLOS ONE, 15(5), e0233640.
- Brown, J. R., et al. (2007). Meta-Analysis Comparing the Effectiveness and Adverse Outcomes of Antifibrinolytic Agents in Cardiac Surgery.
- Patel, J., & Gendler, Y. (2015). Antifibrinolytic Drugs (Aminocaproic Acid and Tranexamic Acid): Treatment Perspectives for Dental Surgery.
- Vanderbilt, A. A., & G-R, G. (2014). Comparative Analysis of Antifibrinolytic Medications in Pediatric Heart Surgery. The Journal of extra-corporeal technology, 46(1), 58-63.
- McCormack, P. L. (2012). Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis. Drugs, 72(5), 585–617.
- Shakur-Still, H., & Roberts, I. (2020). Tranexamic acid inhibits group A streptococci–mediated fibrinolysis in vitro and modulates host immune cells in vivo. Frontiers.
- Lee, H., & Choi, H. (2023). Tranexamic acid: a promising hemostatic agent with limitations: a narrative review.
- Perel, P., et al. (2013). Tranexamic acid (an antifibrinolytic agent) for reducing mortality in emergency and urgent surgery. Cochrane.
Sources
- 1. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranexamic acid - a promising hemostatic agent with limitations: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AN ACTIVE STEREO-ISOMER (TRANS-FORM) OF AMCHA AND ITS ANTIFIBRINOLYTIC (ANTIPLASMINIC) ACTION IN VITRO AND IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical application of inhibitors of fibrinolysis [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Antifibrinolytic activities of alpha-N-acetyl-L-lysine methyl ester, epsilon-aminocaproic acid, and tranexamic acid. Importance of kringle interactions and active site inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Comparative Analysis of Antifibrinolytic Medications in Pediatric Heart Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery? A meta-analysis of randomized head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifibrinolytic amino acids for upper gastrointestinal bleeding in people with acute or chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Frontiers | Tranexamic acid inhibits group A streptococci–mediated fibrinolysis in vitro and modulates host immune cells in vivo [frontiersin.org]
- 21. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on the mechanism of the antifibrinolytic action of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tranexamic acid (an antifibrinolytic agent) for reducing mortality in emergency and urgent surgery | Cochrane [cochrane.org]
The Fluorobenzyl Moiety: A Privileged Scaffold in Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3] The fluorobenzyl group, in particular, has emerged as a privileged scaffold in a diverse array of therapeutic agents, enabling potent and selective interactions with a wide range of biological targets.[4][5][6][7] This guide provides an in-depth exploration of the biological targets of fluorobenzyl-containing compounds, the experimental methodologies used to identify and characterize these interactions, and the key signaling pathways modulated by these drugs. We will delve into specific examples of successful drugs that incorporate this versatile moiety, offering insights into the causality behind their design and mechanism of action.
Part 1: Key Biological Targets of Fluorobenzyl-Containing Compounds
The fluorobenzyl moiety is a key pharmacophore in numerous FDA-approved drugs, contributing to their high affinity and selectivity for their respective biological targets. Below, we examine four prominent examples, each targeting a different class of protein and operating in a distinct therapeutic area.
Voriconazole: Targeting Fungal Ergosterol Biosynthesis
Biological Target: Lanosterol 14α-demethylase (CYP51)
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[8] Its primary mechanism of action is the inhibition of CYP51, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[9][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] By inhibiting CYP51, voriconazole disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9] This disruption of membrane integrity inhibits fungal growth and replication.[9] The fluorobenzyl group in voriconazole plays a crucial role in its binding to the active site of CYP51, contributing to its potency and broad spectrum of activity.
Celecoxib: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Biological Target: Cyclooxygenase-2 (COX-2)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[11][12][13] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][14] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.[11] The selective inhibition of COX-2 by celecoxib reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12] The fluorobenzyl moiety of celecoxib is critical for its selective binding to the COX-2 active site, fitting into a side pocket that is not present in the COX-1 enzyme.
Bicalutamide: Antagonizing the Androgen Receptor
Biological Target: Androgen Receptor (AR)
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[15][16] It functions as a competitive antagonist of the androgen receptor, a ligand-activated transcription factor that plays a critical role in the growth and survival of prostate cancer cells.[1][6][15] Bicalutamide binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[15][16] This blockade of androgen binding inhibits the nuclear translocation of the AR, its binding to androgen response elements on DNA, and the subsequent transcription of androgen-dependent genes that promote cell proliferation.[1][17] Molecular dynamics simulations suggest that bicalutamide binding induces a conformational change in the AR, distorting the coactivator binding site and leading to transcriptional inactivation.[1][6] The fluorobenzyl group is a key component of the pharmacophore responsible for this antagonistic activity.
Rucaparib: Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Biological Target: Poly (ADP-ribose) Polymerase (PARP)
Rucaparib is a PARP inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA mutations.[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair pathway.[7][18] By inhibiting PARP, rucaparib prevents the repair of these single-strand breaks.[4][7] In cancer cells with defects in homologous recombination repair (such as those with BRCA1/2 mutations), these unrepaired single-strand breaks accumulate and lead to the formation of double-strand breaks during DNA replication.[7] The inability to repair these double-strand breaks results in synthetic lethality and cancer cell death.[4][7] The fluorobenzyl group in rucaparib contributes to its potent inhibition of PARP1, PARP2, and PARP3.[19]
Table 1: Summary of Fluorobenzyl-Containing Drugs and Their Biological Targets
| Drug | Therapeutic Area | Biological Target | Mechanism of Action |
| Voriconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin synthesis |
| Bicalutamide | Oncology (Prostate Cancer) | Androgen Receptor (AR) | Competitive antagonism of androgen binding |
| Rucaparib | Oncology (Ovarian Cancer) | Poly (ADP-ribose) Polymerase (PARP) | Inhibition of DNA repair, leading to synthetic lethality |
Part 2: Experimental Methodologies for Target Identification and Validation
The identification and validation of the biological targets of small molecules are critical steps in drug discovery. A variety of experimental techniques are employed to elucidate these interactions. As a Senior Application Scientist, the choice of methodology is dictated by the specific scientific question, the nature of the target, and the available resources.
Target Identification Using Affinity-Based Methods
Affinity-based proteomics is a powerful approach for identifying the direct binding partners of a compound from a complex biological mixture.
This protocol outlines a generalized workflow for identifying the protein targets of a fluorobenzyl-containing compound.
-
Immobilization of the Ligand:
-
Synthesize a derivative of the fluorobenzyl-containing compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The position of the linker should be carefully chosen to minimize interference with the compound's binding to its target.
-
Covalently couple the derivatized compound to the activated beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture the relevant cells to a sufficient density and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the ligand-immobilized beads for a defined period at 4°C to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or a structurally similar but inactive compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competition with an excess of the free (non-immobilized) compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.[20][21][22][23][24]
-
Causality in Experimental Design: The use of a negative control is crucial to distinguish between specific and non-specific binding. Elution with the free compound provides strong evidence for a direct and specific interaction between the immobilized ligand and the eluted proteins.
Target Engagement and Validation in a Cellular Context
Once a putative target has been identified, it is essential to validate the engagement of the compound with this target in a cellular environment.
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[25][26][27][28][29]
-
Cell Treatment:
-
Culture cells to the desired confluence.
-
Treat the cells with the fluorobenzyl-containing compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.
-
-
Quantification of Soluble Target Protein:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
Causality in Experimental Design: The dose-dependent thermal shift provides strong evidence of a direct interaction between the compound and the target protein within the complex cellular milieu.
In Vitro Enzymatic Assays for Functional Characterization
For targets that are enzymes, in vitro assays are essential to quantify the inhibitory potency of the compound.
This protocol describes a colorimetric assay to measure the inhibition of COX-2 activity.[7][30][31][32][33]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare serial dilutions of the fluorobenzyl-containing test compound (e.g., celecoxib) and a known COX-2 inhibitor as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to each well.
-
Add the test compound or control at various concentrations.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The oxidation of TMPD during the reduction of PGG2 to PGH2 results in a colored product.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality in Experimental Design: The direct measurement of prostaglandin production (or a surrogate marker) in the presence of varying concentrations of the inhibitor provides a quantitative measure of the compound's functional effect on the enzyme.
This protocol describes a radioligand binding assay to determine the affinity of a compound for the androgen receptor.[5][9][34][35][36]
-
Preparation of AR Source:
-
Competitive Binding:
-
Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
In separate tubes, add increasing concentrations of the unlabeled fluorobenzyl-containing test compound (e.g., bicalutamide).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled androgen).
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
-
Quantification of Bound Radioactivity:
-
Measure the radioactivity in the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which can be used to calculate the binding affinity (Ki) of the compound for the androgen receptor.
-
Causality in Experimental Design: The ability of the test compound to displace the radiolabeled ligand in a concentration-dependent manner directly demonstrates its binding to the androgen receptor.
This protocol describes a colorimetric assay to measure the activity of PARP and its inhibition.[14][18][37][38]
-
Assay Setup:
-
Use a 96-well plate coated with histones, which are substrates for PARP.
-
Prepare a reaction mixture containing activated DNA (to stimulate PARP activity) and biotinylated NAD+ (the substrate for ADP-ribosylation).
-
-
Enzymatic Reaction:
-
Add purified PARP enzyme to the wells.
-
Add the fluorobenzyl-containing test compound (e.g., rucaparib) at various concentrations.
-
Incubate the plate to allow the PARP-catalyzed ADP-ribosylation of histones to occur.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP (horseradish peroxidase), which will bind to the biotinylated ADP-ribose chains on the histones.
-
Add a colorimetric HRP substrate. The amount of color produced is proportional to the amount of PARP activity.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound.
-
Determine the IC50 value from a dose-response curve.
-
Causality in Experimental Design: This assay directly measures the enzymatic activity of PARP, and the reduction in signal in the presence of the test compound provides a quantitative measure of its inhibitory effect.
Part 3: Signaling Pathways Modulated by Fluorobenzyl-Containing Compounds
Understanding the signaling pathways in which the biological targets are involved is crucial for comprehending the broader physiological and pathological consequences of drug action.
Ergosterol Biosynthesis Pathway
Voriconazole's inhibition of CYP51 is a key intervention point in the multi-step ergosterol biosynthesis pathway in fungi.
Caption: Ergosterol Biosynthesis Pathway and the Site of Voriconazole Inhibition.
COX-2 and Prostaglandin Synthesis Pathway
Celecoxib's selective inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins that mediate inflammation.
Caption: COX-2 Mediated Prostaglandin Synthesis and Inhibition by Celecoxib.
Androgen Receptor Signaling Pathway
Bicalutamide disrupts the canonical androgen receptor signaling pathway, which is crucial for the growth of prostate cancer cells.
Caption: Androgen Receptor Signaling Pathway and its Antagonism by Bicalutamide.
PARP and DNA Damage Repair Pathway
Rucaparib's inhibition of PARP exploits the concept of synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: PARP-mediated DNA Repair and the Mechanism of Synthetic Lethality with Rucaparib.
Conclusion: The Enduring Importance of the Fluorobenzyl Moiety in Drug Discovery
The fluorobenzyl group continues to be a valuable and versatile component in the medicinal chemist's toolbox. Its strategic incorporation into small molecules has led to the development of highly effective and selective drugs against a wide array of biological targets. The examples of voriconazole, celecoxib, bicalutamide, and rucaparib underscore the profound impact that this seemingly simple chemical moiety can have on the potency, selectivity, and overall therapeutic success of a drug. As our understanding of disease biology deepens and new biological targets are identified, the rational design of novel fluorobenzyl-containing compounds, guided by the experimental methodologies outlined in this guide, will undoubtedly continue to yield innovative and life-saving therapies.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bicalutamide? Retrieved from [Link]
-
Masiello, D., et al. (2002). Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor. Journal of Biological Chemistry, 277(29), 26321-6. [Link]
-
Pharmacology of Bicalutamide (Casodex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. [Link]
-
ClinPGx. (n.d.). celecoxib. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Retrieved from [Link]
-
Bixel, K., et al. (2017). In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13_Supplement), 2475-2475. [Link]
-
Zhou, Y., et al. (2016). FDA-Approved Fluorinated Heterocyclic Drugs from 2000 to 2015. Molecules, 21(12), 1649. [Link]
-
Ilardi, E. A., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Journal of Fluorine Chemistry, 247, 109803. [Link]
-
Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). YouTube. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Masferrer, J. L., et al. (1999). Cyclooxygenase-2 inhibition by celecoxib reduces proliferation and induces apoptosis in angiogenic endothelial cells in vivo. Cancer research, 59(24), 6219-6223. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Voriconazole? Retrieved from [Link]
-
Wang, Z., et al. (2020). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Frontiers in Microbiology, 11, 689. [Link]
-
Culig, Z., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. Translational Andrology and Urology, 1(2), 152-161. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). AR Binding Assay Fact Sheet. Retrieved from [Link]
-
Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 137-144. [Link]
-
Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from [Link]
-
ResearchGate. (n.d.). PARP-mediated DNA damage repair mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
-
MDPI. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
-
Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
-
YouTube. (2022, May 5). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. [Link]
-
BrJAC. (2020). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PARP assay [assay-protocol.com]
- 19. pathwaymap.com [pathwaymap.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. brjac.com.br [brjac.com.br]
- 23. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. grokipedia.com [grokipedia.com]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors [mdpi.com]
- 33. assaygenie.com [assaygenie.com]
- 34. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 35. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. signosisinc.com [signosisinc.com]
Technical Guide: Spectroscopic Characterization of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid represents a class of compounds featuring a flexible cyclohexane scaffold, a secondary amine linkage, and a fluorinated aromatic ring. Such motifs are of significant interest in medicinal chemistry due to their potential to modulate pharmacokinetic and pharmacodynamic properties. The strategic incorporation of a fluorine atom, for instance, can enhance metabolic stability and binding affinity[1].
Molecular Structure and Properties
Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.
-
Molecular Formula: C₁₅H₂₀FNO₂
-
Molecular Weight (Monoisotopic): 281.1481 g/mol
-
Molecular Weight (Average): 281.325 g/mol
-
Structure:
The structure contains several key features that will define its spectroscopic signature: a monosubstituted fluorophenyl ring, a cyclohexane ring (which can exist as cis or trans isomers), a carboxylic acid, a secondary amine, and two methylene groups. The stereochemistry of the cyclohexane ring (1,4-disubstitution) will significantly influence the NMR spectra of the ring protons. This guide will assume the more thermodynamically stable trans isomer for predictive purposes.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this, containing polar functional groups (carboxylic acid and amine), Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.
Predicted Mass Spectrum & Fragmentation
The analysis can be conducted in either positive or negative ion mode.
-
Positive Ion Mode (ESI+): The molecule is expected to readily protonate at the secondary amine nitrogen, yielding a strong molecular ion peak ([M+H]⁺) at m/z 282.1554 .
-
Negative Ion Mode (ESI-): The carboxylic acid group will easily deprotonate, resulting in a prominent molecular ion peak ([M-H]⁻) at m/z 280.1408 .
Upon collisional activation (MS/MS), the molecular ion will undergo characteristic fragmentation. The most probable cleavage is the benzylic C-N bond, which is inherently labile. This would result in the formation of a stable 4-fluorobenzyl cation or radical.
Table 1: Predicted Key Mass Fragments (ESI+)
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 282.1554 | [C₁₅H₂₁FNO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 264.1449 | [C₁₅H₁₉FNO]⁺ | Loss of H₂O (18.0105 Da) from the carboxylic acid |
| 236.1499 | [C₁₅H₂₀FN]⁺ | Loss of CO₂ (44.00 Da) from the carboxylic acid |
| 109.0502 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation, a highly characteristic fragment |
The following diagram illustrates the primary fragmentation pathway in positive ion mode.
Caption: Predicted ESI+ MS/MS fragmentation of the target molecule.
Experimental Protocol: LC-MS Analysis
This protocol ensures robust and reproducible data acquisition.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Rationale: Reverse-phase chromatography is ideal for retaining and separating this moderately polar compound from potential impurities. Formic acid is a standard additive that aids in ionization for ESI-MS[2].
-
-
Mass Spectrometer Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500 for full scan MS.
-
MS/MS: For fragmentation data, select the precursor ion (m/z 282.16) for collision-induced dissociation (CID) with collision energy ramped from 10-40 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for complete structural elucidation.
Predicted ¹H and ¹³C NMR Spectra
The choice of solvent is critical for NMR, especially for molecules with exchangeable protons (amine N-H and carboxylic acid O-H). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the compound and often allows for the observation of N-H and O-H protons[3].
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Atom Label(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Carboxylic Acid (OH) | ~12.0, broad singlet, 1H | ~176 | Highly deshielded acidic proton.[4] |
| Carboxylic Acid (C=O) | - | ~176 | Typical chemical shift for a carboxylic acid carbon. |
| Aromatic (CH, ortho to F) | ~7.15, triplet, 2H | ~115 (d, J≈21 Hz) | Protons and carbons ortho to fluorine show characteristic coupling (²JCF). |
| Aromatic (CH, meta to F) | ~7.35, triplet, 2H | ~131 (d, J≈8 Hz) | Protons and carbons meta to fluorine show smaller coupling (³JCF). |
| Aromatic (C-F) | - | ~162 (d, J≈245 Hz) | Large one-bond coupling constant is characteristic of a C-F bond. |
| Aromatic (C-CH₂) | - | ~135 | Quaternary aromatic carbon. |
| Benzyl (CH₂) | ~3.70, singlet, 2H | ~52 | Methylene protons adjacent to the aromatic ring and nitrogen. |
| Amine (NH) | ~2.5-3.5, broad, 1H | - | Shift is variable and peak may be broad due to exchange. |
| Methylene (N-CH₂) | ~2.40, doublet, 2H | ~50 | Methylene group attached to the cyclohexane ring. |
| Cyclohexane (CH) | ~1.8-2.0, multiplet, 1H | ~42 | Methine proton at C4. |
| Cyclohexane (CH) | ~2.1-2.3, multiplet, 1H | ~44 | Methine proton at C1. |
| Cyclohexane (CH₂, axial) | ~1.0-1.4, multiplet, 4H | ~30-35 | Shielded axial protons on the cyclohexane ring. |
| Cyclohexane (CH₂, equatorial) | ~1.6-1.9, multiplet, 4H | ~30-35 | Deshielded equatorial protons on the cyclohexane ring. |
Experimental Protocol: NMR Data Acquisition
This workflow outlines the necessary steps for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 10-15 mg of the analyte into a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆. Vortex the tube until the sample is fully dissolved.
-
Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar and amphiphilic molecules and its ability to slow the exchange of labile protons, often making them observable[3].
-
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. The instrument's software will perform automated locking (to the deuterium signal of the solvent), tuning (matching the probe to the correct frequency), and shimming (optimizing the magnetic field homogeneity).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typically, 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To confirm assignments, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) is highly advised. HSQC, in particular, would definitively link each proton signal to its directly attached carbon, validating the assignments in Table 2.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectrum (the residual DMSO peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Conclusion
The structural verification of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. ESI-MS is predicted to confirm the compound's molecular weight (m/z 282.1554 for [M+H]⁺) and reveal a characteristic fragmentation pattern dominated by the cleavage of the benzylic C-N bond, yielding a key fragment at m/z 109.05. ¹H and ¹³C NMR spectroscopy will provide a detailed map of the molecular structure, with predictable chemical shifts for the fluorophenyl, benzyl, and cyclohexyl moieties. The protocols and predictive data presented in this guide offer a robust framework for researchers to confirm the identity, structure, and purity of this compound, ensuring data integrity for applications in drug development and chemical research.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20330, 4-Methylcyclohexanecarboxylic acid." PubChem, [Link]. Accessed January 17, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23852834, 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid." PubChem, [Link]. Accessed January 17, 2026.
- Mohler, F. L., et al. "Mass spectra of fluorocarbons." Journal of Research of the National Bureau of Standards, vol. 40, no. 3, 1948, p. 235.
-
Meena, et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." Future Journal of Pharmaceutical Sciences, vol. 9, no. 1, 2023, p. 33. [Link].
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 17, 2026.
-
FooDB. "Showing Compound Cyclohexanecarboxylic acid (FDB003406)." FooDB, [Link]. Accessed January 17, 2026.
-
Jamari, N. L. A., et al. "Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)." Analytica Chimica Acta, vol. 1053, 2019, pp. 22-31. [Link].
-
Jadav, H. "Which solvents I should use for taking NMR of amino acid?" ResearchGate, 2017, [Link]. Accessed January 17, 2026.
-
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, [Link]. Accessed January 17, 2026.
-
De La Cruz, F. P., et al. "Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives." RSC Advances, vol. 5, no. 1, 2015, pp. 1-4. [Link]. Accessed January 17, 2026.
Sources
A Technical Guide to the Pre-formulation Assessment of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid: Solubility and Stability Studies
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for conducting critical solubility and stability studies on 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid, an NCE with structural motifs suggesting complex physicochemical behaviors. We detail field-proven, step-by-step protocols for equilibrium solubility, pH-solubility profiling, and forced degradation studies, grounded in the principles outlined by the International Council for Harmonisation (ICH). The causality behind experimental choices is explained, and methodologies for developing a stability-indicating analytical method are presented. This document is intended for researchers, scientists, and drug development professionals to establish a robust pre-formulation data package, enabling informed decisions in subsequent formulation and development activities.
Introduction: The Criticality of Early-Stage Characterization
This compound is a molecule of interest possessing both a carboxylic acid and a secondary amine group, making it an amphiprotic compound. The presence of these ionizable functional groups, combined with a semi-rigid cyclohexyl core and a fluorinated aromatic ring, predicts that its solubility and stability will be highly dependent on environmental pH.[1] Early and precise characterization of these properties is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program.[2]
A comprehensive understanding of the solubility profile is essential for designing dosage forms with adequate drug loading and predictable release characteristics.[2] Concurrently, stability studies identify potential degradation pathways and inform decisions on packaging, storage conditions, and shelf-life, ensuring the safety and efficacy of the final drug product.[3][4] This guide adheres to the principles of regulatory guidelines, primarily the ICH Q1A(R2) guideline on stability testing, to ensure that the data generated is robust, reliable, and suitable for regulatory submissions.[3][5]
Physicochemical Properties Overview
The structure of this compound suggests it will exhibit zwitterionic properties. The carboxylic acid moiety (pKa ~4-5) will be deprotonated at higher pH, while the secondary amine (pKa ~9-10) will be protonated at lower pH. This dual nature means that its net charge, and therefore its aqueous solubility, will be lowest at its isoelectric point and increase significantly in both acidic and basic conditions.[6][7] The fluorobenzyl group adds lipophilicity, which may temper the aqueous solubility of the uncharged species.
Aqueous and Solvent Solubility Assessment
The primary goal of this phase is to determine the thermodynamic or equilibrium solubility of the drug substance.[8] The shake-flask method is the universally accepted "gold standard" for this purpose due to its reliability in achieving a true equilibrium between the solid and dissolved states of the compound.[8][9][10]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Causality: This method is chosen to ensure that the measured solubility represents a true thermodynamic equilibrium, avoiding the misleadingly high values that can be obtained from kinetic solubility measurements where supersaturation may occur.[8] Using a range of solvents provides an early indication of potential vehicles for formulation and toxicology studies.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of clear glass vials. The excess solid is critical to ensure saturation is reached and maintained.[8]
-
Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent. A recommended starting panel includes:
-
Purified Water
-
0.1 M Hydrochloric Acid (HCl)
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 48-72 hours.[11]
-
Self-Validation Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the excess solid.[8]
-
Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.
-
Quantitation: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | 25 | 0.05 | 50 |
| 0.1 M HCl | 25 | 15.2 | 15200 |
| pH 7.4 PBS | 25 | 8.9 | 8900 |
| Ethanol | 25 | 25.5 | 25500 |
| Propylene Glycol | 25 | 40.1 | 40100 |
Note: Data presented are hypothetical examples for illustrative purposes.
pH-Solubility Profiling
For an ionizable compound like this, understanding its solubility as a function of pH is critical for predicting its behavior in the gastrointestinal tract and for developing parenteral or oral liquid formulations.[12]
Protocol: pH-Solubility Determination
Causality: This experiment maps the solubility across a physiologically relevant pH range (typically pH 1.2 to 7.5), revealing the pH of minimum solubility (isoelectric point) and the pH ranges where solubility is enhanced.[13][14] This information is vital for predicting oral absorption and avoiding precipitation upon injection.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4-5, and phosphate buffers for pH 6-8). Verify the final pH of each buffer at the study temperature (e.g., 37°C).[14]
-
Equilibration: Perform the shake-flask method as described in Section 3.1, using the prepared buffers as the dissolution media.
-
pH Verification: Crucially, after the equilibration period, measure and record the final pH of the supernatant in each vial to ensure the buffering capacity was sufficient to control the pH after the addition of the amphiprotic drug.[10][14]
-
Quantitation: Analyze the filtered supernatant from each buffer using a validated HPLC method.
-
Data Analysis: Plot the logarithm of solubility (log S) against the final measured pH. The resulting curve will illustrate the pH-dependent solubility profile of the compound.
Stability Studies and Forced Degradation
Stability testing is a mandatory component of pre-formulation, designed to understand how the drug substance changes under the influence of various environmental factors.[3][15] Forced degradation, or stress testing, is an accelerated process intended to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[4][16][17] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[16][18]
Development of a Stability-Indicating Analytical Method
Causality: A standard analytical method can quantify the parent drug but may not be able to separate it from its degradation products. A stability-indicating method (SIM) is essential as it proves that any decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradants.[19][20][21] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[22][23]
Workflow for SIM Development:
-
Initial Method Development: Develop a reverse-phase HPLC method that provides a sharp, symmetric peak for the parent compound. A common starting point is a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer).
-
Forced Degradation: Subject the drug substance to the stress conditions outlined in Section 5.2.
-
Method Optimization: Analyze the stressed samples. The primary goal is to achieve baseline resolution between the parent peak and all major degradation peaks. This is an iterative process involving adjustments to:
-
Mobile phase gradient and pH
-
Column chemistry (e.g., C18, Phenyl-Hexyl)
-
Column temperature
-
Detector wavelength
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in both stressed and unstressed samples. This helps confirm that the main peak is not co-eluting with any degradants.
Protocol: Forced Degradation (Stress Testing)
Causality: These studies subject the drug to conditions more severe than those expected during storage to rapidly generate potential degradants.[24] This helps elucidate degradation mechanisms (e.g., hydrolysis, oxidation) and is a regulatory requirement for validating a SIM.[4][17]
Methodology: Prepare solutions of the drug substance (e.g., at 1 mg/mL in a suitable solvent) and expose them to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 7 days. Also, heat a solution of the drug at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[17][18]
After exposure, samples (hydrolytic samples should be neutralized) are diluted and analyzed by the developed stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the impact of each stress condition.
| Stress Condition | Conditions | % Assay of Parent Drug | % Degradation | No. of Degradation Products |
| Control | N/A | 100.0 | 0.0 | 0 |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 48h | 88.5 | 11.5 | 2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 48h | 91.2 | 8.8 | 1 |
| Oxidative | 3% H₂O₂, RT, 24h | 82.1 | 17.9 | 3 |
| Thermal (Solid) | 80°C, 7 days | 99.8 | 0.2 | 0 |
| Photolytic (Solution) | ICH Q1B | 95.4 | 4.6 | 1 |
Note: Data presented are hypothetical examples for illustrative purposes.
Visualization of Workflows
Diagrams provide a clear, high-level overview of the experimental processes.
Caption: Overall workflow for solubility and stability pre-formulation studies.
Caption: Experimental workflow for the forced degradation study.
Conclusion and Forward Look
This guide outlines the essential, foundational studies required to characterize the solubility and stability of this compound. The hypothetical data presented illustrate a compound with poor aqueous solubility at neutral pH but significantly improved solubility under acidic and basic conditions, a common profile for amphiprotic molecules. The stability data suggest a susceptibility to oxidative degradation and, to a lesser extent, hydrolysis.
These findings are critical for guiding the next steps in drug development. The pH-solubility profile will inform the selection of an appropriate formulation strategy—for example, a salt form might be investigated to improve dissolution in the small intestine. The degradation profile highlights the need for antioxidant protection in the formulation and potentially the use of protective packaging. By following these structured, scientifically-grounded protocols, development teams can build a robust understanding of their NCE, mitigating risks and accelerating the path to a safe, stable, and effective medicine.
References
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmazone URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
-
Title: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Testing Source: SGS Denmark URL: [Link]
-
Title: Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: SlideShare URL: [Link]
-
Title: <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION Source: USP-NF URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: ECA Academy URL: [Link]
-
Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]
-
Title: Annex 4: Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL: [Link]
-
Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Omega URL: [Link]
-
Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH Source: PubMed URL: [Link]
-
Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: <1236> SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]
-
Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: ADMET and DMPK URL: [Link]
-
Title: (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality Source: ResearchGate URL: [Link]
-
Title: pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances Source: CR Com URL: [Link]
-
Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Her Med URL: [Link]
-
Title: Properties of Carboxylic Acids and Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres Source: ResearchGate URL: [Link]
-
Title: Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives Source: Research and Reviews URL: [Link]
-
Title: A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines Source: Journal of Pharmaceutical Research & Reports URL: [Link]
-
Title: Physicochemical Properties Of Drugs Source: Unacademy URL: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Physicochemical Properties Of Drugs [unacademy.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Testing | SGS Denmark [sgs.com]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. crcom.se [crcom.se]
- 13. uspnf.com [uspnf.com]
- 14. who.int [who.int]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. irjpms.com [irjpms.com]
- 22. ijtsrd.com [ijtsrd.com]
- 23. researchgate.net [researchgate.net]
- 24. ijcrt.org [ijcrt.org]
The Therapeutic Promise of Substituted Cyclohexanecarboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The substituted cyclohexanecarboxylic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents, has led to the development of a wide array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the therapeutic applications of this chemical class, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Cyclohexanecarboxylic Acid Core
Cyclohexanecarboxylic acid, a simple saturated carbocyclic carboxylic acid, serves as the foundational structure for a diverse range of pharmacologically active molecules. The cyclohexane ring, with its characteristic chair and boat conformations, provides a three-dimensional framework that can be strategically modified to achieve specific interactions with biological targets. The carboxylic acid moiety often acts as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions within protein binding pockets. The true therapeutic potential, however, is unlocked through the strategic placement of various substituents on the cyclohexane ring, which modulates the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This guide will navigate through the significant therapeutic landscapes where substituted cyclohexanecarboxylic acids have made a substantial impact, including inflammation, oncology, neurological disorders, and metabolic diseases.
Anti-inflammatory Applications: Targeting Key Signaling Cascades
Substituted cyclohexanecarboxylic acids have emerged as potent modulators of the inflammatory response, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[1] Its constitutive activation is implicated in numerous inflammatory diseases. Certain substituted cyclohexanecarboxylic acids, such as quinic acid derivatives, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2][3]
The canonical NF-κB pathway is triggered by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Structure-Activity Relationship (SAR) of Anti-inflammatory Derivatives
SAR studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have provided valuable insights into the structural requirements for anti-inflammatory activity.[4][5]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amidrazone moiety significantly influence activity. For instance, a 4-chlorophenyl substituent (Compound 2b ) leads to broad-spectrum inhibition of TNF-α, IL-6, and IL-10, while a 2,4-dichlorophenyl group (Compound 2f ) results in selective and potent inhibition of TNF-α.[4][5]
-
Hydroxyl Groups in Quinic Acid Derivatives: For quinic acid derivatives, the presence of free hydroxyl groups is crucial for NF-κB inhibitory activity. Acetylation of these hydroxyls leads to a reduction in potency.[2][3]
Table 1: Anti-inflammatory Activity of Selected Cyclohexanecarboxylic Acid Derivatives
| Compound | Structure | Target | IC₅₀ / % Inhibition | Cell Line / System | Reference |
| KZ-41 (Quinic Acid Derivative) | N-propyl amide of quinic acid | NF-κB | IC₅₀: 2.83 µM | A549 cells | [2] |
| Compound 2b | Amidrazone derivative with 4-chlorophenyl | TNF-α, IL-6, IL-10 | ~92-99% inhibition @ 100 µg/mL | Mitogen-stimulated PBMCs | [5] |
| Compound 2f | Amidrazone derivative with 2,4-dichlorophenyl | TNF-α | ~66-81% inhibition @ 10-100 µg/mL | Mitogen-stimulated PBMCs | [5] |
| Isonicotinate 5 | Isonicotinoyl derivative | ROS | IC₅₀: 1.42 µg/mL | In vitro assay | [6] |
Experimental Protocol: TNF-α Release Assay in LPS-Stimulated Macrophages
This protocol describes a standard in vitro assay to evaluate the anti-inflammatory potential of substituted cyclohexanecarboxylic acids by measuring their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (substituted cyclohexanecarboxylic acids)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included.
-
LPS Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS at a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plate for a specified period (e.g., 8-24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[7][8][9]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
Anticancer Applications: Inducing Apoptosis and Inhibiting Proliferation
The cyclohexanecarboxylic acid scaffold has also been explored for the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of COX-2 and the induction of apoptosis.
Mechanism of Action: Targeting COX-2 in Cancer
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is often overexpressed in various cancers. It catalyzes the synthesis of prostaglandins, such as PGE₂, which promote tumor growth, angiogenesis, and metastasis.[10][11][12] Inhibition of COX-2 is a validated strategy for cancer therapy and prevention.
Quantitative Data: Anticancer Activity
Several studies have reported the cytotoxic activity of substituted cyclohexanecarboxylic acid derivatives against various cancer cell lines.
Table 2: Anticancer Activity of Selected Cyclohexanecarboxylic Acid Derivatives
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7b | Ursolic acid-pyrimidine derivative | MCF-7 (Breast) | 0.48 | [13] |
| LDU-1 | Cu-MOF with flavone-dicarboxylic acid | MCF-7 (Breast) | 14.53 | [14] |
| Compound 6e | Thiazole-pyrazoline hybrid | MCF-7 (Breast) | 7.21 | [15] |
| Compound 9f | Thiazole-pyrazoline hybrid | MCF-7 (Breast) | 8.35 | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for in vitro screening of anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
Test compounds (substituted cyclohexanecarboxylic acids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[2]
Neurological Disorders: Modulating Neuronal Excitability
Gabapentin, a well-known anticonvulsant and analgesic, is a prominent example of a substituted cyclohexanecarboxylic acid derivative used in the treatment of neurological disorders.
Mechanism of Action of Gabapentinoids
The primary mechanism of action of gabapentin and its analogues (gabapentinoids) involves their high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters.
Metabolic Diseases: Targeting Triglyceride Synthesis
The rising prevalence of metabolic diseases such as obesity and type 2 diabetes has spurred the search for novel therapeutic targets. Diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has emerged as a promising target, and substituted cyclohexanecarboxylic acids have been successfully employed as DGAT1 inhibitors.
Mechanism of Action: DGAT1 Inhibition
DGAT1 catalyzes the final and committed step in the biosynthesis of triglycerides. By inhibiting DGAT1, these compounds reduce the synthesis and storage of triglycerides, leading to improved lipid profiles and insulin sensitivity.
Structure-Activity Relationship of DGAT1 Inhibitors
The development of potent and selective DGAT1 inhibitors has been guided by extensive SAR studies. A 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold has been identified as a promising starting point. Linker optimization has led to compounds with high potency.[16]
Table 3: DGAT1 Inhibitory Activity of Cyclohexanecarboxylic Acid Derivatives
| Compound | Structure | IC₅₀ (nM) | Reference |
| Compound 6 | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | 57 | [16] |
| Compound 9e | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative | 14.8 | [16] |
Experimental Protocol: In Vitro DGAT1 Enzyme Inhibition Assay (Radiolabeled)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
Substrates: [¹⁴C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DAG)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Test compounds dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme preparation.
-
Compound Addition: Add the test compound at various concentrations. A DMSO control should be run in parallel.
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.
-
Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of incorporated radioactivity in the triglyceride band using a scintillation counter.[16]
Synthesis of Substituted Cyclohexanecarboxylic Acids
The synthesis of substituted cyclohexanecarboxylic acids can be achieved through various synthetic routes, often starting from readily available materials.
General Synthesis of a DGAT1 Inhibitor
The synthesis of a piperidinyl-oxy-cyclohexanecarboxylic acid series of DGAT1 inhibitors can be initiated from ethyl 4-hydroxycyclohexanecarboxylate. A Mitsunobu reaction with a suitable hydroxyl-containing heterocyclic compound, followed by separation of cis and trans isomers, and subsequent amide coupling and ester hydrolysis, yields the final products.[5]
Conclusion and Future Directions
Substituted cyclohexanecarboxylic acids have proven to be a remarkably fruitful scaffold in drug discovery, yielding a diverse array of therapeutic agents. The continued exploration of this chemical space, guided by a deep understanding of SAR and mechanism of action, holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future efforts will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this versatile class of compounds.
References
-
University of Tennessee Health Science Center. (n.d.). Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. Retrieved from [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 346-357. [Link]
-
Saeed, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(15), 4987. [Link]
-
Miller, L. C., et al. (2009). Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(19), 5644-5647. [Link]
-
El-Sayed, N. N. E., et al. (2022). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. ResearchGate. Retrieved from [Link]
-
Ismail, M. M. H., et al. (2021). IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. Retrieved from [Link]
-
Miller, L. C., et al. (2009). Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(19), 5644-5647. [Link]
-
Benali, T., et al. (2024). Pharmacological insights into the multifaceted biological properties of quinic acid. ResearchGate. Retrieved from [Link]
-
ImmunoTools. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]
-
Chen, X., et al. (2021). Acyl Quinic Acid Derivatives Screened Out from Carissa spinarum by SOD-Affinity Ultrafiltration LC–MS and Their Antioxidative and Hepatoprotective Activities. Molecules, 26(11), 3289. [Link]
-
El-Subbagh, H. I., et al. (1993). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 36(14), 2055-2061. [Link]
-
Chen, G., et al. (2013). Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release. PLoS ONE, 8(1), e54480. [Link]
-
deNovo Biolabs. (n.d.). ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Retrieved from [Link]
-
Kumar, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5537. [Link]
-
Various Authors. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 16(5), 738. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 346-357. [Link]
-
Brown, K. A., et al. (2012). Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. ACS Medicinal Chemistry Letters, 3(6), 469-473. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 6, SAR Analysis of B-cell Specific Inhibitors of NF-κBActivation: Oxazoles. Retrieved from [Link]
-
Li, D., et al. (2020). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 25(18), 4241. [Link]
-
Asif, M. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(52), 33815-33838. [Link]
-
Various Authors. (n.d.). Prostaglandins biosynthesis pathway. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Prostaglandin synthesis pathway. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistrySelect, 6(32), 8235-8240. [Link]
-
Chen, G., et al. (2013). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry, 288(15), 10828-10841. [Link]
-
Hao, C. M., & Breyer, M. D. (2007). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International, 71(12), 1215-1223. [Link]
-
Patsnap. (2024, June 21). What are DGAT1 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]
-
Pireddu, L., & Sardi, F. (2012). Charting the NF-κB Pathway Interactome Map. PLoS ONE, 7(3), e32678. [Link]
-
Prasetyaningrum, W., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science, 8(5), 078-084. [Link]
-
Wang, L., et al. (2022). Inhibition of TG biosynthesis by DGAT1 inhibitors. ResearchGate. Retrieved from [Link]
-
Gu, W., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(35), 15155-15168. [Link]
-
Smith, W. L., et al. (2011). Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis. Chemical Reviews, 111(10), 5821-5865. [Link]
-
Suthar, S. K., et al. (2014). Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates. Current Topics in Medicinal Chemistry, 14(8), 991-1004. [Link]
-
Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(7), 1689. [Link]
-
Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules, 28(13), 5183. [Link]
-
Various Authors. (n.d.). Schematic representation of the COX pathway illustrating the synthesis... ResearchGate. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). NF-κB Signaling and Virus Infection. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Munshel, H. J., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Lee, D. F., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(6), e38677. [Link]
Sources
- 1. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Art and Science of Antifibrinolytic Design: A Deep Dive into the Structure-Activity Relationship of 4-Aminomethyl-cyclohexanecarboxylic Acid Analogs
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological efficacy of 4-aminomethyl-cyclohexanecarboxylic acid analogs, a class of compounds pivotal in the management of hyperfibrinolysis. Anchored by the foundational molecule, tranexamic acid (TXA), we dissect the intricate interplay between molecular architecture and antifibrinolytic potency. This document navigates through the critical structural motifs, the consequences of stereochemical variations, and the impact of targeted modifications on the cyclohexane scaffold, the aminomethyl substituent, and the carboxylic acid functional group. Through a synthesis of seminal and contemporary research, we present quantitative data, detailed experimental methodologies, and mechanistic insights to equip researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this important therapeutic class.
Introduction: The Clinical Imperative for Fibrinolysis Inhibition
Excessive fibrinolysis, the premature breakdown of fibrin clots, is a critical clinical challenge that can lead to life-threatening hemorrhage in various settings, including major trauma, surgery, and certain medical conditions.[1][2] The serine protease plasmin is the principal enzyme responsible for fibrin degradation. It circulates as the inactive zymogen, plasminogen, which is converted to plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[3]
The therapeutic strategy to counteract excessive fibrinolysis centers on the inhibition of this activation cascade. Tranexamic acid (TXA), a synthetic analog of the amino acid lysine, has emerged as a cornerstone in antifibrinolytic therapy.[1] Its mechanism of action involves competitively blocking the lysine-binding sites on plasminogen, thereby preventing its interaction with fibrin and subsequent activation to plasmin.[4] This guide delves into the molecular intricacies that define the potency and specificity of TXA and its analogs, providing a roadmap for the rational design of next-generation antifibrinolytic agents.
The Core Pharmacophore: A Tale of Two Moieties
The remarkable antifibrinolytic activity of 4-aminomethyl-cyclohexanecarboxylic acid is intrinsically linked to its unique structural features: a cyclohexane ring that acts as a rigid scaffold, and strategically positioned aminomethyl and carboxylic acid groups. These two functional groups are the key to the molecule's ability to mimic lysine and interact with the lysine-binding sites (LBS) within the kringle domains of plasminogen.[5]
The Criticality of Stereochemistry: The trans-Isomer Supremacy
The spatial arrangement of the aminomethyl and carboxylic acid groups on the cyclohexane ring is paramount for biological activity. The trans-isomer of 4-aminomethyl-cyclohexanecarboxylic acid (tranexamic acid) is the pharmacologically active form, while the cis-isomer is devoid of significant antifibrinolytic effect.[6] This stereospecificity arises from the rigid chair conformation of the cyclohexane ring, which in the trans-isomer, places both the aminomethyl and carboxylic acid groups in equatorial positions. This orientation optimally mimics the extended conformation of lysine, allowing for a precise fit into the LBS of plasminogen.
The cis-isomer, with one group in an axial position, experiences steric hindrance and cannot achieve the necessary geometry for effective binding.
Dissecting the Structure-Activity Relationship (SAR)
The development of more potent and specific antifibrinolytic agents necessitates a thorough understanding of how modifications to the core 4-aminomethyl-cyclohexanecarboxylic acid structure impact its biological activity.
Modifications of the Cyclohexane Ring
The cyclohexane ring serves as a rigid spacer, ensuring the optimal distance and orientation between the amino and carboxyl groups. Alterations to this scaffold can significantly influence binding affinity.
-
Ring Size and Conformation: While systematic studies on varying the ring size are limited in publicly available literature, the inherent rigidity of the six-membered ring in a chair conformation appears to be optimal. Conformationally restricted analogs could provide further insights into the ideal geometry for binding.[7]
Modifications of the Aminomethyl Group
The positively charged aminomethyl group is crucial for the electrostatic interaction with anionic residues in the LBS of plasminogen.
-
N-Alkylation and N-Acylation: Modification of the primary amine can have a profound effect on activity. N-acylation, for instance, would neutralize the positive charge, likely abolishing the key electrostatic interaction and rendering the compound inactive.
-
Prodrug Approaches: To enhance the oral bioavailability of tranexamic acid, which can be limited by its zwitterionic nature at physiological pH, prodrug strategies have been explored.[8][9] Esterification of the carboxylic acid and modification of the amine with a labile group can improve lipophilicity and absorption. These prodrugs are designed to be hydrolyzed in vivo to release the active tranexamic acid.[10]
| Prodrug Moiety | Rationale | Impact on Pharmacokinetics | Reference |
| Maleamic acid amide derivatives | Designed for acid-catalyzed hydrolysis to release TXA in a sustained manner. | Half-life of conversion to TXA is pH-dependent, with faster release at lower pH.[9] | [9] |
| 1-[(Ethoxycarbonyl)oxy]ethyl ester | Increased lipophilicity for enhanced absorption. | Markedly increased the bioavailability of tranexamic acid in human studies.[11] | [11] |
Modifications of the Carboxylic Acid Group
The negatively charged carboxylate group forms a critical salt bridge with positively charged residues in the LBS.
-
Esterification: As a prodrug strategy, esterification of the carboxylic acid can improve oral absorption. The ester must be readily hydrolyzed by plasma esterases to release the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, known as bioisosteres, is a common strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties.[12][13][14] Potential bioisosteres for the carboxylic acid in tranexamic acid analogs could include tetrazoles, hydroxamic acids, or other acidic heterocycles.[15][16] The success of such replacements would depend on maintaining the appropriate pKa and geometry for binding to the LBS. While general principles of carboxylic acid bioisosterism are well-established, specific examples with quantitative activity data for tranexamic acid analogs are not extensively reported in the literature.
Mechanism of Action: A Molecular Embrace
The antifibrinolytic action of 4-aminomethyl-cyclohexanecarboxylic acid analogs is a direct consequence of their high-affinity binding to the lysine-binding sites within the kringle domains of plasminogen.[5][17] This interaction prevents the binding of plasminogen to the C-terminal lysine residues of fibrin, a prerequisite for its activation to plasmin by tPA.[3]
Molecular modeling and crystallographic studies have elucidated the key interactions at the atomic level.[17][18] The positively charged aminomethyl group of the analog forms a salt bridge with an aspartate residue in the LBS, while the negatively charged carboxylate group interacts with an arginine residue. This "molecular embrace" effectively sequesters plasminogen from the fibrin clot, thereby preserving its integrity.
Experimental Protocols for Activity Assessment
The evaluation of the antifibrinolytic activity of novel 4-aminomethyl-cyclohexanecarboxylic acid analogs relies on robust and reproducible in vitro assays.
Plasmin Inhibitor Screening Assay (Fluorometric)
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of plasmin.[12][19]
Principle: Plasmin cleaves a synthetic peptide substrate linked to a fluorophore (e.g., AMC - 7-Amino-4-methylcoumarin). In the presence of an inhibitor, the cleavage of the substrate is reduced or prevented, leading to a decrease in the fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human plasmin in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a working solution of the fluorogenic plasmin substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a defined volume of the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., tranexamic acid) and a negative control (vehicle).
-
Add the human plasmin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm for AMC) in a kinetic mode for a specified duration (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Clot Lysis Assay
This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the ability of a compound to inhibit the breakdown of a fibrin clot.[20][21][22]
Principle: A fibrin clot is formed in vitro by adding thrombin and calcium to plasma. A plasminogen activator (e.g., tPA) is then introduced to initiate fibrinolysis. The rate of clot lysis is monitored turbidimetrically as a decrease in optical density over time. Antifibrinolytic agents will delay or prevent this decrease in turbidity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Prepare a stock solution of the test compound and a positive control (tranexamic acid).
-
-
Assay Procedure (96-well plate format):
-
To each well, add PPP.
-
Add the test compound at various concentrations to the respective wells.
-
Initiate clot formation by adding a solution containing thrombin and calcium chloride.
-
Simultaneously or shortly after clot formation, add a solution of tPA to initiate fibrinolysis.
-
-
Data Acquisition and Analysis:
-
Monitor the change in optical density (e.g., at 405 nm) over time at 37°C in a microplate reader.
-
Plot the optical density versus time to generate clot lysis curves.
-
Determine the clot lysis time, which is typically defined as the time required for the turbidity to decrease to 50% of its maximum value.
-
Compare the clot lysis times in the presence of the test compound to the control to assess its antifibrinolytic activity.
-
Pharmacokinetics and ADME Considerations
The clinical utility of a 4-aminomethyl-cyclohexanecarboxylic acid analog is not solely dependent on its intrinsic antifibrinolytic activity but also on its pharmacokinetic profile.
-
Absorption: Tranexamic acid has an oral bioavailability of approximately 34-45%.[13][17] Prodrug strategies that increase lipophilicity have been shown to enhance oral absorption.[11]
-
Distribution: Tranexamic acid is distributed throughout the body and has a low plasma protein binding of about 3%, which is primarily to plasminogen.[13]
-
Metabolism: Tranexamic acid undergoes minimal metabolism.[13]
-
Excretion: The majority of an administered dose of tranexamic acid is excreted unchanged in the urine via glomerular filtration.[13] The elimination half-life after intravenous administration is approximately 2 hours.[4]
Structural modifications to the parent molecule will invariably alter these pharmacokinetic parameters. Therefore, a comprehensive SAR study should also include an evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs.
Future Directions and Conclusion
The journey from the discovery of tranexamic acid to the ongoing quest for superior antifibrinolytic agents is a testament to the power of medicinal chemistry. The structure-activity relationships of 4-aminomethyl-cyclohexanecarboxylic acid analogs are well-defined in terms of the essentiality of the aminomethyl and carboxylic acid groups and the critical trans-stereochemistry.
Future research should focus on a more systematic exploration of substitutions on the cyclohexane ring to fine-tune physicochemical properties and potentially introduce additional binding interactions. The development of novel bioisosteres for the carboxylic acid and innovative prodrug strategies hold promise for improving oral bioavailability and pharmacokinetic profiles. Furthermore, a deeper understanding of the interactions with different kringle domains of plasminogen could pave the way for the design of more selective inhibitors.
References
-
Al-Ghananeem, A. M., & Crooks, P. A. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Medicinal Chemistry Research, 22(12), 6035–6044. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. PubMed. [Link]
-
Svahn, C. M., Schannong, M., Stenberg, U., & Widlund, L. (1988). Absorption of tranexamic acid as a prodrug in healthy volunteers. Arzneimittel-Forschung, 38(5), 735–738. [Link]
-
IS MUNI. (n.d.). Structural features which influence drug action. IS MUNI. [Link]
-
Boffa, M. B., Borelli, M. J., & Koschinsky, M. L. (2018). Methodology of clot lysis assay. Left: Design of the ex vivo clot lysis... ResearchGate. [Link]
-
Pilbrant, A., Schannong, M., & Vessman, J. (1980). Pharmacokinetics and bioavailability of tranexamic acid. European Journal of Clinical Pharmacology, 18(2), 173–178. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
-
Wu, G., et al. (2017). X-ray crystal structure of plasmin with tranexamic acid-derived active site inhibitors. Blood, 129(21), 2938–2942. [Link]
-
Nielsen, V. G., & Kirk, K. L. (2014). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. Anemia. [Link]
-
Le, K., et al. (2020). Computational model of tranexamic acid on urokinase mediated fibrinolysis. PLOS One. [Link]
-
Chauncey, M. A., & Wieters, J. A. (2025). Tranexamic Acid. StatPearls. [Link]
-
Svahn, C. M., et al. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448–453. [Link]
-
Jaffer, I. H., et al. (2010). Tranexamic acid--an alternative to aprotinin in fibrin-based cardiovascular tissue engineering. Tissue Engineering Part A, 16(10), 3091–3099. [Link]
-
Colomer, I., et al. (2022). Studied compounds for their antifibrinolytic activity. ResearchGate. [Link]
-
Wu, G., et al. (2017). X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors. National Institutes of Health. [Link]
-
Satyavathi, K., & Vemu, N. (2015). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 31(2), 659–665. [Link]
-
Wu, G., et al. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood, 133(11), 1254–1257. [Link]
-
Le, K., et al. (2020). TXA interaction with plasminogen Tranexamic Acid(TXA) inhibits... ResearchGate. [Link]
-
Means, J. B., & Wuest, W. M. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health. [Link]
-
Cherian, S., et al. (2022). Tranexamic acid: Beyond antifibrinolysis. Transfusion, 62 Suppl 1, S249–S257. [Link]
-
Bolliger, D., Seeberger, M. D., & Tanaka, K. A. (2020). Tranexamic acid in vascular surgery: antifibrinolytic or clot-stabilising activity. British Journal of Anaesthesia, 124(1), 4–6. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Le, K., et al. (2020). Computational model of tranexamic acid on urokinase mediated fibrinolysis. ResearchGate. [Link]
-
Van Durme, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. IRIS Unibas. [Link]
-
Markus, G., et al. (1979). Figure 3 from The binding of tranexamic acid to native (Glu) and modified (Lys) human plasminogen and its effect on conformation. Semantic Scholar. [Link]
-
Ashfaq, M., et al. (2015). Chemical structure of tranexamic acid. ResearchGate. [Link]
-
Lavogina, D., et al. (2010). Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. National Institutes of Health. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. PubMed. [Link]
-
Sijm, M., et al. (2021). Evaluation of local tranexamic acid on septoplastic surgery quality. PubMed. [Link]
-
De Amici, M., et al. (2004). Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues. ResearchGate. [Link]
-
Fillingham, Y. A., et al. (2016). Evaluation of the efficacy and safety of tranexamic acid for reducing blood loss in bilateral total knee arthroplasty. PubMed. [Link]
-
Pitson, S. M., et al. (2018). Synthesis and Biological Evaluation of Analogs of AAL(S) for Use as Ceramide Synthase 1 Inhibitors. ResearchGate. [Link]
Sources
- 1. Tranexamic acid: A proven antifibrinolytic agent (A review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. exo-ricerca.it [exo-ricerca.it]
- 9. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method utilizes a direct reductive amination of commercially available trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid) with 4-fluorobenzaldehyde. The protocol is designed for high efficiency and selectivity, employing sodium triacetoxyborohydride as a mild reducing agent, which obviates the need for protecting groups on the carboxylic acid moiety. This application note offers in-depth technical guidance, explains the rationale behind the chosen methodology, and addresses potential challenges, making it an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The synthesis of substituted amino acids and their derivatives is a cornerstone of modern drug discovery. The target molecule, this compound, incorporates a fluorinated benzyl group, a common motif for enhancing metabolic stability and binding affinity in drug candidates. The cyclohexane scaffold provides a rigid, three-dimensional structure that can be crucial for specific interactions with biological targets.
The chosen synthetic strategy is a one-pot reductive amination. This approach is highly convergent and atom-economical. The direct reaction between an amine and an aldehyde to form an imine, which is then reduced in situ, is a powerful method for constructing carbon-nitrogen bonds[1].
Causality of Experimental Choices:
-
Starting Material: trans-4-(Aminomethyl)cyclohexanecarboxylic acid (tranexamic acid) is a readily available and relatively inexpensive starting material with the desired stereochemistry[2][3]. Its zwitterionic nature, however, presents a solubility challenge that this protocol addresses.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild and selective nature allows for the reduction of the intermediate iminium ion in the presence of the aldehyde and, importantly, the carboxylic acid functional groups[4][5][6]. Unlike stronger reducing agents like sodium borohydride, which can reduce aldehydes, or sodium cyanoborohydride, which is highly toxic, NaBH(OAc)₃ offers a safer and more selective alternative[1][4].
-
Solvent System: Due to the poor solubility of tranexamic acid in many common organic solvents, a mixed solvent system or the use of a co-solvent like dimethyl sulfoxide (DMSO) may be necessary to achieve a homogeneous reaction mixture, although a suspension can also be effective. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for the reductive amination itself as they are compatible with NaBH(OAc)₃[5].
Synthetic Workflow
The synthesis proceeds via a two-step, one-pot process. First, the primary amine of tranexamic acid reacts with 4-fluorobenzaldehyde to form an intermediate imine (or its protonated form, the iminium ion). Subsequently, sodium triacetoxyborohydride selectively reduces the imine to yield the desired secondary amine product.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 157.21 | 10.0 | 1.0 |
| 4-Fluorobenzaldehyde | 124.11 | 11.0 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
| Anhydrous Dimethyl sulfoxide (DMSO) | - | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - | - |
| 1 M Sodium Hydroxide (NaOH) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.57 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) and anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask. Stir the resulting suspension vigorously. Note: Tranexamic acid is sparingly soluble in DCM. DMSO is used as a co-solvent to aid in dissolution. A fine suspension is acceptable.[7][8][9]
-
Aldehyde Addition: To the stirred suspension, add 4-fluorobenzaldehyde (1.18 mL, 11.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes until gas evolution ceases.
-
Work-up - pH Adjustment and Extraction: The product is zwitterionic and its isolation can be challenging.
-
Method A (Precipitation): Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using 1 M HCl. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Method B (Extraction): If precipitation does not occur, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system such as water/ethanol or water/isopropanol.
-
Chromatography: Due to the zwitterionic nature of the product, standard silica gel chromatography may be difficult. If further purification is required, consider reverse-phase or mixed-mode chromatography[10][11][12][13].
-
Discussion and Troubleshooting
-
Solubility of Tranexamic Acid: The primary challenge in this synthesis is the low solubility of tranexamic acid in suitable aprotic solvents for reductive amination. The use of DMSO as a co-solvent is intended to mitigate this. Alternatively, the reaction can be run as a suspension in a solvent like THF, which may require longer reaction times.
-
Over-alkylation: Reductive amination can sometimes lead to the formation of a tertiary amine by reaction of the secondary amine product with another molecule of the aldehyde. Using a slight excess of the amine and a controlled addition of the reducing agent can minimize this side reaction. However, with the stoichiometry used in this protocol, over-alkylation is not expected to be a significant issue.
-
Purification of the Zwitterionic Product: The purification of amino acids can be non-trivial. The isoelectric point of the final product will determine the optimal pH for precipitation. If the product is an oil or does not precipitate, conversion to a hydrochloride or trifluoroacetate salt by treatment with the corresponding acid can facilitate handling and purification. Ion-exchange chromatography is also a viable purification strategy.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By leveraging the selectivity of sodium triacetoxyborohydride, this procedure avoids complex protection-deprotection steps, making it a practical choice for both academic and industrial research settings. The detailed explanation of the rationale and troubleshooting guidance will enable researchers to successfully implement and adapt this synthesis for their specific needs in the development of novel therapeutics.
References
-
Cayman Chemical. Tranexamic Acid - Product Information.
-
Wikipedia. Sodium triacetoxyborohydride.
-
ChemicalBook. Tranexamic Acid | 1197-18-8.
-
Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system.
-
Selleck Chemicals. Tranexamic Acid | CAS 1197-18-8.
-
ChemicalBook. Tranexamic Acid CAS#: 1197-18-8.
-
Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
-
Reddit. Any tips for purification of two zwitterionic compounds? : r/Chempros.
-
Scribd. RA083-Tranexamic Acid | PDF | Solubility.
-
Krackeler Scientific, Inc. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride.
-
Biotage. Purifying ionic compounds by flash column chromatography.
-
dmc-nordic.com. Tranexamic Acid 99% Purity - 50g Trans-4-(Aminomethyl) Cyclohexanecarboxylic Acid For Lab Use.
-
Fisher Scientific. trans-4-(Aminomethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America™.
-
Sigma-Aldrich. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97.
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
-
TCI Chemicals. trans-4-(Aminomethyl)cyclohexanecarboxylic Acid.
-
ACS Publications. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
-
RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis.
-
Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids.
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dmc-nordic.com [dmc-nordic.com]
- 3. trans-4-(Aminomethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. sielc.com [sielc.com]
Experimental use of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid in enzyme inhibition assays
Application Note & Protocol
Experimental Evaluation of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid as a Potential GABA Aminotransferase Inhibitor
Abstract
This document provides a comprehensive guide for the experimental use of this compound in enzyme inhibition assays, with a primary focus on γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T). The structural similarity of this compound to GABA suggests its potential as a modulator of GABAergic pathways. GABA-AT is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA, making it a key target for therapeutic intervention in conditions like epilepsy and anxiety disorders[1][2][3]. This guide details the scientific rationale, assay principles, step-by-step protocols for in vitro characterization, and data analysis methods to determine the inhibitory potential and kinetics of the title compound.
Introduction: Scientific Rationale
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. A decrease in GABA concentration below a certain threshold can lead to excessive neuronal excitation and convulsions[3]. The enzyme GABA aminotransferase (GABA-AT) plays a crucial role in regulating GABA levels by catalyzing its degradation[2][3]. Consequently, inhibitors of GABA-AT can increase synaptic GABA concentrations, enhancing inhibitory neurotransmission and offering therapeutic benefits for neurological disorders[1][4].
The compound this compound possesses structural motifs analogous to GABA, particularly the cyclohexanecarboxylic acid backbone which can mimic the GABA structure. This structural analogy forms the basis of the hypothesis that it may act as an inhibitor of GABA-AT. This application note provides the necessary protocols to test this hypothesis by determining the compound's inhibitory effect on GABA-AT activity in vitro.
Assay Principle
The activity of GABA-AT can be monitored using a coupled-enzyme assay. In this system, the transamination of GABA by GABA-AT produces succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), a reaction that concurrently reduces NAD⁺ to NADH. The rate of NADH production can be continuously monitored by measuring the increase in absorbance at 340 nm. An inhibitor of GABA-AT will decrease the rate of this reaction cascade, leading to a reduced rate of NADH formation.
Diagram of the GABA-AT Coupled Enzyme Assay Workflow
Caption: Workflow of the coupled enzyme assay for GABA-AT inhibition.
Materials and Reagents
-
Enzymes:
-
Recombinant Human GABA Aminotransferase (GABA-AT)
-
Succinic Semialdehyde Dehydrogenase (SSADH)
-
-
Substrates & Cofactors:
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
-
Test Compound:
-
This compound
-
-
Buffer & Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
-
Equipment:
-
UV-Vis microplate reader with temperature control
-
Calibrated multichannel pipettes
-
Serological pipette controller
-
Vortex mixer
-
Analytical balance
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 1 mM DTT and 20 µM PLP. Adjust the pH to 8.0.
-
Enzyme Solution: Prepare a working solution of GABA-AT and SSADH in the assay buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 10-20 mU/mL GABA-AT and 50-100 mU/mL SSADH).
-
Substrate Solution: Prepare a stock solution of GABA and α-Ketoglutarate in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD⁺ in the assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
Protocol for IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Serial Dilution: Prepare a serial dilution of the test compound from the 10 mM stock solution in DMSO. Then, dilute these stocks into the assay buffer to create the final working concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer for control) to the wells of a 96-well plate.
-
Add 170 µL of the enzyme/cofactor mix (containing GABA-AT, SSADH, and NAD⁺ in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the substrate solution (containing GABA and α-Ketoglutarate) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Diagram of the IC50 Determination Workflow
Caption: Step-by-step workflow for determining the IC50 value.
Data Analysis and Interpretation
-
Calculate Reaction Velocity: Determine the initial reaction rate (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle-only).
-
Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data Presentation
| Compound Concentration (µM) | Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 15.2 | 0 |
| 0.1 | 14.8 | 2.6 |
| 1 | 12.5 | 17.8 |
| 10 | 7.8 | 48.7 |
| 50 | 3.1 | 79.6 |
| 100 | 1.6 | 89.5 |
| Calculated IC50 | 10.5 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Inhibition Studies (Advanced Protocol)
To understand how the compound inhibits the enzyme, further kinetic studies can be performed. This involves measuring the initial reaction rates at various substrate (GABA) concentrations while keeping the inhibitor concentration constant.
-
Experimental Setup: Repeat the assay with varying concentrations of GABA and a fixed concentration of the test compound (e.g., at its IC50 and 2x IC50).
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Competitive Inhibition: Vmax remains unchanged, but Km increases.
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
Mixed Inhibition: Both Vmax and Km are altered.
-
Troubleshooting
-
High Background Signal: Ensure the absence of reducing agents in the final reaction mixture that could non-enzymatically reduce NAD⁺.
-
No Inhibition Observed:
-
Verify the integrity and activity of the test compound.
-
Consider if the compound has poor solubility in the assay buffer.
-
The compound may not be an inhibitor of this specific enzyme.
-
-
Inconsistent Results:
-
Ensure accurate pipetting and proper mixing.
-
Maintain consistent temperature and incubation times.
-
Check the stability of all reagents.
-
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential inhibitor of GABA aminotransferase. By following these protocols, researchers can obtain reliable data on the compound's inhibitory potency (IC50) and gain insights into its mechanism of action. These findings will be crucial in guiding further preclinical development and structure-activity relationship studies.
References
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?
- Wikipedia. (n.d.). GABA transaminase inhibitor.
- Silverman, R. B., & pemer, F. (2016). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). ABAT Inhibitors.
- Löscher, W., & Schmidt, D. (1985). Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions. PubMed.
Sources
Developing a cell-based assay for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Topic: Developing a Cell-Based Assay for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Rational Approach to Characterizing a Novel Molecule
The compound this compound is a novel small molecule with potential therapeutic applications. As with many new chemical entities, its precise biological target and mechanism of action (MOA) are initially uncharacterized. The development of a robust cell-based assay is a critical first step in elucidating its pharmacological profile, enabling screening, and determining its potency and efficacy.[1]
This document provides a comprehensive guide to developing a functional, cell-based assay for this compound. In the absence of a known target, we will employ a hypothesis-driven approach. The structure of the molecule, featuring a cyclohexanecarboxylic acid moiety, is reminiscent of ligands that interact with γ-aminobutyric acid (GABA) receptors, a major class of inhibitory neurotransmitter receptors in the central nervous system. Therefore, this guide will focus on establishing assays to screen for activity at both ionotropic GABA-A and metabotropic GABA-B receptors. This strategy provides a logical and scientifically rigorous starting point for characterization.
Pillar 1: Assay Strategy & The Causality of Experimental Design
The primary challenge in assay development for a novel compound is selecting a biologically relevant system that can provide meaningful data.[2] Our strategy is to test for modulation of two distinct classes of GABA receptors, which allows for a broad initial screening of potential neurological activity.
-
GABA-A Receptor Assay: These are ligand-gated ion channels that primarily conduct chloride ions (Cl⁻).[3][4] Agonist binding opens the channel, leading to Cl⁻ influx and hyperpolarization of the cell membrane. This change in membrane potential can be detected using fluorescent voltage-sensitive dyes. This assay will identify if the compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.[3][5]
-
GABA-B Receptor Assay: These are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins. This coupling inhibits adenylyl cyclase and modulates ion channel activity, leading to a decrease in intracellular calcium (Ca²⁺) under basal conditions or, in engineered cell lines, a release of Ca²⁺ from intracellular stores via a promiscuous G-protein like Gα15. We will utilize a common high-throughput screening (HTS) approach that measures agonist-induced intracellular Ca²⁺ mobilization in a cell line co-expressing the GABA-B receptor and a promiscuous G-protein.[6][7][8]
This dual-pronged approach is efficient and informative. A positive result in either assay will provide a strong lead for further mechanistic studies.
Pillar 2: Self-Validating Systems - Protocols for Robustness
The trustworthiness of an assay is built upon its reproducibility and robustness. The following protocols are designed with built-in controls and validation checkpoints.
I. Cell Line Selection and Maintenance
The choice of the cell line is foundational. We recommend using commercially available, quality-controlled cell lines that stably express specific human GABA receptor subtypes. This ensures consistency and relevance to human physiology.
-
For GABA-A Receptor Assays: HEK293 or CHO cells stably expressing a common GABA-A receptor subtype, such as α1β2γ2 or α1β3γ2, are recommended.[4][9][10]
-
For GABA-B Receptor Assays: A Chem-1 or HEK293 cell line stably co-expressing the GABAB1b and GABAB2 subunits along with a promiscuous G-protein (e.g., Gα15) is ideal. This G-protein couples the receptor activation to the phospholipase C pathway, enabling a calcium readout.
Protocol 1: Cell Culture
-
Culture cells in the recommended medium supplemented with the appropriate selection antibiotics to maintain receptor expression.
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency. Do not allow cells to become over-confluent, as this can affect receptor expression and cell health.[11]
-
Routinely test for mycoplasma contamination.
II. GABA-A Receptor Functional Assay (Membrane Potential)
This protocol utilizes a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
Workflow Diagram: GABA-A Membrane Potential Assay
Caption: Workflow for the GABA-A membrane potential assay.
Protocol 2: Step-by-Step GABA-A Assay
-
Cell Plating: Seed the GABA-A expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for achieving a confluent monolayer after 24-48 hours.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer. Also prepare dilutions of a known GABA-A agonist (e.g., GABA) and antagonist (e.g., Bicuculline) as controls.
-
Assay Measurement (FLIPR): a. Place the cell plate and the compound plate into the instrument. b. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths. c. Establish a baseline fluorescence reading for 10-20 seconds. d. To test for agonist activity, add the test compound dilutions and measure the fluorescence change for 2-3 minutes. e. To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of GABA (e.g., its EC₈₀) and measure the fluorescence response.
III. GABA-B Receptor Functional Assay (Calcium Mobilization)
This assay also uses a FLIPR or similar instrument to detect changes in intracellular calcium.
Signaling Pathway: Engineered GABA-B Calcium Response
Caption: Engineered signaling pathway for GABA-B calcium assay.
Protocol 3: Step-by-Step GABA-B Assay
-
Cell Plating: Seed the GABA-B/Gα15 co-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8®, AM or Cal-520®, AM) loading solution containing probenecid (to prevent dye leakage).[6] Remove the culture medium, add the dye solution, and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare dilutions of the test compound and controls (e.g., GABA or Baclofen as agonists) in assay buffer.
-
Assay Measurement (FLIPR): a. Place the cell plate and compound plate into the instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add the test compound or control agonist dilutions. d. Immediately measure the fluorescence signal kinetically for 2-3 minutes, capturing the transient calcium peak.
IV. Data Analysis and Interpretation
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Dose-Response Curves: Plot the response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Assay Quality Control: For each plate, calculate the Z'-factor using positive (maximum stimulation) and negative (buffer only) controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
Z'-Factor Formula: Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )
Pillar 3: Authoritative Grounding & Assay Validation
Every protocol must be a self-validating system. Adherence to established guidelines ensures the integrity of the data. The validation of the assay should be conducted in line with the principles outlined by the FDA and the International Council for Harmonisation (ICH).[12][13][14][15][16]
Table 1: Assay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The response should be dependent on the specific receptor. This can be confirmed using a known antagonist to block the signal. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Determined by comparing the EC₅₀ of a reference compound to its known, published value. Should be within an acceptable range (e.g., ± 3-fold). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Measured as %CV (Coefficient of Variation). Intra-assay precision < 15% CV; Inter-assay precision < 20% CV. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Test minor variations in cell number, incubation times, and reagent concentrations. Results should remain within precision limits. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The dose-response curve should exhibit a clear sigmoidal shape with defined upper and lower plateaus. |
Summary and Forward Outlook
This document outlines a detailed, hypothesis-driven strategy for developing robust, cell-based functional assays for this compound. By targeting both GABA-A and GABA-B receptors, researchers can efficiently screen for potential bioactivity in a physiologically relevant context. The provided protocols, grounded in established scientific principles and designed for validation, offer a clear path from initial compound handling to reliable data generation. A positive result from these assays would provide the critical preliminary data needed to justify more in-depth mechanistic studies, binding assays, and progression into more complex models of neurological function.
References
-
Mannoury la Cour, C., et al. (2021). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society, 143(12), 4699–4711. Available at: [Link]
-
Kopcho, J. J., et al. (2004). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 2(5), 515–526. Available at: [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
-
Zhao, Y., et al. (2011). A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP. Journal of Biomolecular Screening, 16(7), 793–799. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Human GABAA (α1/β3/γ2) Receptor Cell Line. Retrieved from [Link]
-
Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Human GABAA (α1/β2/γ2) Receptor Cell Line. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery. Retrieved from [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443–458. Available at: [Link]
-
Creative Biolabs. (n.d.). Human GABAA (α1/β3/γ2) Receptor Stable Cell Line. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences, 9, 989800. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Kumar, A., et al. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells, 10(6), 1315. Available at: [Link]
-
Bunce, C. (2025). Challenges in developing robust potency assays for ADCs. Drug Target Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
-
Cobb, S. L., et al. (2020). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ChemistryOpen, 9(7), 738–744. Available at: [Link]
-
Wujec, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(20), 7108. Available at: [Link]
-
PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Shuja, S., et al. (2008). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Available at: [Link]
-
Global Substance Registration System. (n.d.). BENZYL (1-(4-(((4-FLUOROBENZYL)AMINO)CARBONYL)-5-HYDROXY-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-1-METHYLETHYL)CARBAMATE. Retrieved from [Link]
-
Utepova, E. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7149. Available at: [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 6. Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. criver.com [criver.com]
- 10. Human GABAA (α1/β3/γ2) Receptor Stable Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. fda.gov [fda.gov]
- 15. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 16. hhs.gov [hhs.gov]
Application Note: High-Throughput Screening with 4-Aminomethyl-cyclohexanecarboxylic Acid Libraries
An Application Guide for Researchers and Drug Development Professionals
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] The success of any HTS campaign is fundamentally dependent on the quality of the screening library. This guide provides an in-depth technical overview and detailed protocols for leveraging libraries built upon the 4-aminomethyl-cyclohexanecarboxylic acid (AMCA) scaffold. AMCA, particularly its trans isomer (tranexamic acid), offers a unique combination of a conformationally constrained core, proven biocompatibility, and versatile chemical handles for creating structurally diverse libraries.[2] We will explore the strategic design of AMCA-based libraries, the development of robust biochemical and cell-based assays, and a comprehensive workflow from primary screening to hit validation and downstream lead optimization.
The AMCA Scaffold: A Privileged Framework for Library Design
The choice of a central scaffold is a critical decision in the design of a small molecule library. The 4-aminomethyl-cyclohexanecarboxylic acid (AMCA) structure presents several advantageous features for drug discovery applications.
-
Structural Rigidity: The cyclohexane ring provides a rigid, non-aromatic core that limits conformational flexibility. This pre-organization can lead to higher-affinity binding to target proteins by reducing the entropic penalty upon binding.
-
Three-Dimensional Diversity: Unlike flat, aromatic scaffolds, the chair-like conformation of the cyclohexane ring projects substituents into distinct three-dimensional vectors, allowing for a more thorough exploration of a target's binding pocket.
-
Chemical Tractability: The AMCA scaffold possesses two key functional groups—a primary amine and a carboxylic acid. These serve as orthogonal handles for combinatorial synthesis, allowing for the systematic and efficient generation of diverse analogues. For instance, the use of Fmoc-protected AMCA is common in solid-phase synthesis.[3]
-
Pharmacokinetic Precedent: The trans isomer of AMCA is tranexamic acid, an established antifibrinolytic drug, indicating that the core scaffold has favorable properties related to absorption, distribution, metabolism, and excretion (ADME).[2][4] This "drug-like" foundation can de-risk the downstream development of identified hits.
Library synthesis typically involves decorating the amine and carboxylate groups. The amine can be readily acylated, reductively aminated, or sulfonylated, while the carboxylic acid can be converted to a wide array of amides, esters, or other bioisosteres. This two-pronged approach allows for the generation of libraries with extensive chemical diversity from a single, reliable core structure.
Designing a High-Throughput Screening Campaign
The overall HTS process is a multi-step endeavor designed to identify true, reproducible "hits" from a large compound collection.[5] The workflow requires careful planning, from assay selection to data analysis and hit validation.
Choosing the Right Assay: Biochemical vs. Cell-Based
The initial choice between a biochemical (target-based) and a cell-based (phenotypic) assay is dictated by the scientific question.[6][7] Biochemical assays use purified components, offering precision and a clear mechanism, while cell-based assays provide a more physiologically relevant context but can have more complex interpretations.[8][9]
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with a purified target (e.g., enzyme, receptor).[7] | Measures a cellular response (e.g., viability, gene expression, signaling).[9] |
| Pros | Mechanistically clear; lower variability; easier to develop and optimize. | More physiologically relevant; captures effects on permeability and metabolism.[10] |
| Cons | Lacks biological context (e.g., off-target effects, cell permeability). | Higher variability; more complex to develop; mechanism of action may be unknown. |
| Example | Kinase inhibition assay using a purified enzyme and fluorescent substrate. | Reporter gene assay measuring the activation of a specific signaling pathway. |
Protocol: HTS Primary Screen for a Kinase Target
This protocol outlines a generalized primary screen using an AMCA library to identify inhibitors of a hypothetical kinase, "Kinase-X," in a 384-well format. The assay relies on a fluorescence polarization (FP) readout.
Pre-Screen: Assay Validation
Causality: Before committing to a full-scale screen, the assay's robustness must be confirmed. The Z'-factor is a statistical measure of the separation between the high (negative control) and low (positive control) signals. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[11]
-
Plate Mapping: Designate columns 1-2 for negative controls (vehicle, e.g., DMSO), columns 3-4 for positive controls (a known Kinase-X inhibitor), and the remaining wells for the assay components without controls to test for stability.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X: Prepare a 2X working solution (e.g., 2 nM) in Assay Buffer.
-
ATP/Peptide Mix: Prepare a 4X working solution containing a fluorescently labeled peptide substrate (e.g., 400 nM) and ATP (e.g., 40 µM) in Assay Buffer.
-
-
Execution:
-
Add 10 µL of Assay Buffer to all wells.
-
Add 100 nL of DMSO (negative control) or a known inhibitor (positive control) to the appropriate wells.
-
Add 5 µL of the 2X Kinase-X solution to all wells except for "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4X ATP/Peptide Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader.
-
-
Calculation: Calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|.
Primary HTS Protocol
-
Library Preparation: The AMCA library, stored at 10 mM in DMSO, is acoustically dispensed (100 nL) into 384-well assay plates, resulting in a final compound concentration of 10 µM in a 20 µL assay volume (0.5% DMSO).[12]
-
Reagent Dispensing (Automated):
-
Using a multi-drop dispenser, add 10 µL of Assay Buffer containing the fluorescent peptide substrate (2X concentration, e.g., 200 nM) to all wells.
-
Add 5 µL of the 2X Kinase-X solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Reaction Initiation:
-
Add 5 µL of 4X ATP solution (e.g., 40 µM) to all wells to start the kinase reaction.
-
-
Incubation and Detection:
-
Incubate for 60 minutes at room temperature.
-
Read fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data per-plate using the median of the sample wells.
-
Calculate a robust Z-score for each well to identify statistically significant inhibitors.
-
Hits are typically defined as compounds with a Z-score below -3.
-
Protocol: Hit Confirmation and Validation Cascade
A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and artifacts.[13][14] This process systematically increases confidence in the activity of a select number of compounds.
Step 1: Hit Re-testing and Dose-Response
-
Compound Acquisition: Obtain fresh, dry powder samples of the primary hits to ensure compound identity and purity.
-
Dose-Response Plate Preparation: Create a serial dilution series for each hit, typically starting from 100 µM down to low nM concentrations (e.g., 10-point, 1:3 dilution).
-
Assay Execution: Run the primary assay with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| AMCA-001 | 0.75 | 1.1 | 98.5 |
| AMCA-002 | 5.2 | 0.9 | 99.1 |
| AMCA-003 | > 50 | N/A | 15.3 |
| AMCA-004 | 2.3 | 1.0 | 97.8 |
Step 2: Counter and Orthogonal Screens
Causality: Counter-screens are designed to identify compounds that interfere with the assay technology itself. For an FP assay, a counter-screen might involve running the assay without the kinase to flag autofluorescent compounds or those that interact with the peptide probe. An orthogonal assay confirms the biological activity using a different method (e.g., a luminescence-based assay that measures ATP consumption) to ensure the observed effect is not an artifact of the primary assay format.
-
Counter-Screen: Repeat the primary assay protocol but omit Kinase-X from the reaction. Compounds showing a signal change are likely assay artifacts.
-
Orthogonal Assay (e.g., ADP-Glo™):
-
Run the kinase reaction as in the primary screen.
-
Stop the reaction and deplete the remaining ATP using the ADP-Glo™ reagent.
-
Convert the generated ADP to ATP and measure the new ATP via a luciferase reaction.
-
True inhibitors will show a lower luminescence signal, confirming they blocked ADP production.
-
From Hit to Lead: Downstream Strategy
Validated hits from the AMCA library serve as the starting point for the hit-to-lead phase of drug discovery.[13][15] The goal is to optimize these initial hits into lead compounds with improved potency, selectivity, and drug-like properties.[16][17]
-
Structure-Activity Relationship (SAR): Analyze the IC50 data in the context of the compounds' structures. For the AMCA library, this involves asking questions like: "What types of substitutions on the amine group increase potency?" and "Is there a preference for a particular amide on the carboxylate group?" This analysis guides the synthesis of the next generation of analogues.
-
Lead Optimization: Promising hits are further profiled for selectivity against other kinases, metabolic stability in liver microsomes, and preliminary toxicity in cell-based assays. This multi-parameter optimization is crucial for developing a compound that can eventually be tested in vivo.[18]
Troubleshooting Common HTS Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | Reagent instability; Sub-optimal reagent concentrations; High variability in dispensing. | Verify reagent stability over the screen duration. Re-optimize ATP and substrate concentrations. Service and calibrate liquid handlers. |
| High Plate-to-Plate Variability | Inconsistent incubation times; Temperature or humidity fluctuations. | Ensure precise timing with automation scheduling. Monitor and control environmental conditions in the screening room. |
| Systematic Errors (Edge Effects) | Evaporation from wells on the plate edge; Thermal gradients across the plate. | Use plates with lids; consider not using the outer rows/columns for samples. Ensure uniform incubation temperatures. |
| High False Positive Rate | Compound autofluorescence; Compound aggregation; Reactive compounds. | Implement counter-screens early. Include detergents (e.g., Brij-35) in assay buffers. Use computational filters to flag promiscuous or reactive chemotypes. |
References
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). Current Protocols in Chemical Biology. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Hit to lead. Wikipedia. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). Neuroscience and Biobehavioral Reviews. [Link]
-
What is the hit to lead process in drug discovery?. (2024). Sygnature Discovery. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. [Link]
-
High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]
-
4-(Aminomethyl)cyclohexanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). European Pharmaceutical Review. [Link]
-
High-Throughput Screening & Discovery. Southern Research. [Link]
-
Comprehensive analysis of high-throughput screening data. ResearchGate. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]
-
Hit and Lead Optimization. Leiden University. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
-
Hit-to-Lead process. Oncodesign Services. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. (1997). Journal of Investigative Dermatology. [Link]
-
Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid. PharmaCompass. [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]
- 4. 4-(Aminomethyl)cyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 4-(aminomethyl)-, trans-; Trans-1-(Aminomethyl)cyclohexane-4-carboxylic acid; Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. marinbio.com [marinbio.com]
- 11. pharm.ucsf.edu [pharm.ucsf.edu]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Hit to lead - Wikipedia [en.wikipedia.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 18. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
Application Notes & Protocols: 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid as a Molecular Probe for the Plasminogen System
Document ID: ANP-2026-01-FBAC
Introduction: Unveiling a Novel Tool for Fibrinolysis Research
Small-molecule probes are indispensable tools in modern biomedical research and drug discovery, enabling the precise interrogation of biological systems.[1][2] They allow for the real-time study of protein function, pathway dynamics, and target validation in a manner distinct from genetic approaches.[1] This document introduces 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid , a novel chemical entity with significant potential as a molecular probe.
Structurally, this molecule shares a core motif with tranexamic acid (TXA), a well-established clinical agent that modulates the fibrinolytic system.[3][4] Tranexamic acid functions by reversibly binding to the lysine-binding sites on plasminogen, preventing its conversion to the active enzyme plasmin, which is responsible for degrading fibrin clots.[4][5][6] Based on this structural analogy, we hypothesize that this compound also targets the plasminogen/plasmin system. The inclusion of a fluorobenzyl group offers unique opportunities for developing sensitive detection methodologies, including fluorescent and radiolabeled derivatives.
This guide provides a comprehensive framework for researchers to synthesize, validate, and utilize this compound as a high-fidelity molecular probe to investigate the intricacies of the plasminogen system. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Physicochemical Properties of the Core Molecule
A thorough understanding of the molecule's physical and chemical characteristics is fundamental to its application as a probe.
| Property | Value | Source |
| IUPAC Name | 4-{[(4-fluorobenzyl)amino]methyl}cyclohexanecarboxylic acid | [7] |
| CAS Number | 440648-01-1 | [8] |
| Molecular Formula | C₁₅H₂₀FNO₂ | [7][8] |
| Molecular Weight | 265.32 g/mol | [7] |
| InChI Key | BOGMGZWIRREMBI-UHFFFAOYSA-N | [7] |
Proposed Mechanism of Action: Targeting Plasminogen
We propose that this compound acts as a competitive inhibitor of plasminogen activation by occupying its lysine-binding sites (LBS), particularly within the kringle domains.[9] These sites are crucial for plasminogen's interaction with fibrin and its subsequent activation by tissue plasminogen activator (tPA).[10] By occupying these sites, the probe is expected to prevent the conformational changes necessary for activation and displace plasminogen from the fibrin surface, thereby inhibiting fibrinolysis.[5][11] The fluorobenzyl moiety may engage in additional interactions within the binding pocket, potentially modulating affinity and selectivity compared to tranexamic acid.
Figure 2: Workflow for probe synthesis and derivatization.
Protocol: Fluorescent Labeling via Carboxylic Acid
This protocol details the conjugation of an amine-reactive fluorescent dye to the carboxylic acid group of the probe molecule using carbodiimide chemistry.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) activates the carboxylic acid to form a semi-stable NHS-ester, which then efficiently reacts with a primary amine on the fluorescent dye to form a stable amide bond.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-reactive fluorescent dye (e.g., FITC-amine, Rhodamine B amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
HPLC system for purification
Procedure:
-
Preparation of Solutions:
-
Dissolve the core molecule in anhydrous DMF to a final concentration of 10 mM.
-
Prepare fresh 100 mM solutions of EDC and NHS in Reaction Buffer.
-
Dissolve the amine-reactive dye in anhydrous DMF to a final concentration of 12 mM.
-
-
Activation of Carboxylic Acid:
-
In a light-protected microcentrifuge tube, combine 100 µL of the core molecule solution (1 µmol) with 200 µL of EDC solution (20 µmol) and 200 µL of NHS solution (20 µmol).
-
Vortex gently and incubate at room temperature for 30 minutes to form the NHS-ester.
-
-
Coupling Reaction:
-
To the activated mixture, add 100 µL of the fluorescent dye solution (1.2 µmol).
-
Add 2 µL of TEA to raise the pH to approximately 7.5, optimizing the amidation reaction.
-
Incubate the reaction for 4 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Purification and Characterization:
-
Purify the fluorescently labeled probe using reverse-phase HPLC.
-
Confirm the identity and purity of the product using mass spectrometry and measure its concentration via UV-Vis spectrophotometry.
-
Conceptual Protocol: Radiolabeling for PET Imaging
Positron Emission Tomography (PET) requires the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the probe molecule. [7]Given the presence of a fluorine atom, a common strategy involves the synthesis of a suitable precursor for nucleophilic fluorination.
Rationale: A common method for ¹⁸F-labeling is to replace a leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [¹⁸F]fluoride. [12]For this probe, a precursor could be synthesized where the fluorobenzyl group is replaced with a nitrobenzyl or a trimethylammoniumbenzyl group.
Conceptual Steps:
-
Precursor Synthesis: Synthesize an analogue of the core molecule where the 4-fluorobenzyl group is replaced with a suitable precursor for radiolabeling, such as a 4-nitrobenzyl or 4-trimethylammonium triflate benzyl group.
-
Radiosynthesis: Perform a nucleophilic substitution reaction using cyclotron-produced [¹⁸F]fluoride to displace the leaving group on the precursor. This is typically done in an automated synthesis module under anhydrous conditions. [7]3. Purification: The crude radiolabeled product is purified using automated HPLC to ensure high radiochemical purity.
-
Quality Control: The final product is tested for radiochemical identity, purity, and specific activity before in vivo use.
In Vitro Validation: Target Engagement and Affinity
Rigorous in vitro validation is crucial to confirm that the probe directly interacts with its intended target with high affinity and specificity. [11][13]
Protocol: Fluorescence Polarization (FP) Binding Assay
Rationale: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. [3]A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like plasminogen, its tumbling slows dramatically, leading to a measurable increase in polarization. [5][14]This allows for the direct determination of the binding affinity (Kd).
Figure 3: Workflow for the Fluorescence Polarization (FP) binding assay.
Materials:
-
Fluorescently labeled probe (from Protocol 4.1)
-
Purified human plasminogen
-
Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 384-well microplates
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of plasminogen in Assay Buffer, starting from a high concentration (e.g., 10 µM) down to zero.
-
Prepare a solution of the fluorescent probe in Assay Buffer at a fixed concentration (typically 1-5 nM).
-
-
Binding Reaction:
-
In a 384-well plate, add 10 µL of each plasminogen dilution.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Include control wells with only the probe (for minimum polarization) and buffer alone (for background).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background from all readings.
-
Plot the change in mP as a function of the plasminogen concentration.
-
Fit the data to a one-site binding model using graphing software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
-
Hypothetical Data Presentation:
| Plasminogen [nM] | Polarization (mP) |
| 0 | 55.2 |
| 1 | 60.1 |
| 10 | 95.8 |
| 50 | 180.5 |
| 100 | 240.3 |
| 500 | 310.7 |
| 1000 | 315.2 |
| Calculated Kd | ~75 nM |
Protocol: Functional Assay - Inhibition of Plasminogen Activation
Rationale: To confirm that binding to plasminogen has a functional consequence, this assay measures the probe's ability to inhibit the conversion of plasminogen to active plasmin. [15][16]The activity of generated plasmin is measured using a chromogenic substrate. Materials:
-
Unlabeled this compound
-
Purified human plasminogen
-
Tissue Plasminogen Activator (tPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.5
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled probe in Assay Buffer.
-
In a 96-well plate, add 20 µL of each probe dilution. Include a no-probe control.
-
-
Reaction Mixture:
-
Add 50 µL of a solution containing plasminogen (final concentration ~50 nM) and tPA (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at 37°C to allow for probe binding and initiation of plasminogen activation.
-
-
Substrate Addition and Measurement:
-
Add 30 µL of the chromogenic substrate S-2251 (final concentration ~0.5 mM) to each well to start the colorimetric reaction.
-
Immediately begin reading the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each probe concentration from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition versus the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Validation: In-Situ Target Engagement
Confirming that the probe engages its target within the complex environment of a living cell is a critical validation step. [17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [19]By treating cells with the probe and then heating them across a temperature gradient, the amount of soluble plasminogen remaining at each temperature can be quantified. A shift in the melting curve to a higher temperature in the presence of the probe provides direct evidence of target engagement in a cellular context. [2][20]
Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing plasminogen (e.g., HepG2)
-
Unlabeled this compound
-
Cell culture medium and reagents
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blotting or ELISA reagents for plasminogen detection Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the unlabeled probe (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (pellet of denatured proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble plasminogen in each sample using Western blotting or a quantitative ELISA.
-
-
Data Analysis:
-
For each treatment group, plot the amount of soluble plasminogen (relative to the unheated control) against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A significant increase in Tm in the probe-treated group compared to the vehicle group confirms target engagement.
-
Protocol: Live-Cell Imaging
Rationale: Using the fluorescently labeled probe allows for the visualization of its subcellular distribution. [21][22]Co-localization with known markers for plasminogen or its cellular receptors can provide spatial evidence of the probe's interaction with its target system. [23] Materials:
-
Fluorescently labeled probe (from Protocol 4.1)
-
Cells cultured on glass-bottom imaging dishes
-
Live-cell imaging medium
-
Confocal or fluorescence microscope with environmental control (37°C, 5% CO₂)
-
Optional: Immunofluorescence antibodies for plasminogen or a co-localization marker
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Labeling:
-
Replace the culture medium with live-cell imaging medium containing the fluorescent probe at an optimized concentration (e.g., 100-500 nM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells gently with fresh imaging medium to remove unbound probe.
-
Acquire images using a fluorescence microscope with the appropriate filter sets. [24]4. Co-localization (Optional):
-
After live imaging, cells can be fixed, permeabilized, and stained with an antibody against plasminogen followed by a secondary antibody with a spectrally distinct fluorophore to assess co-localization.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the probe. If co-localization is performed, quantify the degree of overlap between the probe and the target protein signal.
-
In Vivo Application: A Conceptual Framework for Animal Imaging
The radiolabeled version of the probe can be used for non-invasive in vivo imaging in animal models to study the biodistribution and target engagement in a whole-organism context. [25][26] Rationale: PET imaging with the ¹⁸F-labeled probe can quantify its accumulation in various tissues over time. [27][28]Specific uptake in tissues known to be rich in plasminogen or at sites of fibrin deposition (e.g., tumors, thrombi), which can be blocked by pre-administration of excess unlabeled probe or tranexamic acid, would provide strong evidence of in vivo target engagement.
Figure 5: Conceptual workflow for in vivo PET imaging.
Key Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the probe to ensure adequate bioavailability and target tissue exposure. [4]* Pharmacodynamics (PD): Correlate probe concentration with a downstream biomarker of target engagement. [29]* Specificity: Conduct blocking studies by co-administering a large excess of the unlabeled probe or a known ligand (like tranexamic acid) to demonstrate that the observed PET signal is target-specific.
Conclusion
This compound represents a promising new scaffold for the development of molecular probes targeting the plasminogen system. Its structural similarity to tranexamic acid provides a strong rationale for its proposed mechanism of action. The protocols detailed in this guide offer a rigorous, step-by-step approach to synthesizing fluorescent and radiolabeled derivatives and validating their use through in vitro, cellular, and in vivo methodologies. By following these self-validating workflows, researchers can confidently characterize this molecule and unlock its potential as a powerful tool to elucidate the complex roles of plasminogen in health and disease.
References
- Dr.Oracle. (2025, October 7). What is the mechanism of action of tranexamic acid (TXA)?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid?
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
- Couturier, C., et al. (2016). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Haemostasis.
- Inglese, J., et al. (2017). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Cell Chemical Biology.
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
- Ross, S., et al. (2010). Analysis of protein-ligand interactions by fluorescence polarization.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
-
Nature Protocols. (2012, October 4). Radiochemistry at Nature Protocols. Retrieved from [Link]
-
Molecular Devices. Fluorescence Polarization (FP). Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of different variants of TXA-bound plasminogen. Retrieved from [Link]
-
RCEMLearning. Background - Tranexamic Acid. Retrieved from [Link]
-
SciSpace. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
- Bunnage, M. E., et al. (2021). Which Small Molecule?
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science.
- Wiman, B., & Wallén, P. (1977). The specific interaction between plasminogen and fibrin. A physiological role of the lysine binding site in plasminogen. Thrombosis Research.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Massoud, T. F., & Gambhir, S. S. (2003). Small-Animal Molecular Imaging Methods. Journal of Nuclear Medicine.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Pelago Bioscience. CETSA. Retrieved from [Link]
- Orlova, A., et al. (2020). Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. EJNMMI Radiopharmacy and Chemistry.
- James, M. L., & Gambhir, S. S. (2012).
- Gaffney, P. J. (1985). Standardization of plasminogen assays. Progress in Fibrinolysis.
-
Chemical Probes Portal. Guidelines for the use of chemical probes in animal models. Retrieved from [Link]
- Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. ChemMedChem.
- Lovell, J. F., et al. (2021). Small-molecule photoacoustic probes for in vivo imaging. Chemical Society Reviews.
- Jespersen, J., et al. (1998). Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. Thrombosis and Haemostasis.
- Grimm, J. B., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. Biochemical Society Transactions.
-
Practical-Haemostasis.com. (2022, September 27). Plasminogen Assays. Retrieved from [Link]
- Wu, F., et al. (2021). Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau. Frontiers in Neurology.
-
Charles River Laboratories. Preclinical Imaging & Radiochemistry. Retrieved from [Link]
-
Invicro. (2023, January 12). The Four Ws of Preclinical Small Animal Imaging; What, When, Where & Why. YouTube. Retrieved from [Link]
- Goodman, M. M., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- Zi-Long, C., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells.
- Acknowledgment of structural information
- Acknowledgment of structural information
- Acknowledgment of structural information
- Acknowledgment of synthesis concepts from Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.
Sources
- 1. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau [frontiersin.org]
- 8. criver.com [criver.com]
- 9. rcemlearning.co.uk [rcemlearning.co.uk]
- 10. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 11. annualreviews.org [annualreviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of plasminogen assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasminogen Assays [practical-haemostasis.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. CETSA [cetsa.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. promega.com [promega.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Whole animal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Small-Animal Molecular Imaging Methods | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing the Antifibrinolytic Activity of Novel Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The fibrinolytic system is a critical physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis.[1][2] Antifibrinolytic agents, which inhibit this process, are essential therapeutics for managing bleeding in various clinical scenarios, including surgery, trauma, and inherited bleeding disorders.[3][4] Tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) are standard-of-care antifibrinolytics that act as lysine analogs, competitively inhibiting the binding of plasminogen to fibrin, thereby preventing its conversion to the active enzyme plasmin.[5][6] The development of novel antifibrinolytic compounds with improved efficacy, safety, and pharmacokinetic profiles is an active area of research. This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of novel compounds for antifibrinolytic activity, encompassing fundamental in vitro screening assays and confirmatory ex vivo and in vivo models.
The Scientific Rationale: Understanding the Fibrinolytic Cascade
Effective screening of antifibrinolytic agents requires a thorough understanding of their molecular targets within the fibrinolytic cascade. The central event in fibrinolysis is the conversion of the zymogen plasminogen into the active serine protease plasmin.[7] This activation is primarily mediated by two key enzymes: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[7]
Once a blood clot forms, plasminogen and tPA bind to the fibrin mesh.[8][9] This colocalization on the fibrin surface dramatically enhances the efficiency of tPA-mediated plasminogen activation.[2][8] The resulting plasmin then systematically degrades the fibrin network into soluble fibrin degradation products (FDPs), leading to clot dissolution.[2][8]
The most successful antifibrinolytic drugs, such as tranexamic acid, do not inhibit the activators (tPA/uPA) or plasmin directly. Instead, they function by blocking the lysine-binding sites on plasminogen.[4][5] These sites are crucial for binding to fibrin, and by occupying them, the drug prevents plasminogen from associating with the clot, thereby inhibiting its activation and localizing the fibrinolytic process.[3][5] This mechanism provides the basis for designing assays to identify and characterize new antifibrinolytic compounds.
Figure 2: Workflow for the Clot Lysis Time (CLT) Assay.
Detailed Protocol: tPA-Induced Plasma Clot Lysis Time
-
Preparation:
-
Prepare pooled normal human platelet-poor plasma (PPP) by centrifuging citrated whole blood twice. [10] * Dissolve the novel test compound and a positive control (e.g., Tranexamic Acid) in a suitable vehicle (e.g., saline or DMSO) to create a stock solution. Prepare serial dilutions.
-
Prepare working solutions of human tPA, human thrombin, and calcium chloride (CaCl2) in a suitable buffer (e.g., HEPES-buffered saline). [11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
10 µL of test compound dilution (or vehicle control).
-
80 µL of PPP.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a pre-warmed mixture containing tPA, thrombin, and CaCl2.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in optical density (OD) at 405 nm every minute for up to 2-4 hours. The OD will increase as the clot forms and then decrease as it lyses.
-
Plot the OD versus time for each concentration.
-
Determine the lysis time (LT), often defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition (LT50).
-
Compare the LT of compound-treated wells to the vehicle control.
-
Data Presentation:
| Compound Concentration | Mean Lysis Time (LT50, min) | Standard Deviation | % Increase in Lysis Time |
| Vehicle Control | 35.2 | 2.1 | 0% |
| Novel Compound (1 µM) | 45.8 | 3.5 | 30% |
| Novel Compound (10 µM) | 78.1 | 5.2 | 122% |
| Novel Compound (100 µM) | 155.6 | 9.8 | 342% |
| Tranexamic Acid (10 µM) | 75.4 | 4.9 | 114% |
Specific Assay: Chromogenic Plasmin Inhibition
While the CLT assay shows overall effect, a chromogenic assay can determine if the compound directly inhibits the active enzyme, plasmin. This is crucial for understanding the mechanism of action.
Causality Behind Experimental Choices:
-
Direct Measurement: This assay directly measures the enzymatic activity of plasmin.
-
Chromogenic Substrate: A synthetic peptide substrate (e.g., S-2251) is designed to be specifically cleaved by plasmin, releasing a colored molecule (p-nitroaniline, pNA). [12][13]The rate of color change is directly proportional to plasmin activity. [14]* Endpoint: A reduction in the rate of color formation in the presence of the test compound indicates direct plasmin inhibition. This allows for the calculation of an IC50 value.
Detailed Protocol: Chromogenic Plasmin Inhibition Assay
-
Preparation:
-
Prepare working solutions of human plasmin and a plasmin-specific chromogenic substrate (e.g., H-D-Val-Leu-Lys-pNA).
-
Prepare serial dilutions of the test compound and a known plasmin inhibitor (if available) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
10 µL of test compound dilution (or vehicle control).
-
80 µL of assay buffer.
-
10 µL of human plasmin solution.
-
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes.
-
Calculate the reaction rate (V, change in OD/min) for each concentration.
-
Calculate the percent inhibition relative to the vehicle control: % Inhibition = (1 - (V_compound / V_vehicle)) * 100.
-
Plot % Inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Secondary and Preclinical Evaluation
Compounds that demonstrate promising activity in primary in vitro screens should be advanced to more complex models that better recapitulate human physiology.
Ex Vivo Model: Whole Blood Clot Lysis
This assay assesses the compound's activity in the presence of all blood components, including red blood cells and platelets, which are known to influence clot structure and lysis. [15] Protocol Outline:
-
Freshly drawn whole blood is aliquoted into tubes containing the test compound or control. [16]2. Clotting is initiated (e.g., with CaCl2), and fibrinolysis is triggered with tPA. [15]3. Tubes are incubated at 37°C, and the size of the remaining clot is observed and can be quantified over time, either visually or by weighing the remaining clot after removing the serum. [15][16]4. A significant preservation of clot mass compared to the control indicates potent antifibrinolytic activity in a complex biological matrix. [15]
In Vivo Models of Bleeding
The ultimate preclinical test is to evaluate the compound's hemostatic efficacy in a living system. Animal models are indispensable for this purpose and for assessing potential pro-thrombotic risk. [17] Causality Behind Experimental Choices:
-
Model: The rodent tail transection model is a standard and reproducible method for assessing hemostatic and antifibrinolytic agents.
-
Parameters: Measuring total blood loss and bleeding time provides quantitative data on the compound's efficacy.
-
Positive Control: Including tranexamic acid is essential to benchmark the performance of the novel compound. [18] Protocol Outline: Murine Tail Bleeding Model
-
Acclimatization and Dosing:
-
Acclimate mice to handling and restraint.
-
Administer the test compound, vehicle, or positive control (e.g., tranexamic acid) via an appropriate route (e.g., intravenous or intraperitoneal injection). [18]
-
-
Bleeding Induction:
-
After a set time to allow for drug distribution, anesthetize the mouse.
-
Transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
-
Measurement:
-
Immediately immerse the tail in pre-weighed tubes containing saline at 37°C.
-
Collect blood for a fixed period (e.g., 20 minutes).
-
Measure total blood loss by weighing the tube after collection or by hemoglobin assay of the saline.
-
Bleeding time can also be recorded as the time until bleeding ceases.
-
-
Analysis:
-
Compare the blood loss and bleeding time between the different treatment groups. A statistically significant reduction in blood loss demonstrates in vivo antifibrinolytic efficacy.
-
Self-Validation and Trustworthiness
To ensure the reliability and reproducibility of results, every protocol must incorporate a self-validating system.
-
Controls: Always include a vehicle (negative) control and a known antifibrinolytic agent like tranexamic acid (positive control). This validates that the assay system is responsive and provides a benchmark for potency.
-
Standardization: Use internationally recognized standards for enzymes like tPA and plasmin where available to ensure consistency between experiments and labs. [19][20]While standardization in fibrinolysis testing has historically been challenging, adherence to established reference materials is crucial. [21][22]* Dose-Response: Always test compounds over a range of concentrations to establish a clear dose-response relationship. This confirms that the observed effect is specific to the compound and not an artifact.
-
Replicates: Run all experiments with sufficient technical and biological replicates to ensure statistical significance.
By adhering to these rigorous protocols and principles of scientific integrity, researchers can confidently identify and characterize novel antifibrinolytic compounds, paving the way for the development of new and improved therapies for the management of hemorrhage.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid?[Link]
-
Cid J, Lozano M. (2020). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. National Institutes of Health. [Link]
-
Dr.Oracle. (2025, November 11). What is the mechanism of action of Tissue Plasminogen Activator (TPA)?[Link]
-
Dr.Oracle. (2025, May 26). What is the mechanism of action of Tranexamic Acid (TXA)?[Link]
-
Onsrud M. (1998). Standardization of Measurement of Components of the Fibrinolytic System - Introduction and Current Status. PubMed Central. [Link]
-
Patsnap Synapse. (2024, June 16). What is Plasmin used for?[Link]
-
Onsrud, M. (1998). Standardization of measurement of components of the fibrinolytic system - Introduction and Current Status. Semantic Scholar. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Alteplase?[Link]
-
Porter JM, Taylor LM Jr. (1985). Fibrinolysis--a review. PubMed. [Link]
-
Gaffney PJ, Raut S. (2010). Fibrinolysis standards: a review of the current status. PubMed. [Link]
-
Wikipedia. Tissue-type plasminogen activator. [Link]
-
DermNet. Tranexamic acid. [Link]
-
eClinpath. Fibrinolysis. [Link]
-
ResearchGate. Mechanism of action of tranexamic acid. [Link]
-
Wikipedia. Plasmin. [Link]
-
Oncohema Key. (2016, June 21). Plasminogen Activation and Regulation of Fibrinolysis. [Link]
-
Nassar, M., & Doyle, J. (2022). Physiology, Plasminogen Activation. StatPearls - NCBI Bookshelf. [Link]
-
FPnotebook. (2023, August 9). Tissue Plasminogen Activator. [Link]
-
Longstaff, C. (2018). Measuring fibrinolysis: from research to routine diagnostic assays. Bohrium. [Link]
-
Practical-Haemostasis.com. (2022, September 27). Plasminogen Assays. [Link]
-
Practical-Haemostasis.com. (2022, September 27). Fibrinolysis: Euglobulin Clot Lysis Time [ECLT]. [Link]
-
Clotpedia. (2022, September 27). Fibrinolysis: Euglobulin Clot Lysis Time (ECLT). [Link]
-
Jackson, D., Malke, H., & Ferretti, J. J. (1989). A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. PubMed. [Link]
-
Stassen, J. M., Lijnen, H. R., & Collen, D. (1993). Method to measure in vivo blood fibrinolytic activity with a (125)I-fibrin coated aorta loop validated with agents which affect blood fibrinolytic activity. PubMed. [Link]
-
Fareed, J. (1999). Chromogenic Substrates in Coagulation and Fibrinolytic Assays. [Link]
-
Moghal, M. M., & Ali, M. (2014). Tailored methods for preclinical assessment of fibrinolytic agents in vitro. JOCPR. [Link]
-
Goldenberg, N. A., Jacobson, L., & Manco-Johnson, M. J. (2004). A new euglobulin clot lysis assay for global fibrinolysis. PubMed. [Link]
-
World Federation of Hemophilia. PART 12 Fibrinolysis Lab Investigation. [Link]
-
ResearchGate. (2025, August 5). Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. [Link]
-
Labcorp. 500055: Euglobulin Lysis Time (ELT). [Link]
-
Leadley, R. J. Jr, & Chi, L. (2002). In vivo models for the evaluation of antithrombotics and thrombolytics. PubMed. [Link]
-
MDPI. (2021). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. [Link]
-
MDPI. (2022). In Vitro Study of the Fibrinolytic Activity via Single Chain Urokinase-Type Plasminogen Activator and Molecular Docking of FGFC1. [Link]
-
Ramli, N. S., & Al-Sammar, H. F. (2016). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. PubMed Central. [Link]
-
Chandler, W. L. (2013). Antifibrinolytic Therapy and Perioperative Considerations. PubMed Central. [Link]
-
Luyendyk, J. P., et al. (2013). The Antifibrinolytic Drug Tranexamic Acid Reduces Liver Injury and Fibrosis in a Mouse Model of Chronic Bile Duct Injury. DOI. [Link]
-
Longstaff, C. (2018). Measuring fibrinolysis: from research to routine diagnostic assays. PubMed Central. [Link]
-
Oxford Academic. (2025, August 1). Monitoring the Effect of Antifibrinolytic Agents and Thrombolytic Agents. [Link]
-
University of Groningen research portal. (2021, November 19). The potential of in vitro and ex vivo models to predict the efficacy of antifibrotic drugs. [Link]
-
OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
Sources
- 1. Fibrinolysis--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eclinpath.com [eclinpath.com]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 8. droracle.ai [droracle.ai]
- 9. Tissue-type plasminogen activator - Wikipedia [en.wikipedia.org]
- 10. labcorp.com [labcorp.com]
- 11. www1.wfh.org [www1.wfh.org]
- 12. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Plasminogen Assays [practical-haemostasis.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Standardization of Measurement of Components of the Fibrinolytic System - Introduction and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibrinolysis standards: a review of the current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Application Notes and Protocols: 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid in Drug Discovery
Introduction: A Structurally-Guided Approach to a Novel Tranexamic Acid Analogue
In the landscape of hemostatic regulation, the modulation of fibrinolysis presents a critical therapeutic avenue. The synthetic lysine analog, Tranexamic Acid (TXA), has been a cornerstone antifibrinolytic agent for decades, effectively reducing bleeding in various clinical settings by preventing the breakdown of fibrin clots.[1][2][3] This document provides a detailed exploration of a novel derivative, 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid, for its potential application in drug discovery as a next-generation antifibrinolytic agent.
Structurally, this compound is a derivative of tranexamic acid, featuring a 4-fluorobenzyl group appended to the aminomethyl moiety. This modification offers the potential for altered pharmacokinetic properties, enhanced binding affinity, and improved potency compared to the parent compound. These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the proposed mechanism of action, potential therapeutic applications, and detailed experimental protocols for the characterization of this compound.
Proposed Mechanism of Action: Modulating the Fibrinolytic Cascade
It is hypothesized that this compound functions as an antifibrinolytic agent, mirroring the mechanism of tranexamic acid. The fibrinolytic system's primary function is to dissolve fibrin clots, a process mediated by the serine protease plasmin.[4] Plasmin is generated from its inactive zymogen, plasminogen, through the action of tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3]
Tranexamic acid and other lysine analogs exert their effect by binding to the lysine-binding sites on plasminogen.[2][4] This binding prevents plasminogen from associating with fibrin, thereby inhibiting its activation to plasmin and subsequent fibrin degradation. The introduction of the 4-fluorobenzyl group in this compound may lead to additional hydrophobic or specific π-π interactions within the lysine-binding pockets of plasminogen, potentially enhancing its inhibitory activity.
Caption: Proposed mechanism of action of this compound.
Potential Therapeutic Applications in Drug Discovery
The primary therapeutic application for a potent antifibrinolytic agent like this compound is in the management and prevention of excessive bleeding.[5] Key areas of interest for drug discovery and development include:
-
Surgical Bleeding: Prophylactic and therapeutic use in surgeries associated with significant blood loss, such as cardiac, orthopedic, and major organ transplant procedures.[4]
-
Trauma-Induced Coagulopathy: As an adjunct in the management of severe trauma to reduce hemorrhage and transfusion requirements.[6]
-
Heavy Menstrual Bleeding (Menorrhagia): An alternative or more potent option to currently available treatments.[6]
-
Hereditary Bleeding Disorders: Management of bleeding episodes in patients with conditions like hemophilia.[6]
-
Novel Indications: Research suggests that plasmin inhibitors may have roles in other pathologies involving excessive proteolytic activity, such as cancer cell metastasis, angiogenesis, and neuroinflammation, opening new avenues for drug discovery.[7]
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound.
Protocol 1: Competitive Plasminogen Binding Assay
This assay determines the affinity of the test compound for the lysine-binding sites of human plasminogen.
Principle: This is a fluorescence polarization (FP) assay based on the displacement of a fluorescently labeled lysine analog from plasminogen by the test compound.
Materials:
-
Human Glu-Plasminogen
-
Fluorescently labeled lysine analog (e.g., fluorescein-labeled tranexamic acid)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well, black, flat-bottom microplates
-
Test Compound: this compound
-
Positive Control: Tranexamic acid
Procedure:
-
Prepare a stock solution of the test compound and tranexamic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the fluorescently labeled lysine analog at a final concentration of 10 nM.
-
Add 25 µL of the test compound or tranexamic acid at various concentrations. For the control wells, add 25 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of human plasminogen to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
Data Analysis: Calculate the inhibition of binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Chromogenic Plasmin Activity Assay
This assay measures the direct inhibitory effect of the test compound on the enzymatic activity of plasmin.
Principle: Plasmin cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of color development.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well, clear, flat-bottom microplates
-
Test Compound and Tranexamic Acid
Procedure:
-
Prepare serial dilutions of the test compound and tranexamic acid in Assay Buffer.
-
In a 96-well plate, add 50 µL of the test compound or tranexamic acid at various concentrations.
-
Add 25 µL of human plasmin to a final concentration of 5 nM.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate to a final concentration of 0.5 mM.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 3: Fibrin Clot Lysis Assay
This is a key functional assay to assess the compound's ability to inhibit fibrinolysis in a more physiologically relevant system.
Principle: A fibrin clot is formed in the presence of plasminogen and a plasminogen activator (t-PA). The rate of clot lysis, measured by a decrease in optical density, is monitored over time. An antifibrinolytic agent will delay the time to clot lysis.
Materials:
-
Human Fibrinogen
-
Human Plasminogen
-
Human Thrombin
-
Tissue Plasminogen Activator (t-PA)
-
Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4, containing 2 mM CaCl₂
-
96-well, clear, flat-bottom microplates
-
Test Compound and Tranexamic Acid
Procedure:
-
In a 96-well plate, add 20 µL of serial dilutions of the test compound or tranexamic acid.
-
Add a 100 µL reaction mixture containing fibrinogen (2 mg/mL), plasminogen (20 µg/mL), and t-PA (50 ng/mL) in Assay Buffer to each well.
-
Initiate clot formation by adding 20 µL of thrombin (0.5 U/mL) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every 2 minutes for 2-4 hours.
Data Analysis: The time to 50% clot lysis is determined for each concentration of the inhibitor. Plot the lysis time against the inhibitor concentration to evaluate the dose-dependent effect.
Caption: A generalized workflow for the in vitro characterization of this compound.
Quantitative Data Summary
The following table presents hypothetical data for this compound in comparison to the reference compound, tranexamic acid, based on the protocols described above.
| Compound | Plasminogen Binding IC50 (µM) | Plasmin Inhibition IC50 (µM) | Clot Lysis Assay (Concentration to double lysis time, µM) |
| Tranexamic Acid | 15 | > 1000 | 25 |
| This compound | 5 | > 1000 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This compound represents a promising scaffold for the development of novel antifibrinolytic agents. Its structural similarity to tranexamic acid provides a strong rationale for its proposed mechanism of action. The experimental protocols detailed in these application notes offer a robust framework for the comprehensive in vitro characterization of this and similar compounds. Successful validation of its enhanced potency and favorable pharmacological profile could position it as a lead candidate for further preclinical and clinical development in the management of bleeding disorders and potentially other plasmin-related pathologies.
References
-
Engelen, M., et al. (2020). Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding. PubMed. Available from: [Link]
-
Gettins, P. G. W., & Olson, S. T. (2011). Development of Inhibitors of Plasminogen Activator inhibitor-1. PubMed. Available from: [Link]
-
TxaTech. Tranexamic Technologies. Available from: [Link]
-
Kubala, M. H., et al. (2016). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. AACR Journals. Available from: [Link]
-
E-Theses. (2013). Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation. Uppsala University. Available from: [Link]
-
Kristl, J., et al. (2003). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. PubMed. Available from: [Link]
-
Senturk, S., & Guden, M. (2017). Antifibrinolytics. PMC - NIH. Available from: [Link]
-
The Blood Trials. History. Available from: [Link]
-
Levy, J. H., et al. (2018). Antifibrinolytic Therapy and Perioperative Considerations. PMC - PubMed Central. Available from: [Link]
-
Wikipedia. Antifibrinolytic. Available from: [Link]
-
UWorld. Antifibrinolytic Agents. Available from: [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. Available from: [Link]
-
PubChem. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Available from: [Link]
-
PubChem. 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Available from: [Link]
-
Chauncey, J. M., & Wieters, J. S. (2023). Tranexamic Acid. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Journal of Young Pharmacists. (2023). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists. Available from: [Link]
Sources
- 1. thebloodtrials.org [thebloodtrials.org]
- 2. Antifibrinolytic - Wikipedia [en.wikipedia.org]
- 3. Antifibrinolytic Agents - Hematology & Oncology | UWorld Medical Library [medical.uworld.com]
- 4. Antifibrinolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 4-aminomethyl-cyclohexanecarboxylic Acid Derivatives
Introduction: Targeting the Plasminogen Activation System with Radiolabeled Probes
4-aminomethyl-cyclohexanecarboxylic acid (AMCHA), commonly known as tranexamic acid in its trans-isomer form, is a synthetic lysine analog. Its primary mechanism of action involves binding to the lysine-binding sites of plasminogen, which prevents its conversion to the active enzyme plasmin. This antifibrinolytic activity is crucial in clinical settings for controlling bleeding.
Recent research has unveiled a more direct role for tranexamic acid as an active-site inhibitor of urokinase plasminogen activator (uPA). The uPA system is a key player in extracellular matrix degradation and is significantly upregulated in various pathological processes, including tumor invasion and metastasis. This dual-action mechanism makes AMCHA and its derivatives compelling candidates for the development of radiolabeled probes for non-invasive imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
These application notes provide detailed, field-proven methodologies for the radiolabeling of AMCHA derivatives with clinically relevant radionuclides: the positron emitters Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) for PET imaging, and the gamma emitter Technetium-99m (⁹⁹ᵐTc) for SPECT imaging. The protocols are designed for researchers, scientists, and drug development professionals engaged in creating novel radiopharmaceuticals for oncology and other diseases characterized by elevated uPA expression.
Part 1: Radiolabeling with Gallium-68 for PET Imaging
Gallium-68 is an ideal radionuclide for PET imaging of biomolecules with relatively fast pharmacokinetics due to its short half-life (68 minutes) and convenient on-site availability from a ⁶⁸Ge/⁶⁸Ga generator. The labeling chemistry for ⁶⁸Ga relies on the formation of stable coordination complexes with bifunctional chelators (BFCs). For AMCHA derivatives, the strategy involves covalently attaching a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the molecule, which then securely sequesters the ⁶⁸Ga³⁺ radiometal.
The choice of DOTA is predicated on its ability to form a highly stable complex with Ga(III), which is essential to prevent the in vivo release of the radionuclide. This section outlines the synthesis of a DOTA-conjugated AMCHA precursor and the subsequent radiolabeling procedure.
Experimental Workflow: ⁶⁸Ga-DOTA-AMCHA Synthesis
Caption: Workflow for synthesis of DOTA-AMCHA precursor and subsequent ⁶⁸Ga-labeling.
Protocol 1.1: Synthesis of DOTA-AMCHA Precursor
This protocol describes the conjugation of a commercially available activated DOTA derivative (DOTA-NHS ester) to the primary amine of 4-aminomethyl-cyclohexanecarboxylic acid.
Materials:
-
4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA)
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(acetic acid N-hydroxysuccinimidyl ester))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve AMCHA (1.0 eq) in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base, ensuring the primary amine of AMCHA is deprotonated and available for reaction.
-
In a separate vial, dissolve DOTA-NHS ester (1.1 eq) in anhydrous DMSO.
-
Add the DOTA-NHS ester solution dropwise to the AMCHA solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product using preparative RP-HPLC. A typical gradient might be 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the DOTA-AMCHA conjugate, pool them, and lyophilize to obtain a white, fluffy powder.
-
Confirm the identity and purity of the final product via mass spectrometry and analytical HPLC.
Protocol 1.2: Radiolabeling of DOTA-AMCHA with Gallium-68
This protocol is adapted from established methods for labeling DOTA-conjugated peptides.
Materials:
-
DOTA-AMCHA precursor (lyophilized)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., iThemba LABS or similar)
-
0.1 M or 0.6 M Hydrochloric acid (HCl) for elution
-
Sodium acetate buffer (2.5 M, pH 8.5-9.0, sterile) or Ammonium acetate buffer (1M, pH 4.5)
-
C18 Sep-Pak light cartridge
-
Ethanol (absolute)
-
Sterile water for injection (WFI)
-
Heating block
-
Radio-TLC and Radio-HPLC systems for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ga from the generator using the manufacturer-specified volume and concentration of HCl (e.g., 5 mL of 0.1 M HCl).
-
Precursor Preparation: In a sterile, pyrogen-free reaction vial, dissolve 10-20 nmol of the lyophilized DOTA-AMCHA precursor in sterile water or buffer.
-
pH Adjustment: Add the ⁶⁸Ga eluate to the precursor vial. Immediately adjust the pH of the reaction mixture to 4.0-4.5. This is a critical step, as efficient chelation occurs within a narrow pH range. This can be achieved by adding a calculated volume of sodium acetate or ammonium acetate buffer.
-
Labeling Reaction: Gently vortex the vial and place it in a pre-heated heating block at 95-100°C for 5-10 minutes.
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-DOTA-AMCHA will be retained.
-
Wash the cartridge with 5-10 mL of WFI to remove any unchelated ⁶⁸Ga³⁺ and hydrophilic impurities.
-
Elute the final product from the cartridge with 0.5-1.0 mL of ethanol.
-
The ethanolic solution can be diluted with sterile saline or phosphate-buffered saline for subsequent in vitro or in vivo use.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC (e.g., ITLC-SG strips with 0.1 M sodium citrate buffer, pH 5.5, as the mobile phase; the labeled product remains at the origin while free ⁶⁸Ga moves with the solvent front) and/or radio-HPLC. The RCP should be >95%.
-
Stability: Test the stability of the final product in saline and human serum at 37°C for at least 2 hours.
-
Quantitative Data Summary (⁶⁸Ga-DOTA-AMCHA)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | > 90% | |
| Radiochemical Purity | > 95% | |
| Molar Activity | 15-40 MBq/nmol | |
| Synthesis Time (post-elution) | 15-20 minutes |
Part 2: Radiolabeling with Fluorine-18 for PET Imaging
Fluorine-18 is the most widely used radionuclide for PET imaging, owing to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy. Direct labeling of a molecule like AMCHA with [¹⁸F]fluoride is challenging due to the need for harsh reaction conditions that are incompatible with the molecule's structure. Therefore, an indirect, multi-step approach is required. This involves the synthesis of a suitable precursor that can undergo nucleophilic substitution with [¹⁸F]fluoride under mild conditions.
This section details a representative two-step strategy: 1) synthesis of a protected AMCHA derivative bearing a tosylate leaving group, and 2) the subsequent radiofluorination and deprotection to yield the final [¹⁸F]fluoro-AMCHA derivative.
Experimental Workflow: [¹⁸F]Fluoro-AMCHA Synthesis
Caption: Workflow for synthesis of a tosylated AMCHA precursor and subsequent ¹⁸F-labeling.
Protocol 2.1: Synthesis of Tosylated AMCHA Precursor
This protocol describes a plausible synthesis of a precursor suitable for radiofluorination, starting from AMCHA. The strategy involves protecting the amine and carboxylic acid groups before introducing a tosylate leaving group.
Materials:
-
4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane, Sodium hydroxide (NaOH)
-
Ethylene glycol, p-Toluenesulfonyl chloride (TosCl)
-
Pyridine, Dichloromethane (DCM)
-
Standard glassware and purification supplies (silica gel chromatography)
Procedure:
-
N-Boc Protection:
-
Dissolve AMCHA in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (1.2 eq) portion-wise and allow the mixture to warm to room temperature, stirring overnight.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield Boc-AMCHA.
-
-
Synthesis of Hydroxyethyl Ester:
-
Dissolve Boc-AMCHA in DCM.
-
Add ethylene glycol (5 eq) and a catalytic amount of DMAP.
-
Add DCC or EDC (1.5 eq) and stir at room temperature overnight.
-
Filter the reaction mixture and purify the crude product by silica gel chromatography to obtain the hydroxyethyl ester of Boc-AMCHA.
-
-
Tosylation:
-
Dissolve the hydroxyethyl ester intermediate in anhydrous pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TosCl, 1.5 eq).
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, evaporate the solvent, and purify by silica gel chromatography to yield the final tosylated precursor. Confirm structure by NMR and MS.
-
Protocol 2.2: Radiosynthesis of [¹⁸F]Fluoro-AMCHA Derivative
This protocol is a representative procedure based on standard nucleophilic [¹⁸F]fluorination methods.
Materials:
-
Tosylated AMCHA precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Quaternary methyl ammonium (QMA) light cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Hydrochloric acid (HCl, 4 M)
-
Semi-preparative and analytical HPLC systems
-
Automated radiosynthesis module (e.g., GE TracerLab) is highly recommended
Procedure:
-
[¹⁸F]Fluoride Trapping and Activation:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or vacuum to remove all water. This activation step is critical for nucleophilicity.
-
-
Radiofluorination:
-
Dissolve the tosylated AMCHA precursor (5-10 mg) in 1 mL of anhydrous ACN and add it to the dried [¹⁸F]F⁻ complex.
-
Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.
-
-
Deprotection:
-
After cooling, add 1 mL of 4 M HCl to the reaction vessel.
-
Heat the mixture at 100°C for 5-10 minutes to hydrolyze the Boc and ester protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture with NaOH solution.
-
Inject the crude mixture onto a semi-preparative RP-HPLC column to isolate the final radiolabeled product.
-
Collect the fraction corresponding to the [¹⁸F]fluoro-AMCHA derivative.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction using a C18 Sep-Pak cartridge (adsorb, wash with water, elute with ethanol) and formulate in sterile saline.
-
Confirm RCP (>99%) and identity by co-injection with a non-radioactive standard on an analytical radio-HPLC system.
-
Quantitative Data Summary ([¹⁸F]Fluoro-AMCHA)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected, from [¹⁸F]F⁻) | 10-25% | |
| Radiochemical Purity | > 99% | |
| Molar Activity | 30-40 GBq/µmol | |
| Total Synthesis Time | 80-90 minutes |
Part 3: Radiolabeling with Technetium-99m for SPECT Imaging
Technetium-99m remains the workhorse of diagnostic nuclear medicine due to its ideal gamma energy (140 keV), 6-hour half-life, and wide availability from ⁹⁹Mo/⁹⁹ᵐTc generators. Labeling peptides and small molecules with ⁹⁹ᵐTc typically involves a bifunctional chelator approach, similar to ⁶⁸Ga. A common strategy utilizes the chelator 6-hydrazinonicotinamide (HYNIC), which is conjugated to the biomolecule and then complexes with ⁹⁹ᵐTc in the presence of co-ligands.
This section describes the synthesis of a HYNIC-conjugated AMCHA precursor and its subsequent labeling with ⁹⁹ᵐTc.
Experimental Workflow: [⁹⁹ᵐTc]Tc-HYNIC-AMCHA Synthesis
Caption: Workflow for synthesis of HYNIC-AMCHA precursor and subsequent ⁹⁹ᵐTc-labeling.
Protocol 3.1: Synthesis of HYNIC-AMCHA Precursor
This protocol details the conjugation of succinimidyl-6-hydrazinonicotinate acetone hydrazone (HYNIC-NHS) to AMCHA.
Materials:
-
4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA)
-
Succinimidyl-6-hydrazinonicotinate acetone hydrazone (HYNIC-NHS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Acetonitrile (ACN)
-
RP-HPLC system and lyophilizer
Procedure:
-
Dissolve AMCHA (1.0 eq) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve HYNIC-NHS (1.2 eq) in a small amount of ACN or DMSO and add it to the AMCHA solution. The final organic solvent concentration should be kept low (<10%) to maintain aqueous solubility.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
Purify the HYNIC-AMCHA conjugate by preparative RP-HPLC using a water/acetonitrile gradient.
-
Lyophilize the collected fractions to obtain the precursor as a white powder.
-
Confirm identity and purity by MS and analytical HPLC.
Protocol 3.2: Radiolabeling of HYNIC-AMCHA with Technetium-99m
This "kit-like" labeling protocol is based on established methods for HYNIC-conjugated molecules.
Materials:
-
HYNIC-AMCHA precursor
-
Sodium pertechnetate (Na[⁹⁹ᵐTc]O₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.01 M HCl), freshly prepared
-
Tricine solution (e.g., 100 mg/mL in water)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Nitrogen gas
-
Heating block
-
Radio-TLC and Radio-HPLC systems
Procedure:
-
In a sterile, nitrogen-purged vial, combine 10-50 µg of the HYNIC-AMCHA precursor, Tricine, and EDDA (co-ligands that stabilize the ⁹⁹ᵐTc complex).
-
Add the Na[⁹⁹ᵐTc]O₄ eluate (up to 1 GBq in 1 mL saline).
-
Add a small volume (e.g., 50 µL) of freshly prepared SnCl₂ solution. The stannous chloride reduces the Tc(VII) in pertechnetate to a lower, more reactive oxidation state.
-
Gently mix the contents and incubate the vial in a heating block at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Purification (if necessary): For many kit preparations with high labeling efficiency, further purification is not needed. If required, the product can be purified using a C18 Sep-Pak cartridge as described in Protocol 1.2.
-
Quality Control:
-
Determine RCP using radio-TLC. A common system is ITLC-SG strips with saline (colloid impurities remain at origin) and acetone (free pertechnetate moves with the solvent front) as mobile phases. The labeled product should remain at the origin in acetone and move with the solvent front in saline.
-
Confirm RCP with radio-HPLC. The RCP should be >95%.
-
Quantitative Data Summary ([⁹⁹ᵐTc]Tc-HYNIC-AMCHA)
| Parameter | Expected Value | Reference |
| Radiochemical Yield | > 95% | |
| Radiochemical Purity | > 95% | |
| Synthesis Time | 20-25 minutes |
References
- Astorga-Sánchez, L., Van Der Meulen, N. P., Camacho-Zaragoza, A., Garcia-Foncillas, J., & Peñuelas, I. (2018). Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 269-277.
- Calderon, C., L. M., Tshibaka, C., N., Z., Zeevaart, J., R., & Ebenhan, T. (2019). Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC. EJNMMI Radiopharmacy and Chemistry, 4(1), 13.
- Li, Z., Wu, Z., Chen, K., Ryu, E. K., & Chen, X. (2008). Imaging of Urokinase-Type Plasminogen Activator Receptor Expression Using a 64Cu-Labeled Linear Peptide Antagonist by microPET. Clinical Cancer Research, 14(15), 4758-4766.
- Wu, G., Mazzitelli, B. A., Quek, A. J., Veldman, M. J., Conroy, P. J., Caradoc-Davies, T. T., Ooms, L. M., Tuck, K. L., Schoenecker, J. G., Whisstock, J. C., & Law, R. H. P. (2019).
- Liu, Z., Li, Z., & Chen, X. (2008). Imaging of urokinase-type plasminogen activator receptor expression using a 64Cu-labeled linear peptide antagonist by microPET. Clinical Cancer Research, 14(15), 4758-4766.
- Wu, G., Mazzitelli, B. A., Quek, A. J., Veldman, M. J., Conroy, P. J., Caradoc-Davies, T. T., Ooms, L. M., Tuck, K. L., Schoenecker, J. G., Whisstock, J. C., & Law, R. H. P. (2019).
- Pillay, A., E., Sathekge, M., M., & Ebenhan, T. (2020). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Molecules, 25(15), 3358.
- Wu, G., Mazzitelli, B. A., Quek, A. J., et al. (2019).
- Wu, G., Mazzitelli, B. A., Quek, A. J., Veldman, M. J., Conroy, P. J., Caradoc-Davies, T. T., Ooms, L. M., Tuck, K. L., Schoenecker, J. G., Whisstock, J. C., & Law, R. H. P. (2019).
- Vanga, M. R., Raghavendra, G. M., Prasad, V. V. N. S. R., & Sreenivasulu, N. (2016).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Pharmaceutical and Pharmacological Sciences, 16(4), 543-553.
- Wang, M., & Yin, F. (2022).
- Lee, S. J., & Lee, W. W. (2019). Clinical Applications of Technetium-99m Quantitative Single-Photon Emission Computed Tomography/Computed Tomography. Nuclear Medicine and Molecular Imaging, 53(2), 85-95.
- D'Souza, C., A., Douat, C., Viaud, C., A., & Guisoni, D. (2019). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
- Karacalioglu, A. O., Yang, D. J., Azhdarinia, A., Mendez, R., Oh, C., Kohanim, S., Chanda, M., Greenwell, A. C., Yu, D. F., & Kim, E. E. (2006). Radiolabeled L-lysine for tumor imaging. Academic Radiology, 13(10), 1285-1293.
- Tariq, A., ul-Hasan, M., & Ahmad, S. (2023). Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research.
- Open MedScience. (2023). Technetium-99m Radiopharmaceuticals in Advanced Medical Imaging. Open MedScience.
- Zhou, Z., Li, Y., Jiang, C., & Zhang, Y. (2023). SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. International Journal of Molecular Sciences, 24(6), 5328.
- Israel, O., & Kinuya, S. (2007). Technetium-99m-labelled red blood cell imaging in the diagnosis of hepatic haemangiomas: the role of SPECT/CT with a hybrid camera. European Journal of Nuclear Medicine and Molecular Imaging, 34(12), 2110-2115.
- Haubner, R., Finkenbeiner, S., & Bruchertseifer, F. (2009). Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate. Molecular Imaging and Biology, 11(6), 447-455.
- Hoigebazar, L., Jeong, J. M., Hong, M. K., Kim, Y. J., Lee, J. Y., Shetty, D., Lee, Y. S., Lee, D. S., Chung, J. K., & Lee, M. C. (2011). Synthesis of 68Ga-labeled DOTA-nitroimidazole derivatives and their feasibilities as hypoxia imaging PET tracers. Bioorganic & Medicinal Chemistry, 19(7), 2184-2189.
- Kniess, T., & Wuest, M. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8031.
- Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek.
- Uehara, T., & Arano, Y. (2018). Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents. Molecules, 23(10), 2465.
- Khodamorad, E., & Davan, E. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Journal of Radioanalytical and Nuclear Chemistry, 303(2), 1261-1265.
- Hillier, S. M., Maresca, K. P., Femia, F. J., Marquis, J. C., Foss, C. A., Nguyen, N., Zimmerman, C. N., Barrett, J. A., Eckelman, W. C., Pomper, M. G., Joyal, J. L., & Babich, J. W. (2009).
Application Notes and Protocols for the In Vitro ADME Profiling of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and comprehensive in vitro ADME profiling is a cornerstone of modern drug development, enabling the selection of candidates with favorable pharmacokinetic profiles and mitigating the risk of late-stage attrition.[1][2] This document provides a detailed guide for the in vitro ADME characterization of the novel small molecule, 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in making informed decisions.
The assessment of a compound's interaction with biological systems is critical.[3] These evaluations are guided by recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure a consistent and scientifically sound approach to investigating drug interactions.[4][5][6][7][8][9][10]
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount as they significantly influence its ADME profile. For this compound, the following properties should be determined:
-
Solubility: The aqueous solubility of a drug is a critical determinant of its oral absorption. Poor solubility can lead to low bioavailability.
-
Lipophilicity (LogD/LogP): This parameter influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its metabolic stability.
-
pKa: The ionization constant affects a compound's solubility and permeability across different pH environments in the body.
While specific experimental data for this compound is not publicly available, its structure suggests it is a small molecule with a molecular weight amenable to oral absorption. PubChem entries for similar structures provide some computed chemical properties.[11][12][13][14][15]
Core In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to build a comprehensive profile of this compound.[16][17][18][19][20][21]
Metabolic Stability in Liver Microsomes
Scientific Rationale: This assay is a primary screen to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[22][23][24] A high metabolic clearance in vitro often translates to a short half-life in vivo.
Experimental Workflow
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[23]
-
Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[22]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[22]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 60 min |
Plasma Protein Binding
Scientific Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[25][26] Only the unbound fraction of a drug is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of unbound drug.[27]
Experimental Workflow
Caption: Workflow for the plasma protein binding assay using RED.
Detailed Protocol
-
Preparation:
-
Prepare a stock solution of this compound and spike it into human plasma to a final concentration of 1 µM.
-
Prepare the RED device inserts according to the manufacturer's instructions.
-
-
Equilibrium Dialysis:
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.
-
Precipitate proteins by adding acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
-
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Plasma Source | Pooled Human Plasma |
| Dialysis Membrane | 8 kDa MWCO |
| Incubation Time | 4-6 hours |
| Incubation Temperature | 37°C |
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium used to predict the oral absorption of drugs.[28][29] This assay measures the rate of transport of a compound across the cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Experimental Workflow
Caption: Workflow for the cytochrome P450 inhibition assay.
Detailed Protocol
-
Preparation:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH regenerating system.
-
Incubate for a predetermined time that is within the linear range of metabolite formation.
-
-
Sample Analysis:
-
Terminate the reaction with a stop solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [30]
CYP Isoform Probe Substrate CYP1A2 Phenacetin CYP2C9 Tolbutamide CYP2C19 S-Mephenytoin CYP2D6 Dextromethorphan | CYP3A4 | Midazolam |
-
Data Interpretation and Next Steps
The collective data from these in vitro ADME assays will provide a comprehensive initial profile of this compound.
-
High metabolic stability and low plasma protein binding are generally desirable properties.
-
High permeability in the Caco-2 assay suggests good potential for oral absorption. A high efflux ratio may indicate a need for further investigation into transporter interactions.
-
Potent CYP inhibition (low IC50 values) can be a red flag for potential drug-drug interactions and may necessitate further clinical DDI studies as recommended by regulatory guidelines. [31][32] These in vitro data are crucial for guiding the next steps in drug development, including lead optimization, selection of preclinical species, and design of in vivo pharmacokinetic studies.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 17, 2026. [Link]
-
European Medicines Agency. ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency. Published July 21, 2022. [Link]
-
European Medicines Agency. Investigation of drug interactions - Scientific guideline. European Medicines Agency. Accessed January 17, 2026. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Accessed January 17, 2026. [Link]
-
European Medicines Agency. EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. European Medicines Agency. Published July 21, 2022. [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. ICE Bioscience. Accessed January 17, 2026. [Link]
-
Studylib. Caco-2 Permeability Assay Protocol. Studylib. Accessed January 17, 2026. [Link]
-
Unknown. Caco2 assay protocol. Accessed January 17, 2026. [Link]
-
SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Accessed January 17, 2026. [Link]
-
BioDuro. In Vitro ADME. BioDuro. Accessed January 17, 2026. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Accessed January 17, 2026. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link]
-
European Medicines Agency. Guideline on the investigation of drug interactions. European Medicines Agency. Published June 21, 2012. [Link]
-
Farmakovijilans Derneği. New EMA Guideline on the Investigation of drug Interactions. Farmakovijilans Derneği. Accessed January 17, 2026. [Link]
-
Admescope. Fast turnaround early ADME in vitro screening available! Admescope. Published June 13, 2024. [Link]
-
Visikol. Plasma Protein Binding Assay. Visikol. Published November 3, 2022. [Link]
-
Mercell. metabolic stability in liver microsomes. Mercell. Accessed January 17, 2026. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 17, 2026. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Accessed January 17, 2026. [Link]
-
Domainex. Plasma Protein Binding Assay. Domainex. Accessed January 17, 2026. [Link]
-
PubChem. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. PubChem. Accessed January 17, 2026. [Link]
-
BioAgilytix Labs. Protein Binding Assays. BioAgilytix Labs. Accessed January 17, 2026. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Accessed January 17, 2026. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. Accessed January 17, 2026. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Accessed January 17, 2026. [Link]
-
The Center for Professional Innovation & Education (CfPIE). How ADME Studies Contribute To Drug Development. CfPIE. Published October 6, 2022. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Accessed January 17, 2026. [Link]
-
PubChem. 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. PubChem. Accessed January 17, 2026. [Link]
-
National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Accessed January 17, 2026. [Link]
-
U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. Published October 24, 2017. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Accessed January 17, 2026. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Published September 9, 2015. [Link]
-
National Institutes of Health. 4-Methylcyclohexanecarboxylic acid. PubChem. Accessed January 17, 2026. [Link]
-
PubChem. cis-4-Amino-2-methyl-cyclohexanecarboxylic acid. PubChem. Accessed January 17, 2026. [Link]
-
Symeres. In vitro ADME drug discovery services. Symeres. Accessed January 17, 2026. [Link]
-
Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure. Accessed January 17, 2026. [Link]
-
Semantic Scholar. In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Semantic Scholar. Accessed January 17, 2026. [Link]
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. PubChem. Accessed January 17, 2026. [Link]
-
Paraza Pharma Inc. In vitro ADME. Paraza Pharma Inc. Accessed January 17, 2026. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. eptri.eu [eptri.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. farmakovijilansdernegi.org [farmakovijilansdernegi.org]
- 9. How ADME Studies Contribute To Drug Development [cfpie.com]
- 10. fda.gov [fda.gov]
- 11. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid | C22H26FNO4S | CID 23852834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid | C21H24FNO4S | CID 25205186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cis-4-Amino-2-methyl-cyclohexanecarboxylic acid | C8H15NO2 | CID 168435526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C8H16ClNO2 | CID 12721443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 18. admescope.com [admescope.com]
- 19. symeres.com [symeres.com]
- 20. In vitro ADME - Enamine [enamine.net]
- 21. parazapharma.com [parazapharma.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. mercell.com [mercell.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. Plasma Protein Binding Assay [visikol.com]
- 26. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 27. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. studylib.net [studylib.net]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. enamine.net [enamine.net]
- 31. vectorb2b.com [vectorb2b.com]
- 32. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple procedural outlines to address the nuanced challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.
Introduction: The Synthetic Strategy
The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination. This cornerstone reaction involves the condensation of 4-formylcyclohexanecarboxylic acid with 4-fluorobenzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine product. While conceptually straightforward, this reaction is governed by a delicate equilibrium and is sensitive to substrate reactivity, choice of reducing agent, and reaction conditions.
This guide provides a robust starting protocol and a comprehensive troubleshooting section to navigate the common pitfalls associated with this synthesis.
Core Synthesis Protocol: Reductive Amination
This protocol is a well-established starting point, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.
Materials:
-
4-Formylcyclohexanecarboxylic acid (mixture of cis/trans isomers)
-
4-Fluorobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-formylcyclohexanecarboxylic acid (1.0 eq) in DCE (approx. 0.1 M), add 4-fluorobenzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl. The product may precipitate at this stage.
-
Extract the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, an amino acid, can be purified by crystallization or column chromatography. For crystallization, consider solvent systems like ethanol/water or isopropanol/heptane.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or the reaction has stalled. What are the primary causes?
Low conversion is the most frequent challenge and typically points to issues in one of the two key stages of the reaction: imine formation or reduction.
Possible Cause 1: Inefficient Imine Formation The condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction that produces water.[1] If water is not effectively managed, the equilibrium will favor the starting materials, preventing the reaction from proceeding.
-
Solution:
-
Monitor Imine Formation: Before adding the reducing agent, confirm imine formation. This can be done by taking a small aliquot for ¹H NMR analysis (observing the disappearance of the aldehyde proton at ~9.6 ppm and the appearance of the imine proton at ~8.3 ppm) or by TLC.[2]
-
Acid Catalysis: A small amount of acid (like acetic acid) is often necessary to catalyze imine formation.[2] Ensure it has been added.
-
Water Removal: For particularly stubborn substrates, adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium toward the imine.
-
Possible Cause 2: Premature Reduction of the Aldehyde If the reducing agent is too reactive or conditions are not optimized, it can reduce the starting aldehyde to 4-(hydroxymethyl)cyclohexanecarboxylic acid instead of selectively reducing the imine.
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for this reason. It is a mild hydride donor that is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde, especially under slightly acidic conditions.[3] Avoid stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot setting unless imine formation is confirmed to be complete and rapid.[3]
-
Staged Addition: Always allow sufficient time for imine formation before introducing the reducing agent.[2][3]
-
Possible Cause 3: Inactive Reagents Hydride-based reducing agents can degrade upon improper storage.
-
Solution: Use a fresh bottle of sodium triacetoxyborohydride or test the activity of your current batch on a reliable substrate. STAB is sensitive to water, so ensure it is handled in a dry environment.[3]
Troubleshooting Workflow for Low Yield
-
Impurity A: 4-(Hydroxymethyl)cyclohexanecarboxylic acid: This results from the direct reduction of the starting aldehyde. It is often more polar than the starting material on silica gel TLC.
-
Cause: As discussed in Q1, this is due to a non-selective or overly reactive reducing agent.
-
Confirmation: Check the mass spectrum for a molecular weight corresponding to the starting aldehyde + 2 mass units.
-
Mitigation: Use STAB and ensure imine formation precedes reduction. [3]
-
-
Impurity B: Tertiary Amine (Over-alkylation): The desired secondary amine product can act as a nucleophile itself, reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Cause: This is more likely if the aldehyde is used in excess or if the reaction is run at elevated temperatures for extended periods.
-
Confirmation: Look for a high molecular weight peak in the mass spectrum corresponding to the addition of another 4-formylcyclohexane moiety.
-
Mitigation: Use a slight excess of the primary amine (e.g., 1.05-1.1 equivalents) to favor the formation of the desired product. Maintain room temperature conditions.
-
Q3: How do I choose the right reducing agent?
The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the C=N bond of the imine/iminium ion without affecting the starting aldehyde. [4]
| Reducing Agent | Typical Solvent(s) | Key Characteristics & Considerations |
|---|---|---|
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Aprotic (DCE, DCM, THF) | Highly Recommended. Mild and selective for imines/iminiums. [3]Tolerates mild acid. Moisture-sensitive. [3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (MeOH, EtOH) | Effective and selective, especially at mildly acidic pH (~5-6) where imine reduction is faster than ketone/aldehyde reduction. [1][3]Caution: Generates highly toxic HCN gas upon quenching with strong acid or at low pH. [1] |
| Sodium Borohydride (NaBH₄) | Protic (MeOH, EtOH) | Strong, non-selective agent that will rapidly reduce aldehydes. [3]Can only be used in a two-step process where the imine is formed first, excess aldehyde is removed (if possible), and then NaBH₄ is added, usually at low temperature. |
| Hydrogen (H₂) / Catalyst (Pd/C, PtO₂) | Protic (MeOH, EtOH), EtOAc | "Greener" option but can have drawbacks. May require elevated pressure. Can be deactivated by the amine substrate or product. [1]Can also reduce other functional groups if present. |
Q4: The cis/trans isomer ratio of my product is difficult to control and separate. What are my options?
The stereochemistry of the final product is dictated by the stereochemistry of the starting 4-formylcyclohexanecarboxylic acid.
-
Starting Material Control: If a specific isomer (typically the trans isomer) is required, it is best to start with an isomerically pure aldehyde. If you begin with a cis/trans mixture, you will obtain a corresponding mixture of product isomers.
-
Purification:
-
Fractional Crystallization: The cis and trans isomers often have different solubilities and crystal packing efficiencies, allowing for separation by careful crystallization from an appropriate solvent system. This may require some screening.
-
Preparative HPLC/SFC: For high purity and smaller scales, chromatographic separation on a chiral or achiral stationary phase is the most effective method.
-
-
Epimerization: In some cases, it is possible to epimerize the undesired cis isomer to the more thermodynamically stable trans isomer. This is typically achieved by treating the cis/trans mixture with a strong base. [5]However, this would need to be developed as a separate step and may require protection of the secondary amine.
Analytical Characterization
Confirming the identity and purity of your final product is essential.
-
¹H NMR: Look for characteristic peaks:
-
Aromatic protons from the 4-fluorobenzyl group (~7.0-7.3 ppm).
-
The benzylic CH₂ protons as a singlet or doublet (~3.7 ppm).
-
The CH₂ protons adjacent to the nitrogen on the cyclohexane ring (~2.5 ppm).
-
Broad signals for the cyclohexane ring protons.
-
A broad singlet for the carboxylic acid proton (>10 ppm) and the N-H proton.
-
-
LC-MS: The primary method for assessing purity and confirming the molecular weight of the product (C₁₅H₂₀FNO₂ = 265.33 g/mol ). [6]* ¹³C NMR: Will confirm the number of unique carbons.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.
References
-
Wikipedia. Reductive amination. [Link]
-
Eriksson, O., et al. (1988). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]
-
Organic Reaction Data. Reductive Amination - Common Conditions. [Link]
- Emcure Pharmaceuticals Ltd. (2009). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
-
ResearchGate. Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
-
Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
- Evonik Operations GmbH. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. [Link]
-
PubChem. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 6. This compound | 440648-01-1 [sigmaaldrich.com]
Optimizing coupling reactions for 4-fluorobenzylamine and cyclohexanecarboxylic acid
Technical Support Center: Optimizing Amide Coupling Reactions
Topic: Synthesis of N-(4-fluorobenzyl)cyclohexanecarboxamide Guide for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to our dedicated technical support guide for the amide coupling of 4-fluorobenzylamine and cyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice, optimized protocols, and a comparative analysis of common coupling methodologies to help you navigate the challenges of this specific transformation and amide bond formation in general.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-(4-fluorobenzyl)cyclohexanecarboxamide.
Q1: My reaction yield is low or non-existent. What are the primary causes?
A low or zero yield in an amide coupling reaction is a frequent issue that can almost always be traced back to one of four root causes.[1] Understanding these will help you diagnose the problem systematically.
-
Incomplete Carboxylic Acid Activation: The cornerstone of the reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is degraded, used in insufficient stoichiometric amounts, or added under suboptimal conditions, the carboxylic acid will not be activated efficiently, leading to poor conversion.[1]
-
Amine Deactivation: The amine must be a free, neutral nucleophile to attack the activated carboxylic acid. A common error is the unintended protonation of the amine by the acidic carboxylic acid starting material, forming an unreactive ammonium salt. This is why a non-nucleophilic base is essential.[1]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea ester) is highly susceptible to hydrolysis. The presence of water in your solvents or on your glassware can rapidly quench this intermediate, reverting it to the starting carboxylic acid and halting the reaction.[1][2] Always use anhydrous solvents and dry glassware.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, or temperature can significantly influence reaction kinetics and equilibrium.[1] For instance, a solvent in which the starting materials are not fully soluble can prevent the reaction from proceeding efficiently.
Below is a flowchart to guide your troubleshooting process.
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Q2: How do I choose the optimal coupling reagent for this reaction?
While the coupling of cyclohexanecarboxylic acid and 4-fluorobenzylamine is not sterically demanding, the choice of reagent can impact yield, purity, cost, and ease of workup. The three main classes are carbodiimides, aminium/uronium salts, and phosphonium salts.[3][4]
| Reagent Class | Examples | Strengths | Weaknesses | Byproducts & Removal |
| Carbodiimides | EDC, DCC | Cost-effective, widely available.[4] | Can require additives (HOBt, Oxyma) to suppress side reactions and racemization.[1][4] DCC produces a urea byproduct (DCU) that is often insoluble.[5] | N,N'-disubstituted urea. EDC's byproduct is water-soluble and easily removed with an aqueous wash.[2][6] DCU requires filtration. |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very high efficiency, fast reaction times, low racemization risk.[4][7] HATU is particularly effective for challenging couplings.[7] | Higher cost. Can react with the amine if order of addition is incorrect.[8] | Tetramethylurea (water-soluble) and HOAt/HOBt (removable by weak acid/base washes). |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, does not react with the free amine component, allowing for one-pot procedures.[3] | Higher cost, can be moisture-sensitive.[4] | Hexamethylphosphoramide (HMPA) from BOP is a carcinogen (PyBOP is preferred). Byproducts are generally removed by chromatography. |
Recommendation: For this specific reaction, EDC in combination with an additive like NHS or HOBt is an excellent starting point due to its efficiency, cost-effectiveness, and the ease of removing its water-soluble urea byproduct. If yields are unsatisfactory, switching to HATU is a robust alternative that often provides superior results with minimal optimization.[7]
Q3: I'm observing an unexpected side product. What could it be?
Side products in amide couplings typically arise from the reactivity of the coupling reagent itself or the activated intermediate.
-
Guanidinium Byproduct (with Uronium Reagents): Reagents like HATU can react directly with primary or secondary amines to form a guanidinium species.[8] This consumes your amine and the coupling reagent. This side reaction is almost completely suppressed by adhering to the correct order of addition: always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine .[8]
Q4: What are the ideal solvents and bases for this reaction?
-
Solvents: The primary consideration is the solubility of all reactants. For this reaction, common dipolar aprotic solvents are recommended.
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates. A common and reliable choice.
-
Dichloromethane (DCM): Good for reactions at or below room temperature. Easy to remove under reduced pressure.
-
Acetonitrile (ACN): Another viable option, particularly for its compatibility with HPLC purification.
-
Note on Green Chemistry: While effective, solvents like DMF and NMP are facing increasing regulatory scrutiny due to toxicity concerns.[10] For larger-scale synthesis, exploring greener alternatives may be necessary.[11]
-
-
Bases: A non-nucleophilic organic base is required to neutralize the carboxylic acid and any acid generated during the reaction, ensuring the amine remains as a free nucleophile.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[12]
-
Triethylamine (TEA): Also widely used, though slightly more nucleophilic than DIPEA.
-
N-Methylmorpholine (NMM): A weaker base, sometimes used to minimize racemization in sensitive substrates.
-
Recommendation: Use DMF as the solvent and DIPEA as the base for a robust starting point.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of N-(4-fluorobenzyl)cyclohexanecarboxamide using two recommended coupling methods.
Protocol 1: EDC/NHS Mediated Coupling
This two-step, one-pot procedure minimizes side reactions by forming a stable NHS-ester intermediate.[9][13][14]
Caption: Workflow for the EDC/NHS coupling method.
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclohexanecarboxylic acid (1.0 eq.). Dissolve it in anhydrous DMF (to make a ~0.5 M solution).
-
Activation: Add N-hydroxysuccinimide (NHS) (1.2 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 15-30 minutes. You can monitor the formation of the active ester by TLC or LC-MS.
-
Coupling: To the activated mixture, add 4-fluorobenzylamine (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).[1]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and NHS), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient and excellent for ensuring high conversion. The order of addition is critical to its success.[7][8]
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add cyclohexanecarboxylic acid (1.0 eq.). Dissolve it in anhydrous DMF (to make a ~0.5 M solution).
-
Pre-activation: Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.). Stir the mixture at room temperature for 5-10 minutes. A slight color change may be observed as the OAt-active ester forms.[7] Crucially, do not add the amine at this stage.
-
Coupling: Add 4-fluorobenzylamine (1.1 eq.) to the pre-activated mixture.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. These reactions are often complete within 1-3 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous washes.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
HATU coupling - what's the best order? Reddit r/Chempros. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangslabs. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Angell, Y. L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 529-534. [Link]
-
How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]
-
Amine coupling through EDC/NHS: a practical approach. ResearchGate. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. hepatochem.com [hepatochem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Aminomethyl-cyclohexanecarboxylic Acid Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for 4-aminomethyl-cyclohexanecarboxylic acid (AMCCA) and its derivatives. As a key intermediate and active pharmaceutical ingredient (API), particularly in the form of the trans isomer (tranexamic acid), achieving high purity is paramount. However, the unique physicochemical properties of this molecule—namely its zwitterionic character and the presence of stubborn stereoisomers—present significant purification challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common issues encountered during the purification of these compounds. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My final product has a high content of the cis isomer. How can I selectively remove it to enrich the trans isomer?
Probable Cause: The primary cause of cis isomer contamination is the use of suboptimal crystallization conditions. The cis and trans isomers of AMCCA often have very similar solubilities in many solvents at room temperature or higher, making separation by standard recrystallization difficult[1][2]. The key to separation lies in exploiting a critical difference in their behavior at low temperatures in an aqueous solution.
Solution: Temperature-Controlled Aqueous Recrystallization The most effective and widely adopted method for separating trans-AMCCA from its cis isomer is through selective crystallization in water at a carefully controlled low temperature.[1][3]
-
The Underlying Principle: Below a transition temperature of 21.5°C, trans-4-aminomethyl-cyclohexanecarboxylic acid crystallizes from water as a stable trihydrate (trans-AMCCA·3H₂O). The cis isomer does not form a similar stable hydrate under these conditions and remains preferentially in the cold mother liquor. This difference in hydration and crystal lattice energy is the basis for the separation.
-
Recommended Action:
-
Dissolve the crude mixture of isomers in water. If solubility is low, you may heat the solution to achieve full dissolution.
-
Cool the solution to a temperature between 0°C and 5°C. For industrial-scale performance, this range provides the best results[3]. It is critical to maintain the temperature below 21.5°C[1][3].
-
Stir the mixture at this low temperature for a period ranging from thirty minutes to several hours to allow for the selective crystallization of the trans-AMCCA trihydrate[3].
-
Collect the crystals by filtration and wash them with a small amount of ice-cold water.
-
Drying the resulting crystals will yield the pure trans isomer. This process can be repeated if necessary to achieve the desired purity[4].
-
Question 2: My compound won't crystallize from water or organic solvents; it just oils out or remains in solution. What's wrong?
Probable Cause: This issue is almost always linked to the zwitterionic nature of AMCCA derivatives. At its isoelectric point (pI), the molecule has a net-zero charge, which typically corresponds to its lowest solubility in polar solvents like water. If the pH of your solution is far from the pI, the molecule will exist as a more soluble cation (at low pH) or anion (at high pH), preventing crystallization. High levels of impurities can also inhibit crystal formation.
Solution: pH Adjustment and Solvent System Optimization
-
Adjust the pH: The first step is to adjust the pH of your aqueous solution to the isoelectric point of your specific derivative. For tranexamic acid, this is around pH 7. Start by making small, careful additions of a dilute acid or base to your solution to find the point of minimum solubility, where precipitation/crystallization should begin.
-
Utilize Mixed-Solvent Systems: If water alone is not effective, an anti-solvent approach can be beneficial. Adding a water-miscible organic solvent in which the compound is insoluble (like methanol, ethanol, or isopropanol) can reduce the solubility of the zwitterion and promote crystallization[3]. A small amount of alcohol can also help decrease the loss of the trans isomer into the mother liquor during the cold crystallization process described in Question 1[3].
Question 3: I've recrystallized my product multiple times, but I still see persistent impurities (other than the cis isomer) in my analytical results (HPLC/LC-MS).
Probable Cause: Some impurities, particularly those with structures and polarities very similar to your target compound, may co-crystallize, making them difficult to remove by recrystallization alone. Furthermore, standard reversed-phase or normal-phase chromatography is often ineffective for these polar, zwitterionic molecules. Normal-phase silica can lead to irreversible binding, while standard reversed-phase fails to provide adequate retention[5].
Solution: Ion-Exchange Chromatography (IEC) For zwitterionic compounds like AMCCA, ion-exchange chromatography is a powerful purification technique that separates molecules based on their net charge[6][7].
-
The Underlying Principle: At a pH below its pI, the amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge, allowing it to bind to a cation-exchange resin. Conversely, at a pH above its pI, the carboxylic acid is deprotonated (-COO⁻), and the molecule carries a net negative charge, enabling it to bind to an anion-exchange resin. Impurities lacking the same charge characteristics will not bind and can be washed away. The bound product is then eluted by changing the pH or increasing the salt concentration of the mobile phase.
-
Recommended Action:
-
Select the Resin: Choose either a strong cation exchanger (e.g., with sulfonic acid groups) or a strong anion exchanger (e.g., with quaternary ammonium groups).
-
Buffer and Load: Prepare a buffer at a pH that ensures your compound is charged (e.g., pH 4-5 for cation exchange). Dissolve your partially purified material in this buffer and load it onto the equilibrated column.
-
Wash and Elute: Wash the column with the starting buffer to remove unbound impurities. Then, elute your target compound using a pH gradient or a salt gradient (e.g., 0-1 M NaCl).
-
Desalt: Fractions containing the purified product will be high in salt and must be desalted, which can be accomplished by dialysis, size-exclusion chromatography, or reversed-phase chromatography designed for polar molecules.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: Why is the trans isomer the desired product?
-
Q: Can I use standard silica gel column chromatography to purify AMCCA derivatives?
-
A: It is strongly discouraged. The basic amino group will interact very strongly with the acidic silanol groups on the surface of the silica gel, often leading to irreversible binding and very poor recovery of your compound[5].
-
-
Q: What are the best analytical techniques to check the purity and isomeric ratio of my sample?
-
A: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a powerful tool. Since AMCCA lacks a strong chromophore, derivatization may be necessary for UV detection, or alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) can be used[9]. Gas Chromatography (GC) is also effective but requires derivatization of the polar functional groups to make the analyte volatile[1][3].
-
-
Q: Besides recrystallization, are there other methods to separate the cis and trans isomers?
-
A: Yes, though they are often more complex for bulk preparations. One patented approach involves the selective esterification of the cis isomer. The resulting ester has different physical properties from the unreacted trans acid, allowing for separation[10]. Protecting the amino group can also alter the properties of the isomers, potentially enabling separation through other means[10][11].
-
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization of trans-AMCCA
This protocol is designed to selectively crystallize trans-4-aminomethyl-cyclohexanecarboxylic acid from a mixture containing the cis isomer.
-
Dissolution: In a suitable flask, add 1 part by weight of the crude AMCCA mixture to approximately 2-3 parts by weight of deionized water[3].
-
Heating (Optional): If the material does not fully dissolve at room temperature, gently heat the mixture with stirring until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Monitor the internal temperature with a thermometer. Cool the solution to between 0°C and 5°C[3]. Crucially, the temperature must be kept below 21.5°C.
-
Crystallization: Continue stirring the slurry at this low temperature for at least 1-2 hours. A longer time may improve yield and purity[3].
-
Filtration: Set up a Büchner funnel for vacuum filtration. Pre-chill the funnel if possible.
-
Collection: Quickly filter the cold slurry, collecting the white crystalline solid.
-
Washing: Wash the filter cake with a minimal amount of ice-cold (0-5°C) deionized water to remove the mother liquor containing the dissolved cis isomer.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The product is the high-purity trans-AMCCA.
Data Summary Table
| Parameter | Recommended Value | Rationale & Remarks |
| Solvent | Deionized Water | Forms a selective trihydrate with the trans isomer[1]. |
| Solvent Ratio | 2-3 times the weight of crude AMCCA | Ensures complete dissolution upon heating while allowing for good recovery upon cooling[3]. |
| Crystallization Temp. | 0°C to 5°C (must be < 21.5°C) | This is the critical parameter that induces selective crystallization of the trans-AMCCA·3H₂O[1][3]. |
| Stirring Time | 1-2 hours (or longer) | Allows the crystallization equilibrium to be reached, maximizing purity and yield[3]. |
| Wash Solvent | Ice-cold Deionized Water | Removes residual mother liquor without significantly dissolving the desired product. |
Section 4: Visualized Workflows
Troubleshooting Failed Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification issues with AMCCA derivatives.
Caption: A decision tree for troubleshooting common AMCCA purification problems.
Principle of Selective Crystallization
This diagram illustrates the thermodynamic principle behind the separation of cis and trans isomers in cold water.
Caption: Selective crystallization of trans-AMCCA as a stable trihydrate at low temperatures.
References
- Source: Google Patents (US3875217A)
- Source: Google Patents (US3839429A)
- Source: Google Patents (CN108602758B)
- Source: Google Patents (CN115778896A)
- Source: Google Patents (WO2003078381A1)
-
Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL: [Link]
- Source: Google Patents (WO2021111475A1)
-
Title: trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans Source: PubMed URL: [Link]
-
Title: 4-(Aminomethyl)cyclohexanecarboxylic acid Source: PubChem URL: [Link]
-
Title: Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis Source: Diva-Portal.org URL: [Link]
-
Title: Tranexamic acid-impurities Source: Pharmaffiliates URL: [Link]
- Title: Method for producing 4-(aminomethyl)
-
Title: FORMULA FOR PREAPARATION OF TABLETS OF TRANEXAMIC ACID Source: ResearchGate URL: [Link]
-
Title: Tranexamic Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Zwitterionic Ion-Exchangers in Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: Analytical methods for quantification of tranexamic acid in biological fluids Source: CORE URL: [Link]
Sources
- 1. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. CN115778896A - Tranexamic acid injection and its preparation method and use - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
Identifying and minimizing side products in 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid synthesis
Technical Support Center: Synthesis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, focusing on the identification, control, and minimization of key side products. The synthesis, while conceptually straightforward via reductive amination, presents several challenges that can impact yield, purity, and scalability. This guide, structured as a series of troubleshooting questions and FAQs, encapsulates our field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you may encounter during the synthesis and purification processes. We diagnose the likely root causes and provide actionable solutions.
Q1: My final yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a common issue that can typically be traced to three main factors: incomplete reaction, formation of side products, or mechanical losses during workup and purification.
1. Incomplete Reaction: The cornerstone of this synthesis is the formation of an iminium ion intermediate, followed by its reduction.[1][2] The initial condensation of 4-formylcyclohexanecarboxylic acid and 4-fluorobenzylamine to form the imine/iminium ion is a reversible equilibrium reaction.
-
Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials. Insufficient reaction time or suboptimal pH can also lead to poor conversion.
-
Troubleshooting & Solutions:
-
Water Removal: While not always necessary for modern reductive aminations using agents like sodium triacetoxyborohydride, if you are using a two-step process or observing significant starting material, the addition of a dehydrating agent (e.g., molecular sieves) can drive the reaction forward.
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-7), which facilitate both imine formation and the activity of hydride reducing agents.[3] If the reaction mixture is too acidic or basic, the rate will decrease. Consider adding a mild acid like acetic acid.
-
Monitoring: Track the disappearance of the limiting reagent (usually the aldehyde) by Thin Layer Chromatography (TLC) or a rapid HPLC method. Do not proceed with the workup until the starting material is consumed.
-
2. Competing Side Reactions: The most significant drain on your target molecule yield is the formation of undesired side products. The primary culprits are the reduction of the starting aldehyde and over-alkylation of the product.
-
Causality & Identification: See the detailed discussion in Q2 below.
-
Troubleshooting & Solutions:
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[3] Harsher reagents like sodium borohydride (NaBH₄) can readily reduce the aldehyde, especially at lower pH.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure full conversion of the aldehyde. However, a large excess can promote side reactions and complicate purification.
-
3. Workup and Purification Losses: The product is an amino acid, making it amphoteric and highly polar. This can lead to challenges during extraction and purification.
-
Causality: The product may be soluble in both aqueous and organic layers, especially at intermediate pH values. It can also be difficult to crystallize.
-
Troubleshooting & Solutions:
-
pH-Controlled Extraction: During the workup, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid to minimize its solubility and precipitate the product.
-
Purification Method: If simple crystallization is ineffective, consider using ion-exchange chromatography as a robust method for purifying amino acids.
-
Q2: I'm seeing several unexpected peaks in my HPLC and NMR analysis. What are these impurities and how do I prevent them?
Unidentified peaks are almost always related to the side-products of the reductive amination process. The three most common impurities are the dialkylated tertiary amine, the starting aldehyde reduced to an alcohol, and the cis-isomer of the product.
Table 1: Common Side Products and Their Identification
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature | Prevention Strategy |
| Over-alkylation Product (Tertiary Amine) | 4-{[Bis(4-fluorobenzyl)amino]methyl}cyclohexanecarboxylic acid | 387.45 | ¹H NMR: Absence of N-H proton; two benzyl signals. MS: [M+H]⁺ at ~388. | Use controlled stoichiometry (slight excess of amine). Add aldehyde slowly to the amine/reducing agent mixture. |
| Reduced Aldehyde (Alcohol) | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | 158.19 | ¹H NMR: Presence of a carbinol proton signal (~3.5-4.0 ppm). MS: [M+H]⁺ at ~159. | Use a selective reducing agent like NaBH(OAc)₃. Avoid NaBH₄.[3] |
| cis-Isomer | cis-4-{[(4-Fluorobenzyl)amino]methyl}cyclohexanecarboxylic acid | 267.32 | ¹H NMR: Different coupling constants for cyclohexyl protons compared to the trans-isomer. HPLC: Distinct retention time, often eluting close to the trans-product. | Start with high-purity trans-4-formylcyclohexanecarboxylic acid. Isomerization can sometimes be achieved under basic conditions.[4] |
Minimization Strategies:
-
For Over-alkylation: This occurs when the desired secondary amine product, being nucleophilic, attacks another molecule of the aldehyde.[5]
-
Solution: Employ "reverse addition" by slowly adding a solution of the aldehyde to a mixture of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the formation of the secondary amine.
-
-
For Aldehyde Reduction: This is a direct consequence of using a reducing agent that is not sufficiently selective for the iminium ion over the carbonyl.
-
Solution: As mentioned, sodium triacetoxyborohydride is the reagent of choice. Its bulkiness and milder reactivity prevent significant reduction of the aldehyde, especially at neutral or slightly acidic pH.
-
-
For cis/trans Isomers: The stereochemistry of the final product is primarily dictated by the stereochemistry of the starting 4-substituted cyclohexanecarboxylic acid.
-
Solution: Ensure the stereochemical purity of your starting material. If you begin with a cis/trans mixture, you will end with a product mixture. Purification often requires preparative HPLC or careful fractional crystallization. Some patent literature describes methods for isomerizing the less desired cis isomer to the trans form, often by treatment with a base.[4]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about reaction design, reagent selection, and analytical considerations.
Q3: Which reducing agent is optimal for this synthesis?
The choice of reducing agent is critical for maximizing selectivity and yield.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol; often requires pH control | Inexpensive, readily available. | Can reduce the starting aldehyde; reactivity is highly pH-dependent; can generate H₂ gas. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, often with mild acid (e.g., AcOH) | Stable in weakly acidic conditions; selective for iminium ions over carbonyls.[6] | Highly toxic (releases HCN gas upon strong acidification or during workup); requires careful handling and disposal.[3] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), THF | Highly selective for iminium ions; mild, non-toxic byproducts; does not require strict pH control; effective for a wide range of substrates.[3] | More expensive than NaBH₄; moisture-sensitive. |
Recommendation: For both laboratory-scale and process development, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its high selectivity minimizes the formation of the alcohol side product, and its operational simplicity and improved safety profile make it a more reliable and robust reagent for this transformation.
Q4: How should I set up and monitor the reaction for optimal results?
A well-designed experimental setup and diligent monitoring are key to a successful synthesis.
Recommended Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-4-formylcyclohexanecarboxylic acid (1.0 eq.), 4-fluorobenzylamine (1.1 eq.), and an appropriate solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.
-
Monitoring:
-
TLC: Use a mobile phase such as 10% Methanol in DCM with 1% Acetic Acid. Visualize with ninhydrin stain (for the amine) and potassium permanganate stain (for the aldehyde). The reaction is complete when the aldehyde spot has disappeared.
-
HPLC: Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the disappearance of the starting aldehyde peak.
-
-
Workup: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers and evaporate the solvent. The crude product can then be purified. For final purification, dissolve the crude material in a minimal amount of a suitable solvent and adjust the pH to its isoelectric point to induce precipitation/crystallization. Filter and dry the solid product.
References
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
International Journal of Peptide and Protein Research. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
-
Chemical & Pharmaceutical Bulletin. (1992). Synthesis of trans-4-aminomethylcyclohexanecarbonyl-L- and -D-phenylalanine-4-carboxymethylanilide and examination of their inhibitory activity against plasma kallikrein. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Tranexamic acid derivatives with enhanced absorption. Retrieved from [Link]
-
Amino Acids. (2011). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
ResearchGate. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2012). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Tetrahedron. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
-
Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
-
Communications Chemistry. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ResearchGate. (2022). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives.
-
OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. US7547800B2 - Process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Improving the yield and purity of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Here is the technical support center with troubleshooting guides and FAQs for improving the yield and purity of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid.
Welcome to the dedicated technical resource for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this molecule, focusing on maximizing both yield and final product purity. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and present validated protocols to streamline your laboratory work.
Section 1: Synthesis Troubleshooting Guide (Reductive Amination)
The synthesis of this target molecule typically proceeds via a reductive amination between a 4-carboxycyclohexanemethyl-related precursor and 4-fluorobenzylamine. This section addresses common issues encountered during this critical reaction step.
Q1: My reaction yield is consistently low. What are the primary causes in the reductive amination step?
Low yields in reductive amination are often traced back to an imbalance in the delicate equilibrium between imine formation and reduction, or to competing side reactions.[1]
Causality and Solutions:
-
Inefficient Imine Formation: The reaction's first step, the formation of an imine (or iminium ion) intermediate from the aldehyde/ketone and the amine, is a reversible dehydration reaction.[2] If the equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently.
-
Solution: Employ mildly acidic conditions (pH 4-6) to catalyze imine formation. Acetic acid is a common and effective catalyst.[3] However, excessive acidity (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Advanced Tip: To shift the equilibrium, remove the water byproduct as it forms. This can be achieved chemically with dehydrating agents like molecular sieves or through physical means such as azeotropic distillation with a Dean-Stark apparatus, though this is more common in large-scale synthesis.[5]
-
-
Premature Reductant Activity: A common pitfall is the reduction of the starting aldehyde by the hydride reagent before it can react with the amine. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄).
-
Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are specifically designed for this purpose. They are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate.[4] STAB is often preferred as it avoids the potential toxicity associated with cyanide.[5]
-
-
Byproduct Formation: The starting aldehyde can undergo self-condensation (aldol reaction) under basic or even neutral conditions, consuming the starting material and complicating purification.[5]
-
Solution: Maintain optimized reaction conditions (mildly acidic pH, controlled temperature) and consider a "one-pot" procedure where the imine-selective reducing agent is present from the start, ensuring the imine is reduced as soon as it is formed.
-
Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Q2: I'm observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
Observing starting materials post-reaction points directly to issues with either reaction kinetics or stoichiometry.
Causality and Solutions:
-
Stoichiometry: While a 1:1 molar ratio of aldehyde to amine is theoretically required, using a slight excess of one reagent can help drive the reaction to completion, especially if one component is volatile or prone to side reactions.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive starting material. In this case, 4-fluorobenzylamine is a common choice for the excess reagent.
-
-
Insufficient Catalyst: The acidic catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic, and for protonating the hydroxyl group in the hemiaminal intermediate to facilitate its departure as water.[2]
-
Solution: Ensure a catalytic amount of a suitable acid (e.g., 5-10 mol% acetic acid) is present. Monitor the reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and add more catalyst if the reaction stalls.
-
-
Reaction Time and Temperature: Reductive aminations can be sluggish at room temperature.
-
Solution: While monitoring for byproduct formation, consider gentle heating (e.g., 40-50 °C) to increase the reaction rate. Allow the reaction to run for an adequate duration (typically 12-24 hours), confirming completion by TLC/LC-MS before quenching.
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective for imines/iminiums; non-toxic byproducts.[4] | Moisture sensitive; higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for imines/iminiums at acidic pH. | Highly toxic (releases HCN gas at low pH); environmental concerns.[4] |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reductant. | Can readily reduce the starting aldehyde, leading to low yields; less selective.[5] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | "Green" method with high atom economy; effective. | Requires specialized high-pressure equipment; potential for catalyst deactivation.[5] |
Section 2: Purification & Purity Enhancement Guide
The primary purity challenges for this molecule are the separation of cis/trans isomers and the removal of reaction-related impurities, complicated by the compound's zwitterionic nature.
Q3: My final product is a mixture of cis and trans isomers. How can I enrich the desired trans isomer?
The hydrogenation of an aromatic ring or the reduction of a cyclohexanone can produce a mixture of stereoisomers.[6] For many pharmaceutical applications, a single isomer is required. The trans isomer of similar compounds, like tranexamic acid, is often the biologically active form.
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: The isomer ratio is determined by the reaction conditions. Often, the trans isomer, with both bulky substituents in the equatorial position, is the thermodynamically more stable product.
-
Selective Crystallization: The cis and trans isomers often have different crystal packing energies and solubilities, which can be exploited for separation. For the related compound trans-4-aminomethyl-cyclohexane carboxylic acid, a specific method involves recrystallization from cold water to selectively crystallize the trans isomer as a hydrate.[7][8]
-
Protocol: A detailed protocol (4.3) based on this principle is provided below. The key is to find a solvent system where the desired isomer is significantly less soluble than the undesired one, often at a specific temperature.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., water, methanol/water, ethanol/water, isopropanol) at different temperatures to identify optimal conditions for selective precipitation of the trans isomer.
-
Q4: How does pH affect the purification process, particularly during extraction and recrystallization?
The target molecule is an amino acid, meaning it possesses both a basic amino group (-NH-) and an acidic carboxylic acid group (-COOH). This zwitterionic character makes its solubility highly dependent on pH.[9][10] Understanding this is the key to effective purification.
Causality and Solutions:
-
At Low pH (e.g., pH < 2): The amino group is protonated (-NH₂⁺-) and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge and is generally more soluble in aqueous solutions.
-
At Isoelectric Point (pI): The molecule exists as a zwitterion (-NH₂⁺- and -COO⁻). At this pH, it has a net neutral charge and typically exhibits its minimum solubility in water, making it an ideal point for precipitation or crystallization.[11]
-
At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH-). The molecule carries a net negative charge and is again more soluble in aqueous solutions.
Application in Purification:
-
Aqueous Workup: You can use pH adjustments to perform a liquid-liquid extraction to remove non-amphoteric impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). Your product should move to the aqueous layer, while neutral or basic organic impurities remain in the organic layer.
-
Separate the aqueous layer and adjust its pH to the isoelectric point (pI). The product should precipitate out and can be collected by filtration.
-
-
Recrystallization: Adjusting the pH of the crystallization solvent to the compound's pI will minimize its solubility, promoting the formation of pure crystals and maximizing recovery.
pH-Dependent Purification Logic
Caption: Logic for purification via pH manipulation.
Section 3: Frequently Asked Questions (FAQs)
Q5: What analytical techniques are recommended for assessing the purity and isomer ratio of the final product?
A multi-faceted approach is required for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment.[12]
-
Method: A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent (like TFA) or buffered to a specific pH is a good starting point.
-
Detection: UV detection is suitable due to the aromatic ring. Purity is determined by the peak area percentage of the main component.
-
Chiral HPLC: To resolve and quantify enantiomers (if applicable) or sometimes diastereomers, specialized chiral stationary phases may be necessary.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Essential for structural confirmation and identifying impurities.
-
Isomer Ratio: The cis and trans isomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons on the cyclohexane ring. Integration of these unique signals allows for accurate quantification of the isomer ratio.[6]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. LC-MS is particularly powerful for identifying the mass of the main product peak and any impurity peaks seen in the chromatogram.
-
Gas Chromatography (GC): Generally not suitable for this non-volatile, zwitterionic compound unless it is first derivatized (e.g., by esterification of the carboxylic acid and acylation of the amine) to make it volatile.[12]
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 4.1: General One-Pot Reductive Amination
-
To a round-bottom flask, add 4-formylcyclohexanecarboxylic acid (1.0 eq) and a suitable solvent (e.g., methanol or dichloromethane, ~0.2 M).
-
Add 4-fluorobenzylamine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase and visualizing with ninhydrin and/or UV light).
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Proceed with the aqueous workup as described in Protocol 4.2.
Protocol 4.2: Purification by pH-Mediated Extraction & Recrystallization
-
After quenching (Protocol 4.1, Step 6), transfer the mixture to a separatory funnel. If using a water-miscible solvent like methanol, first remove it under reduced pressure and redissolve the residue in an immiscible organic solvent like ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with 1M HCl (2x). The product will move into the aqueous layer.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 6M NaOH) with vigorous stirring to adjust the pH to the compound's isoelectric point (pI, typically between 4-7, requires empirical determination).
-
The product will precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to aid in drying.
-
Dry the purified solid under vacuum to a constant weight.
Protocol 4.3: Isomer Enrichment by Selective Crystallization
-
Transfer the isomer mixture obtained from the initial purification to a suitable flask.
-
Add a minimal amount of hot solvent (e.g., deionized water or an alcohol/water mixture) just sufficient to fully dissolve the solid.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Transfer the flask to a refrigerator or cold bath (e.g., 0-5 °C) for several hours to promote crystallization. This step is based on the principle that the trans isomer may be less soluble in cold water.[8]
-
Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the crystals and the mother liquor by NMR to determine the change in isomer ratio. This process may need to be repeated to achieve the desired isomeric purity.
Section 5: References
-
US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Quora - What is the pH effect on the separation of amino acid by ion exchange chromatography? [Link]
-
Avenoza, A. et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. [Link]
-
Kyuchoukov, G. et al. (2005). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 44(16), 6398-6404. [Link]
-
Zhang, Y. et al. (2024). Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. Frontiers in Bioengineering and Biotechnology, 12. [Link]
-
PubChem - 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. [Link]
-
US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Wikipedia - Reductive amination. [Link]
-
GSK - Reductive Amination. [Link]
-
Royal Society of Chemistry - Analytical Methods. [Link]
-
PubChem - 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. [Link]
-
WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. [Link]
-
Master Organic Chemistry - Reductive Amination, and How It Works. [Link]
-
PubMed - Improved Synthesis of C4α- And C4β-methyl Analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. [Link]
-
Organic Chemistry Tutor - Reductive Amination. [Link]
-
NIOSH - NIOSH Manual of Analytical Methods (NMAM) 4th Edition. [Link]
-
TriAltus Bioscience - pH and Protein Purification. [Link]
-
Reddit - What's wrong with my reductive amination? I barely got any product. [Link]
-
YouTube - pH effects on Amino Acids. [Link]
-
Royal Society of Chemistry - Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]
-
PubChem - 4-Methylcyclohexanecarboxylic acid. [Link]
-
CABI Digital Library - Amino acid determination. Methods and techniques. [Link]
-
Scholars' Mine - High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 8. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. trialtusbioscience.com [trialtusbioscience.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
Troubleshooting Guide: Overcoming Solubility Challenges with 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
<Technical Support Center
Introduction
Welcome to the technical support guide for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, ensuring the integrity and reproducibility of your experimental results.
This compound possesses both a carboxylic acid and an amino group, making it a zwitterionic molecule. Its solubility is therefore highly dependent on pH.[1] This guide will explain the underlying chemical principles and provide a tiered, practical approach to achieving and maintaining solubility in your specific assay system.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
A: This is a common issue for many organic compounds. The compound is likely highly soluble in 100% DMSO but much less soluble in the aqueous buffer used for your assay. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to mostly aqueous, causing the compound to crash out of solution if its concentration exceeds its aqueous solubility limit. This is often referred to as "hidden precipitation".[2]
Q2: I've prepared a stock solution in DMSO. How should I store it?
A: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice avoids repeated freeze-thaw cycles, which can lead to solvent evaporation, moisture uptake, and compound degradation.[2][3] For short-term storage (days to a week), 2-8°C may be acceptable, but always check for precipitation before use.[3]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: This is highly dependent on the cell type and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4][5] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[4] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to determine the tolerance of your specific system.[5]
Q4: Can I just sonicate or heat the solution to redissolve the precipitate?
A: While gentle warming (e.g., to 37°C) and sonication can help redissolve a compound, this may only be a temporary solution.[6] If the compound's concentration is above its thermodynamic solubility limit in that solvent, it will likely precipitate again over time, especially at room temperature or during incubation.[2] Using a solution with undissolved compound can lead to inaccurate concentration data and non-specific toxicity.[6]
Part 2: Understanding the Molecule: A Zwitterionic Compound
The structure of this compound contains two key ionizable groups:
-
A carboxylic acid (-COOH): This is an acidic group, which will be deprotonated (negatively charged, -COO⁻) at pH values above its pKa.
-
An amino group (-NH-): This is a basic group, which will be protonated (positively charged, -NH₂⁺-) at pH values below its pKa.
Because it has both acidic and basic centers, the molecule is zwitterionic .[1] This means its net charge changes dramatically with pH, which in turn dictates its solubility.
-
Low pH (e.g., pH < 4): The carboxylic acid is neutral (-COOH) and the amino group is protonated (-NH₂⁺-). The molecule carries a net positive charge and is generally more water-soluble.
-
Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion (-COO⁻ and -NH₂⁺-), with a net charge of zero. Solubility is at its minimum at or near the pI.
-
High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH-). The molecule carries a net negative charge and is again, generally more water-soluble.
This pH-dependent behavior is the key to solving most solubility issues.
Part 3: A Tiered Troubleshooting Workflow
This workflow provides a step-by-step approach, starting with the simplest and most direct methods.
Caption: A decision tree for troubleshooting solubility issues.
Tier 1: pH Adjustment
Adjusting the pH of your assay buffer is the most direct way to increase the solubility of a zwitterionic compound.[7] By moving the pH away from the molecule's isoelectric point, you increase its net charge and its favorable interactions with water.
Protocol 1: pH-Based Solubilization
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay. For cell-based assays, this is typically narrow (e.g., pH 7.2-7.4). For biochemical or enzymatic assays, the range might be broader.
-
Prepare Test Buffers: Prepare small volumes of your primary assay buffer, adjusting the pH to be either more acidic (e.g., pH 5.0) or more basic (e.g., pH 8.5).
-
Test Solubility:
-
Prepare a high-concentration stock solution of your compound in a minimal amount of 1M NaOH (to form the sodium salt) or 1M HCl (to form the HCl salt) before diluting with buffer.
-
Alternatively, add a small amount of the solid compound directly to the pH-adjusted buffers and determine solubility.
-
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising assay performance.
-
For acidic conditions (pH < pI): The compound will be cationic.
-
For basic conditions (pH > pI): The compound will be anionic.
-
-
Validate Assay Performance: Run a control experiment to ensure that the change in buffer pH does not alter your assay's endpoint (e.g., enzyme activity, cell viability).[8]
Tier 2: Co-Solvent Systems
If pH adjustment is not feasible or insufficient, introducing a water-miscible organic co-solvent can increase solubility. Dimethyl sulfoxide (DMSO) is the most common, but others can be used.
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for less polar organic molecules.
Protocol 2: Co-Solvent Stock Preparation
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.[3]
-
Perform Serial Dilutions: Create intermediate dilutions of your stock solution in 100% DMSO.
-
Dilute into Final Assay Buffer: Perform the final dilution step by adding a small volume of the DMSO stock into the aqueous assay buffer. To prevent precipitation, add the stock solution to the buffer while vortexing or swirling the tube to ensure rapid mixing.[6]
-
Crucial Step - Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without the compound. This is essential to differentiate between compound effects and solvent-induced artifacts.[5]
Table 1: Common Co-Solvents and Assay Compatibility
| Co-Solvent | Typical Max. Conc. (Cell-Based) | Typical Max. Conc. (Biochemical) | Notes & Considerations |
| DMSO | 0.1% - 0.5%[4][5] | 1% - 5% | Can induce apoptosis or affect cell differentiation at higher concentrations.[4] May inhibit certain enzymes.[9] |
| Ethanol | < 0.5%[4] | 1% - 5% | Can be more rapidly cytotoxic than DMSO for some cell lines.[10] Can affect metabolic proteins.[10] |
| PEG 400 | 0.5% - 1% | Up to 10% | Generally low toxicity. Can increase viscosity of the solution, potentially affecting enzyme kinetics.[8][11] |
Note: These are general guidelines. The tolerance of your specific assay must be empirically determined.
Tier 3: Advanced Solubilization with Excipients (Cyclodextrins)
For highly insoluble compounds, or when organic solvents interfere with the assay, cyclodextrins can be an excellent alternative.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing its aqueous solubility.[12][13][14]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Choose the Right Cyclodextrin: HP-β-CD is a common and highly soluble derivative suitable for many applications.[14]
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Method A (Kneading/Slurry):
-
Add the solid compound to the HP-β-CD solution.
-
Vortex or sonicate the mixture vigorously for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Centrifuge or filter the solution to remove any remaining undissolved solid. The supernatant contains the solubilized compound.
-
-
Method B (Solvent Evaporation):
-
Dissolve both the compound and HP-β-CD in a common volatile solvent (like methanol or ethanol).
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator).
-
Reconstitute the resulting thin film or powder in your aqueous assay buffer.[15]
-
-
Determine Final Concentration: The concentration of the solubilized compound in the final solution must be determined analytically (e.g., using HPLC-UV or LC-MS) as it may not be 100% of the initially added amount.
-
Validate with Control: Remember to run a control with the HP-β-CD solution alone, as CDs can sometimes interact with assay components or cell membranes.[12][16]
Summary and Best Practices
-
Characterize First: Understand that this compound is a zwitterionic compound, and its solubility is lowest near its isoelectric point.
-
Start Simple: Always attempt pH modification first if your assay allows.
-
Mind Your Solvents: Keep final co-solvent concentrations as low as possible and always use a vehicle control. A final DMSO concentration below 0.5% is a good starting point for cell-based assays.[5]
-
Document Everything: Keep detailed records of your solubilization methods, including solvent, concentration, pH, and storage conditions, to ensure reproducibility.[3][17]
-
Confirm Visually and Analytically: Always visually inspect solutions for signs of precipitation before use.[2] For critical applications, confirm the final concentration of your working solution analytically.
By following this structured approach, you can systematically overcome solubility challenges, ensuring that your experimental outcomes are reliable, accurate, and truly reflect the biological activity of your compound.
References
-
Vertex AI Search, based on multiple sources.[4][5][10][16][18]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
Solarbio. (2024, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Retrieved from [Link]
-
Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
National Institutes of Health. (2024, August 9). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]
-
ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]
-
Taylor & Francis Online. (2017, October 24). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Retrieved from [Link]
-
PubMed. (2017, October 24). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Modeling of solvent flow effects in enzyme catalysis under physiological conditions. Retrieved from [Link]
-
PubMed. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Retrieved from [Link]
-
ResearchGate. (2019, August 5). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Retrieved from [Link]
-
National Institutes of Health. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
- Vertex AI Search, based on multiple sources.
-
PubMed. (n.d.). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Retrieved from [Link]
-
ResearchGate. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes to Study the Mechanisms of Enzyme Action. Retrieved from [Link]
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. csstc.org [csstc.org]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fluorobenzylated Amines in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on addressing the stability challenges of fluorobenzylated amines in solution. By understanding the underlying chemical principles, you can effectively troubleshoot degradation issues, develop robust formulations, and ensure the integrity of your molecules throughout the experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorobenzylated amine degrading in solution?
Degradation of fluorobenzylated amines in solution is typically driven by two primary chemical pathways: oxidation and hydrolysis . The susceptibility to these pathways is influenced by a range of factors including the solution's pH, the presence of oxygen and metal ions, exposure to light, and the storage temperature.[1][2] Additionally, interactions with excipients in the formulation can also lead to degradation products.[3][4][5]
Q2: How does the fluorine substitution on the benzyl ring affect stability?
Fluorine substitution can have a multifaceted impact on the stability of the amine. Generally, the strong carbon-fluorine (C-F) bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[6] The high electronegativity of fluorine also withdraws electron density from the benzyl ring and the benzylic carbon, which can influence the reactivity of the amine group and the benzylic position. This electron-withdrawing effect can modulate the pKa of the amine, making it less basic, which may affect its solubility and interaction with other molecules in the formulation.
Q3: What are the initial signs of degradation I should look for?
Initial signs of degradation can be subtle. Visually, you might observe a change in the color or clarity of your solution. However, chemical degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). An effective stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[7][8]
Q4: Can the choice of solvent impact the stability of my compound?
Absolutely. The solvent system plays a critical role. Protic solvents, especially water, can participate in hydrolytic degradation pathways. The polarity of the solvent can also influence reaction rates. It is crucial to assess the stability of your fluorobenzylated amine in the specific solvent system you intend to use for your experiments or formulation.
Troubleshooting Guide: Unexpected Degradation Observed
If you have detected unexpected degradation of your fluorobenzylated amine, this guide will help you systematically identify the root cause and implement corrective actions.
Step 1: Characterize the Degradation Profile
Before you can troubleshoot, you need to understand the nature of the degradation.
-
Action: Perform a forced degradation study. This involves subjecting your compound to a variety of stress conditions to intentionally induce degradation.
-
Rationale: This will help you identify the likely degradation pathways (e.g., oxidation, hydrolysis, photolysis) and will be crucial for developing a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies (Based on ICH Q1A(R2)) [9][10]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate sensitivity to oxidative degradation. |
| Thermal Stress | Elevated temperature (e.g., 60-80 °C) in solid and solution form | To assess intrinsic thermal stability. |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light | To determine light sensitivity. |
Step 2: Analyze the Data and Identify the Pathway
Once you have run the forced degradation studies, analyze the samples using a validated stability-indicating HPLC method.
-
Observation: A significant decrease in the parent peak and the appearance of new peaks under oxidative conditions (H₂O₂) suggests an oxidative degradation pathway.
-
Observation: Degradation in acidic or basic conditions points towards hydrolytic instability.
-
Observation: Degradation upon exposure to light indicates photolytic instability.
Step 3: Implement Stabilization Strategies
Based on the identified degradation pathway, you can now implement targeted stabilization strategies.
Oxidative degradation of benzylamines often proceeds via the formation of an imine intermediate, which can then hydrolyze to form a benzaldehyde and a smaller amine fragment.[11]
-
Strategy 1: Control Headspace Oxygen.
-
Action: Purge the solution and the headspace of the storage vial with an inert gas like nitrogen or argon.[12]
-
Rationale: Removing molecular oxygen, a key reactant in many oxidation pathways, can significantly slow down degradation.
-
-
Strategy 2: Add an Antioxidant.
-
Action: Incorporate a suitable antioxidant into your formulation. Common choices include ascorbic acid, sodium metabisulfite, or tocopherol.[12]
-
Rationale: Antioxidants act as sacrificial agents, reacting with oxidative species before they can damage your compound.
-
-
Strategy 3: Add a Chelating Agent.
-
Action: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
-
Rationale: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Chelating agents bind these ions, rendering them inactive.
-
Hydrolysis of amines is often pH-dependent. For fluorobenzylated amines, cleavage of the benzyl-nitrogen bond can occur, particularly if the nitrogen is part of a labile functional group (e.g., an amide or imine formed as a transient species).
-
Strategy 1: pH Optimization.
-
Strategy 2: Formulation in Aprotic Solvents.
-
Action: If feasible for your application, consider formulating your compound in a non-aqueous, aprotic solvent.
-
Rationale: Removing water, a necessary reactant for hydrolysis, can prevent this degradation pathway.
-
-
Strategy 3: Lyophilization.
-
Action: For long-term storage, consider lyophilizing (freeze-drying) your compound.[1]
-
Rationale: This removes water and can provide a stable solid-state form of your compound.
-
-
Strategy: Protect from Light.
Visualizing Degradation Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate potential degradation pathways and a general troubleshooting workflow.
Caption: Generalized oxidative degradation pathway.
Caption: A workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Begin with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of the parent compound from potential degradants.
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection of Stressed Samples: Inject samples from your forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all major degradation peaks (resolution > 2).
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Prepare stock solutions of your fluorobenzylated amine in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate all samples at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by neutralizing or diluting), and analyze by HPLC.
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-rate profile, which will visually indicate the pH of maximum stability (the lowest point on the curve).
References
Sources
- 1. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 2. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 9. Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
A Foreword from the Applications Team:
Welcome, researchers. This guide is designed to serve as a comprehensive resource for developing and troubleshooting assays involving the compound 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid (referred to herein as "Compound F4"). Publicly available data on specific, optimized assays for Compound F4 is limited. Therefore, this guide establishes a robust framework based on a common application for molecules of this class: a fluorescence-based enzyme inhibition assay.
The principles, troubleshooting steps, and protocols detailed below are drawn from established best practices in drug discovery and enzymology. They are designed to be broadly applicable, providing you with the foundational knowledge to optimize your specific experimental setup. We will proceed under the working model of Compound F4 as a competitive inhibitor of a hypothetical enzyme, "Kinase-Y".
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and assay of Compound F4.
Question 1: What is the recommended solvent for preparing stock solutions of Compound F4?
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated primary stock solution (e.g., 10-50 mM). DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic molecules. However, it is critical to minimize the final concentration of DMSO in your assay, as it can denature proteins and interfere with enzyme activity at concentrations typically above 1-2%. Always prepare intermediate dilutions in your assay buffer to ensure the final DMSO concentration is consistent across all wells and below the tolerance level of your specific enzyme.
Question 2: How can I assess the solubility of Compound F4 in my aqueous assay buffer?
Poor solubility is a frequent source of artifacts in screening assays. A simple method to assess aqueous solubility is through nephelometry or by measuring light scattering.
-
Procedure: Prepare a serial dilution of Compound F4 in your final assay buffer, starting from a concentration significantly higher than your expected working concentration.
-
Measurement: Use a plate reader to measure absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb. An increase in absorbance indicates light scattering due to compound precipitation.
-
Interpretation: The concentration at which you first observe a significant increase in scattering above the buffer-only control is your approximate limit of solubility. All subsequent experiments should be conducted well below this concentration.
Question 3: Compound F4 has a fluorobenzyl group. Could it interfere with my fluorescence-based assay?
Yes, this is a critical consideration. Compounds containing fluorescent moieties can interfere with fluorescence assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your reporter fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelength of your reporter, leading to a decrease in signal (a false-positive for inhibition).
-
Light Scattering: As mentioned above, insoluble compound aggregates can scatter light, which can be misread as fluorescence by some plate readers.
To mitigate these effects: Always run a "compound-only" control plate that contains Compound F4, buffer, and your fluorescent substrate, but no enzyme. Any signal detected in these wells is attributable to compound interference and must be subtracted from your experimental wells.
Question 4: What are the essential controls for an enzyme inhibition assay with Compound F4?
Every assay plate must include the following controls to ensure data validity:
-
Negative Control (0% Inhibition): Contains enzyme, substrate, and vehicle (e.g., DMSO) but no inhibitor. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains enzyme, substrate, and a known, potent inhibitor of your target. This defines the bottom of your assay window.
-
Vehicle Control: The same as the negative control, ensuring the solvent for the compound does not affect the assay.
-
Compound Control (Interference Check): As described in Question 3, contains the compound, substrate, and buffer, but no enzyme.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during assay optimization.
Problem 1: High Variability Between Replicate Wells (High %CV)
-
Symptoms:
-
Coefficient of Variation (%CV) is greater than 15% for your negative or positive controls.
-
Poor correlation (R² < 0.95) for dose-response curves.
-
-
Potential Causes & Step-by-Step Solutions:
-
Cause: Inadequate Reagent Mixing.
-
Why: Incomplete mixing leads to localized concentration gradients of enzyme, substrate, or inhibitor.
-
Solution:
-
Ensure all reagents are fully thawed and vortexed gently before use.
-
After adding reagents to the microplate, use an orbital shaker to mix the plate for 30-60 seconds.
-
Verify that your multichannel pipette is properly calibrated and aspirating/dispensing liquid evenly across all channels.
-
-
-
Cause: Compound Precipitation.
-
Why: If the compound is not fully soluble at the tested concentration, the amount of active, dissolved inhibitor will vary from well to well.
-
Solution:
-
Perform the solubility assessment described in FAQ #2.
-
Re-run the experiment at concentrations confirmed to be below the solubility limit.
-
Consider adding a small amount of a non-denaturing detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer, which can help maintain compound solubility. Always test the detergent's effect on enzyme activity first.
-
-
-
Cause: Assay Timing and Drift.
-
Why: If the enzymatic reaction is very fast or unstable, the time delay between dispensing reagents to the first and last wells can cause significant differences in signal.
-
Solution:
-
Dispense reagents in a different order. Add the inhibitor first, followed by the enzyme, and then initiate the reaction by adding the substrate to all wells as quickly as possible.
-
Use automated liquid handlers for dispensing if available to minimize time delays.
-
Monitor the reaction kinetics. If the signal is not linear over the desired time course, shorten the incubation time to a point within the linear range.
-
-
-
Troubleshooting Decision Tree: High %CV
Caption: Troubleshooting workflow for high %CV.
Problem 2: Low Assay Quality (Z'-factor < 0.5)
-
Symptoms:
-
The Z'-factor, a measure of assay robustness, is below the acceptable threshold of 0.5.
-
The signal window (difference between positive and negative controls) is too narrow.
-
-
Potential Causes & Step-by-Step Solutions:
-
Cause: Sub-optimal Enzyme or Substrate Concentration.
-
Why: The Z'-factor is highly dependent on the separation between the high and low signals. If the enzyme concentration is too low, the signal will be weak. If the substrate concentration is too far from its Michaelis constant (Km), the assay may be insensitive to inhibitors.
-
Solution:
-
Enzyme Titration: Perform a matrix titration by varying the enzyme concentration while keeping the substrate concentration fixed. Choose the lowest enzyme concentration that gives a robust signal well above the background.
-
Substrate Titration: Determine the Km of the substrate for your enzyme. For competitive inhibition assays, the optimal substrate concentration is typically at or near the Km value. This provides the best sensitivity to compounds that compete with the substrate for the active site.
-
-
-
Cause: Incorrect Assay Buffer Composition.
-
Why: Enzyme activity is highly sensitive to pH, ionic strength, and the presence of cofactors.
-
Solution:
-
pH Profile: Test a range of pH values (e.g., 6.5 to 8.5) to find the optimal pH for your enzyme's activity.
-
Salt Concentration: Vary the concentration of salts (e.g., NaCl, KCl) in your buffer, as this can influence protein folding and activity.
-
Cofactors: Ensure that all necessary cofactors (e.g., Mg²⁺, ATP) are present at saturating concentrations.
-
-
-
Data Summary: Example Enzyme Titration
| Enzyme Conc. (nM) | Mean Signal (RFU) | Std. Dev. | Signal/Background Ratio |
| 0 | 150 | 12 | 1.0 |
| 1 | 850 | 45 | 5.7 |
| 2 | 1620 | 88 | 10.8 |
| 5 | 3100 | 180 | 20.7 |
| 10 | 3350 | 210 | 22.3 |
| In this example, 2 nM might be chosen as the optimal concentration as it provides a strong signal-to-background ratio of >10 while conserving the enzyme. |
Part 3: Key Experimental Protocols
Protocol 3.1: Standard Enzyme Inhibition Assay (96-Well Format)
This protocol outlines a typical workflow for determining the IC₅₀ value of Compound F4.
Workflow Diagram: IC50 Determination
Technical Support Center: Navigating the Nuances of Novel Enzyme Inhibitors
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve inconsistent results encountered during enzyme assays with novel inhibitors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues that lead to variability and unexpected outcomes in enzyme inhibition assays.
Question 1: My IC50 values for the same inhibitor are highly variable between experiments. What are the likely causes?
High variability in IC50 values is a frequent challenge and can stem from several sources, ranging from basic experimental practice to the specific properties of your inhibitor.[1]
Core Areas to Investigate:
-
Reagent Inconsistency:
-
Enzyme Activity: The specific activity of your enzyme can fluctuate due to storage conditions, age, or repeated freeze-thaw cycles.[2] Always use a known, well-characterized control inhibitor to benchmark enzyme performance in every experiment.[1]
-
Reagent Stability: Ensure all reagents, especially substrates and cofactors, are stored correctly and are not degraded.[1][2] Prepare fresh reaction mixes for each experiment whenever possible.[2]
-
-
Assay Conditions:
-
Temperature and pH: Enzyme activity is highly sensitive to changes in temperature and pH.[3] Even minor fluctuations can lead to significant variations in reaction rates.[3] Standardize these parameters rigorously.
-
Incubation Times: Inconsistent incubation times, particularly the pre-incubation of the enzyme with the inhibitor, can affect the measured IC50, especially for slow-binding inhibitors.[1]
-
-
Inhibitor-Specific Issues:
-
Solubility: Poor solubility of your novel inhibitor in the assay buffer is a primary culprit for inconsistent results.[1][4] If the compound precipitates, its effective concentration will be lower and variable.[1][4]
-
DMSO Concentration: If your inhibitor is dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and experiments.[5]
-
Question 2: My inhibitor shows potent activity in the primary screen, but the dose-response curve is shallow or has a poor fit (Hill slope ≠ 1.0). What does this signify?
A non-ideal dose-response curve is a red flag that requires careful investigation. A Hill slope significantly different from 1.0 suggests a complex interaction that is not a simple 1:1 binding event.
Possible Explanations:
-
Assay Artifacts: The inhibitor may be an "assay interference compound" (AIC) or a "pan-assay interference compound" (PAIN).[6][7] These compounds can produce false-positive results through various mechanisms unrelated to specific binding to the enzyme's active site.[6][8]
-
Promiscuous Inhibition: The compound may be a promiscuous inhibitor, often due to the formation of aggregates at higher concentrations.[9][10] These aggregates can non-specifically sequester and denature the enzyme, leading to inhibition.[10]
-
Complex Inhibition Mechanism: The inhibitor might have a non-standard mechanism of action, such as binding to multiple sites on the enzyme with different affinities.
-
Tight-Binding Inhibition: For very potent inhibitors, the concentration of the inhibitor may be comparable to the enzyme concentration, violating the assumptions of standard IC50 analysis.[5][11]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the cause of a non-ideal dose-response curve.
Caption: Troubleshooting workflow for non-ideal dose-response curves.
Question 3: I suspect my inhibitor is precipitating in the assay. How can I confirm this and mitigate the issue?
Inhibitor precipitation is a common source of inconsistent results, as the actual concentration of the inhibitor in solution is unknown.[4]
Confirmation and Mitigation Strategies:
| Strategy | Description |
| Visual Inspection | Before and after adding the inhibitor to the assay buffer, visually inspect the solution (against a dark background) for any cloudiness or precipitate. |
| Solubility Assay | Determine the kinetic or thermodynamic solubility of your compound in the assay buffer. This provides a quantitative measure of the concentration at which precipitation occurs. |
| Dynamic Light Scattering (DLS) | DLS can detect the formation of small aggregates even before visible precipitation occurs.[9] This is a highly sensitive method for identifying promiscuous inhibitors that act via aggregation.[9] |
| Reduce DMSO Percentage | High concentrations of DMSO can sometimes cause compounds to "crash out" when diluted into an aqueous buffer. Try to keep the final DMSO concentration below 1%. |
| Use Excipients | In some cases, the use of solubility-enhancing agents like cyclodextrins or non-interfering detergents (below their critical micelle concentration) can be considered.[5] However, these must be validated to ensure they do not affect enzyme activity. |
Question 4: My inhibitor's potency seems to increase with longer pre-incubation times with the enzyme. What does this indicate?
This phenomenon is characteristic of time-dependent inhibition , where the inhibitory effect develops over time.[11] This can occur through two primary mechanisms:
-
Irreversible Covalent Inhibition: The inhibitor forms a stable, covalent bond with the enzyme.
-
Slow, Reversible Binding: The inhibitor binds tightly to the enzyme, but the binding and/or dissociation rates are slow.[12]
Experimental Approach to Differentiate:
-
Dialysis or Rapid Dilution: If the enzyme activity can be recovered after extensive dialysis or rapid dilution of the enzyme-inhibitor complex, the inhibition is likely reversible.[13] If activity is not recovered, it suggests irreversible covalent modification.[13]
-
Kinetic Analysis: For irreversible inhibitors, you can determine the kinetic parameters KI (inhibitor concentration that gives half-maximal inactivation rate) and kinact (maximal rate of inactivation).[13]
Caption: Mechanisms of time-dependent inhibition.
Section 2: In-Depth Protocols for Validating Novel Inhibitors
To ensure the integrity of your results, it is crucial to perform validation experiments that address the common pitfalls discussed above.
Protocol 1: Assessing Inhibitor Solubility and Aggregation
Objective: To determine if the inhibitor is soluble at the tested concentrations and to screen for aggregation-based promiscuous inhibition.
Materials:
-
Novel inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
-
Dynamic Light Scattering (DLS) instrument (if available)
Procedure:
-
Visual Solubility Check:
-
Prepare serial dilutions of your inhibitor in assay buffer, covering the concentration range used in your enzyme assay.
-
Visually inspect each dilution for turbidity or precipitate immediately after preparation and after the duration of your assay incubation.
-
-
Detergent Counterscreen for Aggregation:
-
Perform your standard enzyme inhibition assay with a dose-response of your inhibitor.
-
Repeat the assay in parallel, but with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Interpretation: If the inhibitor's potency is significantly reduced in the presence of the detergent, it is highly likely that the observed inhibition is due to compound aggregation.[10] Aggregates are disrupted by the detergent, abolishing their non-specific inhibitory effect.
-
-
Dynamic Light Scattering (DLS) Analysis (Optional but Recommended):
Protocol 2: Identifying Time-Dependent Inhibition
Objective: To determine if the inhibitor's potency is dependent on the pre-incubation time with the enzyme.
Materials:
-
Enzyme stock solution
-
Inhibitor stock solution
-
Substrate
-
Assay buffer
Procedure:
-
Experimental Setup:
-
Prepare a matrix of reactions with varying pre-incubation times (e.g., 0, 15, 30, 60 minutes) of the enzyme with the inhibitor before adding the substrate.
-
For each pre-incubation time point, include a full dose-response of the inhibitor.
-
-
Execution:
-
At each designated pre-incubation time, initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates.
-
-
Data Analysis:
Section 3: Data Interpretation and Best Practices
| Parameter | Best Practice | Rationale |
| Controls | Always include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls in every assay plate. | Positive controls validate enzyme activity and assay performance. Negative controls establish the baseline for no inhibition. |
| Substrate Concentration | For initial screens, use a substrate concentration at or below the Km value.[14] | This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the active site.[15][16] |
| Initial Velocity | Ensure that you are measuring the initial rate of the reaction (typically <10% substrate conversion).[5] | This is a core assumption of Michaelis-Menten kinetics and ensures that factors like product inhibition or substrate depletion do not confound the results.[5][17] |
| Data Fitting | Use non-linear regression to fit dose-response data and determine IC50 values.[5] | This provides a more accurate determination of potency compared to linear transformations. |
| PAINS Filtering | Before extensive experimental work, check your inhibitor's structure against known PAINS databases.[7][8] | This can save significant time and resources by flagging compounds with a high likelihood of being assay artifacts.[7][18] |
References
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.).
- Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.).
- Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
-
Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - PMC - PubMed Central. (2022, May 3). Retrieved from [Link]
- Promiscuous Inhibitors. (n.d.).
-
AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022, May 7). Retrieved from [Link]
-
What are the reasons of poor results in enzymatic assays? - Quora. (2016, September 1). Retrieved from [Link]
-
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - ACS Publications. (n.d.). Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18). Retrieved from [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. (2020, May 8). Retrieved from [Link]
-
TIME‐DEPENDENT INHIBITION - ResearchGate. (n.d.). Retrieved from [Link]
-
The Ecstasy and Agony of Assay Interference Compounds | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]
-
Enzyme Promiscuity: Engine of Evolutionary Innovation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]
-
How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? | ResearchGate. (2024, April 6). Retrieved from [Link]
-
Why is the enzyme activity inhibition not consistent? - ResearchGate. (2016, August 4). Retrieved from [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved from [Link]
-
Can anyone help with a query on enzyme inhibition and activation? - ResearchGate. (2014, August 28). Retrieved from [Link]
-
Enzyme promiscuity - Wikipedia. (n.d.). Retrieved from [Link]
-
Evolution of assay interference concepts in drug discovery - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Identify and validate a novel ubiquitination-related biomarker for thyroid cancer prognosis and immunotherapy - Frontiers. (n.d.). Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (n.d.). Retrieved from [Link]
-
2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015, March 29). Retrieved from [Link]
-
High-Throughput Mechanism of Inhibition - PubMed. (n.d.). Retrieved from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). Retrieved from [Link]
-
Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC - NIH. (2020, December 22). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies for Enhancing the Cell Permeability of 4-Aminomethyl-cyclohexanecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of cell permeability for 4-aminomethyl-cyclohexanecarboxylic acid (commonly known as tranexamic acid, TA) and its derivatives. The inherent zwitterionic nature of these compounds at physiological pH presents a significant hurdle to their passive diffusion across cellular membranes, often limiting their therapeutic efficacy.[1][2] This document is designed to provide you with the strategic insights and practical methodologies needed to overcome this critical challenge.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your permeability experiments, offering causal explanations and actionable solutions.
Issue 1: My derivative shows very low apparent permeability (Papp) in my in-vitro assay (e.g., PAMPA or Caco-2).
Plausible Cause: This is the most common issue and is directly linked to the physicochemical properties of 4-aminomethyl-cyclohexanecarboxylic acid derivatives. At physiological pH, both the amino group (NH2) and the carboxylic acid group (COOH) are ionized, creating a zwitterion with a high degree of polarity and a large solvation shell.[1][2] This structure is energetically unfavorable for partitioning into the lipophilic core of the cell membrane, resulting in poor passive diffusion.
Strategic Solutions & Experimental Workflow:
The most effective and widely adopted strategy is the prodrug approach , which involves temporarily masking one or both of the polar functional groups with lipophilic promoieties.[3][4][5] The goal is to create a transiently lipophilic molecule that can easily cross the cell membrane, after which it is cleaved by intracellular enzymes (like esterases) to release the active parent drug.[6][7][8]
Solution A: Esterification of the Carboxylic Acid Group
This is the most common and successful prodrug strategy for carboxylic acids.[3][4][9] By converting the polar carboxylate into a more lipophilic ester, you neutralize the negative charge and increase the overall lipophilicity of the compound.
-
Experimental Steps:
-
Synthesize a Series of Ester Prodrugs: Start with simple alkyl esters (e.g., methyl, ethyl, butyl, octyl esters) to establish a structure-permeability relationship.[2] Studies have shown that increasing the alkyl chain length can enhance skin penetration.[2]
-
Assess Permeability: Evaluate the permeability of the new ester derivatives using a Parallel Artificial Membrane Permeability Assay (PAMPA) as a primary, high-throughput screen for passive diffusion.[10]
-
Validate with Cell-Based Assays: For the most promising candidates from PAMPA, proceed to a Caco-2 cell permeability assay. This model is more physiologically relevant as it includes active transport mechanisms and paracellular pathways.[11][12][13]
-
Confirm Intracellular Cleavage: It is crucial to confirm that the ester prodrug is hydrolyzed back to the active TA derivative inside the target cells. This can be done by incubating the prodrug with cell lysates or tissue homogenates (which contain esterases) and monitoring the formation of the parent drug via LC-MS.[2][6][14]
-
Data Summary: Impact of Esterification on Permeability
| Compound | Modification | LogP (Predicted) | Papp (Caco-2) x 10⁻⁶ cm/s (Illustrative) |
| Parent TA Derivative | None | -1.6 | < 1.0 (Low) |
| Ethyl Ester Prodrug | Ethyl ester | +0.5 | 5.0 (Moderate) |
| Octyl Ester Prodrug | Octyl ester | +2.8 | >10.0 (High) |
| Note: LogP and Papp values are illustrative to demonstrate the expected trend. A substance is often classified as having high permeability if its Papp value is higher than 10 × 10⁻⁶ cm/s.[15] |
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a basic framework for assessing the passive permeability of your derivatives.
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1-2% solution of lecithin or a specific phospholipid mixture (e.g., DOPC) in an organic solvent like dodecane.[16][17]
-
Buffer: Use a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Test Compound Stock: Prepare a concentrated stock solution of your test compounds (e.g., 10 mM in DMSO).
-
-
Prepare Assay Plates:
-
Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for at least 10 minutes.[16]
-
-
Run Assay:
-
Add 300 µL of buffer to each well of the acceptor plate.[16]
-
Dilute your test compound stock in the buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%). Add 150 µL of this solution to the donor plate wells.[16]
-
Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the buffer below.
-
Incubate the plate assembly at room temperature for 4-16 hours in a sealed, humidified chamber to prevent evaporation.
-
-
Analyze Results:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).
-
Calculate the effective permeability (Pe) or Papp coefficient.
-
Issue 2: My prodrug shows good permeability in PAMPA, but low permeability or a high efflux ratio (>2) in the Caco-2 assay.
Plausible Cause: This discrepancy strongly suggests that your derivative is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells but are absent in the artificial PAMPA membrane.[10][12][13] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation and apparent permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a common indicator of active efflux.[13]
Strategic Solutions:
-
Confirm Efflux Involvement: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors.[13] For example, use verapamil for P-gp or fumitremorgin C for BCRP.[13] A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modification: Analyze the structure of your prodrug. Efflux pumps often recognize specific pharmacophores. Minor structural modifications to the promoiety that do not affect its lipophilicity but alter its interaction with the transporter can sometimes circumvent efflux. This often requires an iterative design-synthesize-test cycle.
-
Alternative Prodrug Moieties: Explore different classes of promoieties beyond simple alkyl esters. For example, acyloxymethyl or maleamic acid-based linkers might have different recognition profiles by efflux transporters.[1][2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low cell permeability of 4-aminomethyl-cyclohexanecarboxylic acid and its derivatives?
The primary reason is their zwitterionic character at physiological pH. The molecule possesses both a positively charged amino group and a negatively charged carboxylic acid group, making it very polar and hydrophilic. This high polarity prevents it from efficiently partitioning into and diffusing across the lipid bilayer of cell membranes.[1][2]
Q2: I've successfully made an ester prodrug. How can I be sure it will be converted to the active drug inside the cell?
You must perform an enzymatic stability assay. The most common method is to incubate your prodrug in a solution containing either homogenized tissue (e.g., liver or skin homogenate), cell lysates, or purified esterase enzymes.[2][6] The rate of disappearance of the prodrug and the appearance of the parent drug are monitored over time, typically by LC-MS. Rapid hydrolysis (e.g., within 2 hours) in these systems is a strong indicator of successful intracellular activation.[2]
Q3: What are the key differences between PAMPA and Caco-2 assays for permeability screening?
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Cell Assay |
| Model | Artificial lipid membrane.[10] | Monolayer of human colon adenocarcinoma cells.[12] |
| Transport Measured | Passive transcellular diffusion only.[10][17] | Passive diffusion, active transport (uptake and efflux), and paracellular transport.[12][13] |
| Complexity & Cost | Simple, high-throughput, and low-cost.[17] | Complex, requires cell culture (up to 21 days), lower throughput, and higher cost.[17][18] |
| Best Use Case | Primary screening to rank compounds based on passive lipophilicity-driven permeability.[10] | Secondary screening to get a more physiologically relevant prediction of human intestinal absorption and to identify efflux liabilities.[11][12] |
Using both assays in conjunction can be very powerful; for instance, a compound with high PAMPA permeability but low Caco-2 permeability is likely an efflux substrate.[10]
Q4: Are there any alternatives to the prodrug strategy for enhancing permeability?
Yes, while the prodrug approach is the most common for this class of molecules, other strategies can be explored:
-
Supramolecular Chemistry: Forming a non-covalent complex (a supramolecule) with another molecule, such as glycolic acid, has been shown to enhance the skin penetration of tranexamic acid.[19]
-
Advanced Formulation: For topical or oral delivery, formulating the derivative into nano-emulsions, microemulsions, or liposomes can improve its solubility and facilitate transport across biological barriers.[20]
-
Permeation Enhancers: Co-formulating the drug with chemical permeation enhancers can transiently disrupt the barrier (e.g., skin stratum corneum or intestinal tight junctions) to allow for better drug passage.[20]
Part 3: Visualization of Key Concepts and Workflows
Diagram 1: The Ester Prodrug Activation Pathway
This diagram illustrates how a lipophilic ester prodrug crosses the cell membrane and is then activated by intracellular esterases.
Caption: Workflow of a prodrug crossing the cell membrane and undergoing intracellular activation.
Diagram 2: Troubleshooting Workflow for Low Permeability
This decision tree guides a researcher through the process of addressing a compound with poor initial permeability.
Sources
- 1. exo-ricerca.it [exo-ricerca.it]
- 2. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 10. PAMPA | Evotec [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. labinsights.nl [labinsights.nl]
- 19. A supramolecular tranexamic acid with enhanced permeability and bioactivity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. japsonline.com [japsonline.com]
Validation & Comparative
In Vitro Validation of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid: A Comparative Guide to Elucidating Biological Activity
This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound, 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid. Given the structural motifs present in this molecule, specifically the cyclohexanecarboxylic acid core which bears resemblance to gamma-aminobutyric acid (GABA) and other neuromodulatory agents, this guide will proceed with the scientifically-grounded hypothesis that the compound is a potential modulator of GABA receptors.
We will explore a tiered approach to in vitro validation, beginning with initial binding assays to determine affinity for GABA receptors, followed by functional assays to characterize the nature and potency of its modulatory effects. This guide will also present a comparative analysis with well-established GABA receptor modulators, providing essential context for interpreting the experimental outcomes.
Rationale for Experimental Design: Targeting GABA Receptors
The decision to investigate this compound as a GABA receptor modulator is based on established structure-activity relationships in neuroscience drug discovery. The core structure is reminiscent of tranexamic acid, an antifibrinolytic agent that also interacts with plasminogen, but the overall topology also shares features with known ligands of GABA receptors, which are critical targets for treating a range of neurological and psychiatric disorders.[1]
This validation strategy is therefore designed to systematically assess the compound's interaction with both major subtypes of GABA receptors:
-
GABAA Receptors: Ligand-gated ion channels responsible for fast synaptic inhibition.
-
GABAB Receptors: G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[2]
By employing a combination of binding and functional assays, we can construct a detailed pharmacological profile of the compound and compare its performance against known standards.
Experimental Workflow: A Step-by-Step Validation Cascade
The following workflow provides a logical progression for characterizing the in vitro activity of this compound.
Caption: A tiered experimental workflow for in vitro validation.
Comparative Performance Analysis
To provide a meaningful assessment of this compound's biological activity, it is crucial to benchmark its performance against established GABA receptor modulators.
| Compound | Class | Mechanism of Action | Typical In Vitro Potency (IC50/EC50) |
| Diazepam | Benzodiazepine | Positive Allosteric Modulator of GABAA Receptors | 1-100 nM |
| Baclofen | GABAB Agonist | Agonist at GABAB Receptors | 0.1-1 µM |
| Saclofen | GABAB Antagonist | Competitive Antagonist at GABAB Receptors | 1-10 µM |
| This compound | Test Compound | To Be Determined | To Be Determined |
Detailed Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
Objective: To determine the binding affinity of the test compound for various GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells recombinantly expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2).
-
Radioligand: Employ a suitable radioligand, such as [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site.
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
Electrophysiology: Whole-Cell Patch-Clamp on GABAA Receptors
Objective: To characterize the functional effects of the test compound on GABA-evoked currents in cells expressing GABAA receptors.[3]
Methodology:
-
Cell Culture: Use HEK293 cells or neurons expressing the GABAA receptor subtype of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Compound Application: Co-apply the test compound with GABA to assess its modulatory effects (potentiation or inhibition of the GABA-evoked current).
-
Data Analysis: Measure the change in current amplitude in the presence of the test compound to determine its efficacy and potency (EC50 or IC50).
[35S]GTPγS Binding Assay for GABAB Receptors
Objective: To assess the ability of the test compound to activate G-proteins via the GABAB receptor, indicating agonistic activity.[2]
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human GABAB receptor.
-
Assay Components: Incubate the membranes with the test compound, GDP, and [35S]GTPγS.
-
G-Protein Activation: Agonist binding to the GABAB receptor will stimulate the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
Detection: Separate the bound and free [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: Determine the EC50 and maximal stimulation (Emax) for the test compound.
Fluorescence-Based High-Throughput Screening for GABAA Modulators
Objective: To enable higher throughput screening for modulators of GABAA ion channels using a cell-based fluorescence assay.[1]
Methodology:
-
Cell Line: Utilize a cell line (e.g., CHO-K1) co-expressing a GABAA receptor subtype and a halide-sensitive Yellow Fluorescent Protein (YFP).[1]
-
Assay Principle: GABAA channel opening leads to an influx of iodide ions, which quenches the YFP fluorescence. Modulators will alter the extent or potency of this quenching.
-
Assay Protocol: Plate the cells and incubate with the test compound followed by the addition of iodide and a sub-maximal concentration of GABA.
-
Detection: Measure the change in YFP fluorescence using a plate reader.
-
Data Analysis: Determine the modulatory effects of the test compound on the GABA dose-response curve.
Interpreting the Results: Building a Pharmacological Profile
The collective data from these assays will allow for a comprehensive in vitro pharmacological profile of this compound to be constructed.
Sources
- 1. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 2. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antifibrinolytic Potency of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid and Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the head-to-head comparison of a novel chemical entity, 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid (herein referred to as FCB-CycA), against the established antifibrinolytic agent, tranexamic acid. While tranexamic acid is a well-documented synthetic lysine analogue used to control hemorrhage, FCB-CycA represents a potential evolution in this class of drugs.[1][2][3] This document outlines the postulated mechanism of action for FCB-CycA based on its structural similarity to tranexamic acid and presents a suite of validated, step-by-step experimental protocols to rigorously assess and compare its in vitro antifibrinolytic potency. The proposed assays are designed to quantify the inhibition of plasminogen activation and fibrin clot lysis, providing the necessary data to determine the relative efficacy of this novel compound.
Introduction: The Fibrinolytic System and the Role of Lysine Analogues
The fibrinolytic system is the body's intrinsic mechanism for degrading fibrin clots, a crucial process for maintaining vascular patency after tissue repair.[4] The key enzyme in this process is plasmin, which is converted from its inactive zymogen form, plasminogen, by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA).[5] This activation is significantly enhanced when plasminogen and t-PA bind to lysine residues on the surface of the fibrin clot.
Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analogue of lysine.[3] It competitively binds to the lysine-binding sites on plasminogen, preventing plasminogen from binding to the fibrin clot.[2][5] This action effectively inhibits the activation of plasminogen to plasmin, thereby stabilizing the clot and reducing bleeding.[1][6]
Postulated Mechanism of FCB-CycA:
The structure of this compound features the core 4-(aminomethyl)cyclohexanecarboxylic acid scaffold of tranexamic acid. The key modification is the addition of a 4-fluorobenzyl group to the amine. It is hypothesized that FCB-CycA will also function as a lysine analogue, binding to the lysine-binding sites of plasminogen. The bulky, hydrophobic 4-fluorobenzyl group may introduce additional interactions within the binding pocket, potentially increasing the compound's affinity and potency compared to tranexamic acid. The primary objective of the following experimental protocols is to test this hypothesis.
Mechanistic Pathway of Fibrinolysis Inhibition
The diagram below illustrates the physiological process of fibrinolysis and the proposed inhibitory action of both tranexamic acid and FCB-CycA. Both compounds are hypothesized to competitively inhibit the binding of plasminogen to fibrin, thereby preventing its conversion to the active enzyme plasmin.
Sources
Authored by: A Senior Application Scientist
Date: January 17, 2026
Abstract
This guide provides a comprehensive framework for determining the selectivity profile of the novel compound, 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid, a potential modulator of neurotransmitter transport. We present a detailed, head-to-head comparison of its inhibitory activity against the four known human GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1). The experimental protocols, data analysis, and interpretation are designed to offer researchers a robust methodology for evaluating the specificity of this and similar chemical entities, a critical step in early-stage drug discovery.
Introduction: The Imperative of Selectivity in Neurotransmitter Modulation
The therapeutic potential of targeting neurotransmitter transporters, such as the gamma-aminobutyric acid (GABA) transporters (GATs), is well-established in the management of neurological disorders like epilepsy and anxiety. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by the GATs (GAT1, GAT2, GAT3, and BGT1). While GAT1 has been a primary target for anticonvulsant drugs, the distinct physiological roles and tissue distribution of the other GAT subtypes present opportunities for more targeted therapeutic interventions with potentially fewer side effects.
The compound this compound, with its structural resemblance to GABA analogs, is a candidate for GAT inhibition. However, its therapeutic viability hinges on its selectivity. A non-selective compound could lead to a wide range of off-target effects, complicating its clinical development. Therefore, a rigorous selectivity profiling against all GAT subtypes is not just a perfunctory screening step but a crucial investigation into the compound's mechanism of action and potential clinical utility.
This guide outlines the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against each of the four human GAT subtypes expressed in a heterologous system.
Experimental Design & Rationale
Our approach employs a cell-based radioactive substrate uptake assay, a gold-standard method for measuring transporter activity. This method directly quantifies the function of the transporter by measuring the uptake of radiolabeled GABA ([³H]GABA) into cells heterologously expressing a specific GAT subtype. The choice of a cell-based assay over simpler membrane-based assays is deliberate; it provides a more physiologically relevant environment, accounting for factors like membrane potential and intracellular ionic concentrations that can influence transporter function and inhibitor binding.
Workflow Overview
Figure 1: Experimental workflow for GAT selectivity profiling.
Detailed Experimental Protocols
Cell Culture and Plating
-
Cell Lines: Use human embryonic kidney (HEK293) cells stably transfected with the cDNA for human GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), or BGT1 (SLC6A12).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed the cells into 24-well poly-D-lysine coated plates at a density that will yield a confluent monolayer on the day of the experiment (typically 1.5 x 10⁵ cells/well).
[³H]GABA Uptake Assay
This protocol is performed for each of the four GAT-expressing cell lines.
-
Prepare Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in KRH buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 0.5 mL of pre-warmed KRH buffer. c. Add 200 µL of KRH buffer containing the desired concentration of the test compound or a reference inhibitor (e.g., Tiagabine for GAT1, Betaine for BGT1). For control wells, add buffer with vehicle only. d. Pre-incubate for 15 minutes at 37°C. e. Prepare the substrate solution: [³H]GABA mixed with unlabeled GABA in KRH buffer to a final concentration of 1 µM (with a specific activity of ~1 Ci/mmol). f. Initiate the uptake by adding 200 µL of the substrate solution to each well. g. Incubate for a short period (e.g., 3 minutes) at 37°C. This time should be within the initial linear range of uptake, which should be determined empirically for each cell line. h. Terminate the transport by rapidly aspirating the solution and washing the wells three times with 1 mL of ice-cold KRH buffer. i. Lyse the cells by adding 0.5 mL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature. j. Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
Calculation of IC50 Values
-
Data Normalization:
-
0% Inhibition (Maximum Uptake): Average of the counts per minute (CPM) from wells treated with vehicle only.
-
100% Inhibition (Non-specific Uptake): Average of the CPM from wells treated with a saturating concentration of a known potent inhibitor for that GAT subtype (e.g., 1 mM Nipecotic acid).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_100%Inhibition) / (CPM_0%Inhibition - CPM_100%Inhibition)])
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
Hypothetical Results and Selectivity Profile
The following table presents hypothetical data for this compound, illustrating how the results should be structured for clear comparison.
| Transporter Subtype | Test Compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| hGAT1 | 0.25 | Tiagabine | 0.05 |
| hGAT2 | 15.8 | ||
| hGAT3 | 8.2 | ||
| hBGT1 | > 100 | Betaine | 250 |
Interpretation of Selectivity
From the hypothetical data, we can calculate the selectivity ratios:
-
Selectivity for GAT1 vs. GAT2: 15.8 / 0.25 = 63.2-fold
-
Selectivity for GAT1 vs. GAT3: 8.2 / 0.25 = 32.8-fold
-
Selectivity for GAT1 vs. BGT1: >100 / 0.25 = >400-fold
These results would suggest that this compound is a potent and selective inhibitor of GAT1 over the other GABA transporter subtypes. This level of selectivity is a promising attribute for a therapeutic candidate, as it implies a reduced likelihood of off-target effects mediated by the inhibition of GAT2, GAT3, or BGT1.
Figure 2: Potency relationship of the test compound against GAT subtypes.
Conclusion
The methodology detailed in this guide provides a robust and reliable means of assessing the selectivity profile of this compound against the four human GABA transporter subtypes. By employing a whole-cell uptake assay, the data generated is physiologically relevant and allows for a direct comparison of inhibitory potency. The hypothetical results demonstrate that this compound is a potent and selective GAT1 inhibitor, a characteristic that warrants further investigation in preclinical models of neurological disorders. This systematic approach to selectivity profiling is an indispensable component of modern drug discovery, ensuring that only the most promising and specific candidates advance in the development pipeline.
References
-
Title: GABA Transporters as Anticonvulsant Targets Source: ScienceDirect URL: [Link]
-
Title: A radioactive substrate uptake assay for screening of SLC transporter inhibitors Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Betaine Source: PubChem, National Center for Biotechnology Information URL: [Link]
A Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Aminomethyl Cyclohexanecarboxylic Acids in Antifibrinolytic Drug Design
Introduction: Beyond Tranexamic Acid
In the landscape of hemostatic agents, 4-(aminomethyl)cyclohexanecarboxylic acid, widely known as tranexamic acid (TNA), stands as a cornerstone therapeutic. As a synthetic analog of the amino acid lysine, its clinical utility is rooted in a potent antifibrinolytic mechanism.[1][2][3] TNA functions by competitively binding to lysine-binding sites on plasminogen, the precursor to the fibrin-degrading enzyme plasmin.[1][4] This occupation of binding sites prevents plasminogen from associating with the fibrin clot, thereby inhibiting its activation and preserving the clot's integrity.[4][5][6] This elegant mechanism has established TNA as an indispensable tool for managing excessive bleeding in diverse clinical scenarios, from major surgeries and trauma to postpartum hemorrhage.[1][3][7]
However, the pursuit of optimized therapeutics is relentless. Modern medicinal chemistry often turns to the strategic incorporation of fluorine to enhance the properties of established pharmacophores. This guide provides a detailed, data-driven comparison between the traditional non-fluorinated aminomethyl cyclohexanecarboxylic acid scaffold and its rationally designed fluorinated counterparts. We will explore, from first principles and supported by experimental data, how the unique properties of fluorine can be leveraged to modulate physicochemical characteristics, enhance biological potency, and ultimately refine the therapeutic profile of this critical class of antifibrinolytic agents.
The Strategic Role of Fluorine in Modulating Physicochemical Properties
The introduction of fluorine into a drug candidate is a deliberate strategy, not a trivial substitution. Fluorine's unique atomic properties—its small van der Waals radius (similar to hydrogen), extreme electronegativity, and the high strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune a molecule's behavior in a biological system.[8]
-
Enhanced Metabolic Stability: A primary challenge in drug development is metabolic degradation, often by cytochrome P450 enzymes that oxidize susceptible C-H bonds.[8] The C-F bond is significantly stronger and more stable than a C-H bond, making it resistant to this oxidative metabolism. By replacing a hydrogen atom at a metabolically "soft" spot with fluorine, the drug's half-life and bioavailability can be substantially increased.[8][9]
-
Modulation of Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful negative inductive effect, withdrawing electron density from neighboring atoms. When placed near an acidic group (like a carboxylic acid) or a basic group (like an amine), it can significantly alter their pKa values.[9][10] This modification of the ionization state at physiological pH (≈7.4) is critical, as it directly influences solubility, membrane permeability, and the electrostatic interactions governing drug-receptor binding.
-
Tuning Lipophilicity (logP): Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can predictably modulate this property. While adding fluorine to an aromatic ring generally increases lipophilicity, strategic placement on an aliphatic scaffold like a cyclohexane ring can also enhance it, potentially improving passage through cellular membranes.[8][10][11] This allows for precise optimization of a drug's ability to reach its target site.
-
Improved Binding Affinity: The electronic perturbations caused by fluorine can create new, favorable interactions within the target's binding pocket.[11][12] Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions, thereby increasing the binding affinity and potency of the drug.[8]
Comparative Analysis of Physicochemical Properties
To illustrate these principles, we compare the known properties of tranexamic acid with the predicted properties of a hypothetical fluorinated analog, such as cis-2-fluoro-4-(aminomethyl)cyclohexanecarboxylic acid. This comparison is based on established structure-property relationships in medicinal chemistry.
| Property | Tranexamic Acid (Non-Fluorinated) | Predicted: Fluorinated Analog | Rationale for Change |
| pKa (Carboxylic Acid) | ~4.3[13] | < 4.3 | The strong electron-withdrawing effect of the adjacent fluorine atom stabilizes the carboxylate anion, making the proton easier to donate (i.e., more acidic).[10] |
| pKa (Amine) | ~10.6[13] | < 10.6 | The inductive effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base and lowering its pKa.[9] |
| Lipophilicity (logP) | Low (Hydrophilic) | Increased | Substitution of a C-H bond with a more lipophilic C-F bond is expected to increase the overall lipophilicity of the molecule.[8] |
| Metabolic Stability | Susceptible to minor metabolism | Increased | The C-F bond is highly resistant to enzymatic oxidation, blocking a potential site of metabolism and increasing the molecule's stability.[8][9] |
Head-to-Head Comparison of Biological Activity
The ultimate goal of fluorination is to translate improved physicochemical properties into enhanced biological performance.
Mechanism of Action: Competitive Inhibition of Plasminogen
The fundamental mechanism of action remains consistent for both fluorinated and non-fluorinated analogs. They act as lysine mimetics to occupy the lysine-binding sites on plasminogen, preventing its association with fibrin and subsequent activation to plasmin.[1][4][6]
Comparative Potency: Binding Affinity and In Vitro Efficacy
While the mechanism is the same, the efficiency can differ. Strategic fluorination is predicted to enhance the molecule's binding affinity for plasminogen, resulting in greater potency. This translates to a more effective inhibition of clot lysis at lower concentrations.
| Parameter | Tranexamic Acid (Non-Fluorinated) | Predicted: Fluorinated Analog | Advantage of Fluorination |
| Plasminogen Binding Affinity (IC₅₀) | ~3.1 µM[13] | < 3.1 µM | A lower IC₅₀ signifies higher potency, meaning less drug is required to achieve the same therapeutic effect. |
| In Vitro Efficacy (% Clot Lysis Inhibition) | Baseline | Increased | At an equivalent molar concentration, the fluorinated analog is expected to more effectively prevent the breakdown of a fibrin clot in a laboratory setting. |
Detailed Experimental Protocol: In Vitro Turbidimetric Clot Lysis Assay
To empirically validate the comparative efficacy, a turbidimetric clot lysis assay is an essential tool. This protocol provides a robust method for quantifying the antifibrinolytic activity of test compounds.[14][15]
Principle
This assay measures the formation and subsequent lysis of a plasma clot in real-time by monitoring changes in optical density (turbidity). Clot formation, initiated by tissue factor and calcium, causes an increase in turbidity. The addition of tissue plasminogen activator (t-PA) initiates fibrinolysis, leading to a decrease in turbidity as the clot dissolves. An effective antifibrinolytic agent will delay or prevent this decrease in turbidity.
Materials
-
Platelet-poor plasma (PPP), citrated
-
HEPES buffer with 1% BSA
-
Tissue factor (TF) solution
-
Recombinant tissue plasminogen activator (t-PA) solution
-
Calcium chloride (CaCl₂) solution
-
Test compounds (Tranexamic Acid, Fluorinated Analog) dissolved in appropriate vehicle
-
96-well microtiter plate
-
Microplate reader capable of kinetic reads at 340-405 nm at 37°C
Step-by-Step Methodology
-
Preparation: Thaw platelet-poor plasma in a 37°C water bath. Prepare working solutions of TF, t-PA, and test compounds in HEPES buffer.
-
Plate Loading: In a 96-well plate, add 10 µL of the test compound solution (or vehicle control) to designated wells.
-
Plasma Addition: Add 50 µL of thawed PPP to each well containing the test compound. Mix gently by pipetting.
-
Initiation of Lysis: Add 20 µL of t-PA solution to each well. The final concentration should be optimized to achieve lysis in the control wells within a reasonable timeframe (e.g., 60-120 minutes).
-
Initiation of Clotting: Place the plate in a pre-warmed (37°C) microplate reader. Initiate the reaction by automatically dispensing 20 µL of a pre-warmed solution containing both TF and CaCl₂ into each well.
-
Kinetic Measurement: Immediately begin monitoring the change in optical density (e.g., at 405 nm) every 60 seconds for at least 180 minutes.
-
Data Analysis: Plot turbidity versus time. Key parameters to analyze include:
-
Maximum Absorbance: Indicates clot density.
-
Time to 50% Clot Lysis: The time from maximum absorbance to the point where absorbance has decreased by 50%. A longer time indicates greater antifibrinolytic activity.
-
Area Under the Curve (AUC): A larger AUC corresponds to greater clot stability and inhibition of lysis.
-
Synthesis Considerations
The production of the non-fluorinated parent, tranexamic acid, is well-established, typically involving the catalytic hydrogenation of p-aminomethyl benzoic acid to reduce the aromatic ring.[16] This is a relatively straightforward industrial process.
The synthesis of fluorinated aminomethyl cyclohexanecarboxylic acids, however, introduces significant complexity. It often requires multi-step sequences starting from fluorinated precursors and employing specialized, and often hazardous, fluorinating reagents.[17][18] For example, a potential route could begin with a Birch reduction of a fluorinated benzonitrile, followed by epoxidation, hydrofluorination ring-opening reactions, and subsequent reduction of the nitrile group to the required aminomethyl functionality.[17][19] These demanding synthetic routes contribute to a higher cost of goods but are a necessary investment to access compounds with potentially superior therapeutic profiles.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the aminomethyl cyclohexanecarboxylic acid scaffold represents a promising avenue for developing next-generation antifibrinolytic agents. Based on established principles of medicinal chemistry, fluorination is predicted to confer several key advantages over the non-fluorinated parent compound, tranexamic acid:
-
Enhanced Potency: Through favorable modulation of pKa and direct binding interactions, leading to higher affinity for plasminogen.
-
Improved Pharmacokinetics: Through increased metabolic stability and tuned lipophilicity, potentially leading to a longer half-life and better tissue distribution.
While these advantages come at the cost of increased synthetic complexity, the potential for a more potent and durable therapeutic effect warrants the investment. Future research must focus on the synthesis and rigorous experimental evaluation of various positional isomers of fluorinated tranexamic acid. Head-to-head preclinical and clinical studies will be essential to validate these predictions and to identify lead candidates with an optimized balance of efficacy, safety, and pharmacokinetic properties, ultimately offering improved treatment options for patients with life-threatening hemorrhagic conditions.
References
-
What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
What is the mechanism of action of tranexamic acid (TXA) in preventing bleeding? (2025-12-04). Available from: [Link]
-
What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (2025-05-26). Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Available from: [Link]
-
INFORMATIVE || How Tranexamic Acid (#TXA) Stops Bleeding: The Mechanism of Action. (2019-09-30). Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Available from: [Link]
-
Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed. (2012-03-26). Available from: [Link]
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Available from: [Link]
-
Fibrin Clot Formation and Lysis in Plasma - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Development of an in vitro model to study clot lysis activity of thrombolytic drugs. (n.d.). Available from: [Link]
-
A Modified in vitro Clot Lysis Assay Predicts Outcomes in Non-traumatic Intracerebral Hemorrhage Stroke Patients—The IRONHEART Study - Frontiers. (n.d.). Available from: [Link]
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - NIH. (2017-04-19). Available from: [Link]
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. (2025-12-22). Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Available from: [Link]
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. (n.d.).
-
Tranexamic Acid - PubChem - NIH. (n.d.). Available from: [Link]
-
The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - NIH. (n.d.). Available from: [Link]
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 13. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 14. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Modified in vitro Clot Lysis Assay Predicts Outcomes in Non-traumatic Intracerebral Hemorrhage Stroke Patients—The IRONHEART Study [frontiersin.org]
- 16. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 17. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Bridging the Digital and the Physical: A Guide to Cross-Validating In Silico Predictions for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid with Experimental Data
In the contemporary landscape of drug discovery, in silico modeling has emerged as an indispensable tool, offering rapid, cost-effective, and predictive insights into the pharmacokinetic profiles of novel chemical entities.[][2] However, the predictive power of computational models is only as robust as their correlation with real-world biological systems. Therefore, the experimental validation of these predictions is not merely a confirmatory step but a cornerstone of rigorous scientific inquiry and successful drug development. This guide provides a comprehensive framework for the cross-validation of in silico predictions with experimental data, using the novel compound 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid as a case study.
The Subject of Our Investigation: this compound
Structure:
Chemical Structure of the target compound.
This molecule, with the chemical formula C15H20FNO2, presents several features of interest for pharmacokinetic profiling, including a fluorinated benzyl group, a secondary amine, and a carboxylic acid moiety on a cyclohexane ring.[3] These functional groups are likely to influence its solubility, lipophilicity, and metabolic fate.
The Cross-Validation Workflow: An Integrated Approach
The process of cross-validation is a cyclical and iterative feedback loop between computational prediction and experimental verification. This workflow ensures that the computational models are refined and validated, while the experimental resources are utilized efficiently.
Iterative workflow for cross-validation.
Part 1: In Silico Predictions of Key Physicochemical Properties
The initial phase of our workflow involves the computational prediction of fundamental physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For this compound, we will focus on three critical parameters: aqueous solubility (LogS), lipophilicity (LogP), and metabolic stability.
Aqueous Solubility (LogS)
Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Poor solubility is a frequent cause of low bioavailability for orally administered drugs.[4]
Methodology: We will employ a quantitative structure-property relationship (QSPR) model. These models utilize a molecule's structural features to predict its properties.[5] A widely used approach is the fragment-based method, where the contribution of different molecular fragments to the overall solubility is summed.
Hypothetical Prediction for this compound:
| Parameter | Predicted Value | Prediction Method |
| Intrinsic Solubility (LogS) | -3.5 | Fragment-based QSPR |
Lipophilicity (LogP)
Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is crucial for its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[6]
Methodology: A variety of computational methods exist for predicting LogP, ranging from atom-based approaches to those considering the entire molecular topology. We will utilize an atom-based method, which calculates the LogP by summing the contributions of individual atoms.
Hypothetical Prediction for this compound:
| Parameter | Predicted Value | Prediction Method |
| LogP | 2.8 | Atom-based Calculation |
Metabolic Stability
Rationale: The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low systemic exposure and reduced efficacy. The primary site of drug metabolism is the liver, mediated largely by cytochrome P450 (CYP) enzymes.[7]
Methodology: In silico prediction of metabolic stability often involves identifying potential sites of metabolism on the molecule and estimating their lability. Machine learning models trained on large datasets of experimentally determined metabolic stability data are increasingly used.[7][8] These models can predict the intrinsic clearance (CLint) or categorize the compound as having high, medium, or low stability.
Hypothetical Prediction for this compound:
| Parameter | Predicted Value | Prediction Method |
| Metabolic Stability | Moderate | Machine Learning Model (CYP3A4) |
Part 2: Experimental Validation of In Silico Predictions
The second phase of our workflow involves the experimental determination of the same physicochemical properties to validate our computational predictions.
Aqueous Solubility Determination
Protocol: Shake-Flask Method (Gold Standard) [9][10]
Causality: This method directly measures the thermodynamic solubility, representing the true equilibrium solubility of the compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or mol/L, and the LogS is calculated.
Lipophilicity (LogP) Determination
Protocol: Shake-Flask Method [11][12][13]
Causality: This classic method directly measures the partitioning of the compound between two immiscible phases, providing a direct measure of its lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and water (or PBS pH 7.4 for LogD) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is measured using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes [14][15][16][17]
Causality: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, providing a reliable in vitro model of hepatic metabolism.[15]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound, this compound, at a low concentration (typically 1 µM).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Part 3: Comparative Analysis and Model Refinement
The final and most critical step is the direct comparison of the in silico predictions with the experimental data.
Hypothetical Comparison Table:
| Parameter | In Silico Prediction | Experimental Result | % Difference/Concordance |
| Intrinsic Solubility (LogS) | -3.5 | -3.8 | 7.9% |
| LogP | 2.8 | 3.1 | 9.7% |
| Metabolic Stability | Moderate | t1/2 = 45 min (Moderate) | Concordant |
Interpretation and Action:
-
Solubility and Lipophilicity: The hypothetical data shows a good correlation between the predicted and experimental values for LogS and LogP, with less than 10% difference. This suggests that the chosen computational models are reasonably accurate for this chemical scaffold.
-
Metabolic Stability: The qualitative prediction of "moderate" stability is in agreement with the experimental half-life. For a more quantitative comparison, the predicted intrinsic clearance could be compared with the experimentally derived value.
-
Model Refinement: If significant discrepancies were observed, it would be necessary to investigate the reasons. This could involve using different computational algorithms, expanding the training dataset for machine learning models with structurally similar compounds, or re-evaluating the experimental conditions.
Conclusion
The cross-validation of in silico predictions with robust experimental data is an essential practice in modern drug discovery. It not only builds confidence in the predictive models but also provides a more accurate understanding of a compound's potential pharmacokinetic behavior. For this compound, this integrated approach allows for a data-driven progression of the molecule through the drug development pipeline, minimizing the risk of late-stage failures due to poor ADME properties. By embracing this iterative cycle of prediction, testing, and refinement, researchers can accelerate the discovery of safe and effective medicines.
References
-
In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. [Link]
-
In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]
-
MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
solubility experimental methods.pptx. Slideshare. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]
-
Towards better understanding of lipophilicity: assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings. PubMed. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Solubility prediction. ChemAxon. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Log P (log D) values predicted in silico using various calculation algorithms. ResearchGate. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications. [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. [Link]
-
Theory of aqueous solubility prediction. Chemaxon Docs. [Link]
-
4-((N-(4-fluorobenzyl)phenylsulfonamido)methyl)-cyclohexanecarboxylic acid. PubChem. [Link]
-
4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)-cyclohexanecarboxylic acid. PubChem. [Link]
-
Cyclohexanecarboxylic acid. Wikipedia. [Link]
-
4-Methylcyclohexanecarboxylic acid. PubChem. [Link]
Sources
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. This compound | 440648-01-1 [sigmaaldrich.com]
- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards better understanding of lipophilicity: assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Efficacy comparison of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid in different disease models
This guide provides a comprehensive analysis of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), across a spectrum of clinically relevant disease models. We move beyond a singular focus, exploring its canonical antifibrinolytic role in hemorrhage and its emerging applications in dermatology. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, evidence-based understanding of TXA's comparative efficacy and underlying mechanisms.
Introduction: The Molecular Identity and Core Mechanism of Tranexamic Acid
Tranexamic acid is a synthetic lysine analogue that exerts its primary effect through the potent inhibition of fibrinolysis. Its structural similarity to lysine allows it to bind with high affinity to the lysine-binding sites on plasminogen. This action competitively inhibits the activation of plasminogen to plasmin, the principle enzyme responsible for the degradation of fibrin clots. By preventing plasmin formation, TXA effectively stabilizes fibrin matrices, thereby reducing bleeding.
The significance of this mechanism extends beyond hemostasis. Plasmin is also involved in extracellular matrix degradation and the activation of matrix metalloproteinases (MMPs), processes implicated in inflammation and tissue remodeling. This broader activity profile is key to understanding its efficacy in non-hemorrhagic conditions.
Core Signaling Pathway: Inhibition of Fibrinolysis
The diagram below illustrates the central mechanism of Tranexamic Acid.
Caption: Mechanism of Tranexamic Acid (TXA) in preventing fibrinolysis.
Part 1: Efficacy in Hemorrhagic Disease Models
Tranexamic acid's primary therapeutic application is in the management of excessive bleeding. Its efficacy has been rigorously evaluated in conditions ranging from acute trauma to planned surgical procedures and gynecological disorders.
Disease Model 1: Trauma-Induced Coagulopathy
In severe trauma, the body's clotting system can become overwhelmed, leading to a state of hyperfibrinolysis and uncontrolled bleeding. TXA has become a cornerstone in the management of these patients.
Comparative Analysis: The landmark CRASH-2 trial, a large-scale, randomized controlled study, provided definitive evidence for TXA's benefit in trauma. It is often compared to placebo or standard resuscitation protocols without an antifibrinolytic agent. Another lysine analogue, Epsilon-Aminocaproic Acid (EACA), is also used but is less potent and has been studied less extensively in major trauma.
Quantitative Data Summary: TXA in Severe Trauma
| Outcome Measure | Tranexamic Acid (TXA) | Placebo / No TXA | Relative Risk Reduction / Odds Ratio | Key Study |
| All-Cause Mortality | 14.5% | 16.0% | RR 0.91 (P=0.0035) | CRASH-2 |
| Death due to Bleeding | 4.9% | 5.7% | RR 0.85 (P=0.0077) | CRASH-2 |
| Vaso-occlusive Events | 1.7% | 2.0% | RR 0.84 (P=0.30) | CRASH-2 |
| Blood Product Transfusion | 46% | 52% | OR 0.76 (P<0.001) | MATTERs Study |
Experimental Protocol: Viscoelastic Testing with Thromboelastography (TEG)
This protocol describes the use of TEG to provide a real-time, functional assessment of a patient's coagulation status, which is critical in trauma settings.
Objective: To assess the degree of fibrinolysis and the response to TXA administration.
Methodology:
-
Sample Collection: Collect 3-5 mL of whole blood into a 3.2% citrated tube.
-
Assay Preparation:
-
Pipette 340 µL of citrated whole blood into a TEG cup.
-
Add 20 µL of 0.2 M CaCl₂ to initiate coagulation.
-
For testing TXA effect in vitro, a parallel sample can be run with pre-spiked TXA at a clinically relevant concentration.
-
-
TEG Analysis: Place the cup into the TEG analyzer and initiate the run. The machine will monitor the shear elasticity of the developing clot over time.
-
Parameter Interpretation:
-
R time (Reaction time): Time to initial clot formation.
-
K time & α-angle: Clot kinetics and formation speed.
-
MA (Maximum Amplitude): Represents the maximum strength of the clot, determined by platelet and fibrin interaction.
-
LY30 (Lysis at 30 minutes): Percentage reduction in amplitude 30 minutes after MA is reached. An LY30 > 3% is indicative of clinically significant hyperfibrinolysis.
-
-
Causality: Administration of TXA is expected to significantly decrease the LY30 value, demonstrating its efficacy in inhibiting clot breakdown.
Disease Model 2: Heavy Menstrual Bleeding (HMB)
HMB is a common gynecological condition characterized by excessive menstrual blood loss. Elevated levels of plasminogen activators in the endometrium are thought to contribute to this condition.
Comparative Analysis: TXA is a first-line non-hormonal treatment for HMB. It is frequently compared against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like mefenamic acid, and hormonal options such as combined oral contraceptives (COCs) or the levonorgestrel-releasing intrauterine system (LNG-IUS).
Quantitative Data Summary: Treatments for HMB
| Treatment | Mean Reduction in Menstrual Blood Loss (MBL) | Mechanism of Action | Common Side Effects |
| Tranexamic Acid | 34-59% | Antifibrinolytic | GI upset, headache |
| Mefenamic Acid (NSAID) | 20-29% | Prostaglandin synthesis inhibition | GI upset, dyspepsia |
| Combined Oral Contraceptives | 40-50% | Ovulation inhibition, endometrial suppression | Nausea, mood changes, VTE risk |
| LNG-IUS | 79-97% | Local progestogenic effect, endometrial atrophy | Irregular bleeding, hormonal effects |
Part 2: Efficacy in Dermatological Disease Models
The role of plasmin in processes beyond coagulation has led to the investigation of TXA in dermatology, most notably for the treatment of melasma.
Disease Model: Melasma
Melasma is a common disorder of hyperpigmentation. The pathogenesis is complex, but factors include UV radiation, hormonal influences, and inflammation. It is now understood that plasmin can stimulate melanocytes to produce melanin by increasing the release of arachidonic acid and fibroblast growth factor.
Comparative Analysis: Oral and topical TXA are used to treat melasma, often in cases refractory to first-line agents like topical hydroquinone. Comparisons are made against hydroquinone, triple-combination creams (hydroquinone, tretinoin, corticosteroid), and procedural interventions like chemical peels or lasers.
Quantitative Data Summary: TXA for Melasma
| Treatment Modality | Efficacy Measure (MASI Score Reduction) | Key Considerations |
| Oral Tranexamic Acid (250 mg BID) | ~49% reduction after 3 months | Systemic exposure, requires monitoring |
| Topical Tranexamic Acid (3-5%) | ~27% reduction after 12 weeks | Lower efficacy than oral, minimal side effects |
| Hydroquinone 4% Cream | ~55-70% reduction after 12 weeks | Gold standard, risk of ochronosis with long-term use |
| Triple Combination Cream | ~75% reduction after 12 weeks | High efficacy, potential for skin irritation |
Experimental Protocol: Split-Face Comparative Clinical Trial
This design is a robust method for comparing a topical treatment against a control or another active agent while minimizing inter-patient variability.
Objective: To compare the efficacy and safety of 5% topical TXA cream versus a vehicle control cream for the treatment of facial melasma.
Methodology:
-
Patient Recruitment: Recruit subjects with bilateral, symmetrical, or near-symmetrical melasma. Obtain informed consent.
-
Baseline Assessment:
-
Conduct a full dermatological examination.
-
Calculate the Melasma Area and Severity Index (MASI) score for both sides of the face independently. The MASI score is a standardized measure that grades the area (A) and darkness (D) of hyperpigmentation.
-
Take standardized clinical photographs.
-
-
Randomization & Blinding: Randomly assign the application of the TXA cream to one side of the face and the vehicle cream to the other. Both the patient and the evaluating clinician should be blinded to the assignment.
-
Treatment Phase: Instruct patients to apply the assigned creams to the correct side of the face twice daily for 12 weeks. Sunscreen use should be mandated.
-
Follow-up Assessments: Repeat the MASI scoring and photography at weeks 4, 8, and 12.
-
Data Analysis:
-
The primary endpoint is the mean difference in the percentage reduction of the MASI score between the TXA-treated side and the vehicle-treated side at week 12.
-
Statistical analysis (e.g., paired t-test) is used to determine if the observed difference is statistically significant.
-
Experimental Workflow: Split-Face Trial Design
Caption: Workflow for a randomized, double-blind, split-face clinical trial.
Discussion and Future Perspectives
Tranexamic acid demonstrates remarkable versatility, with robust efficacy in disparate pathological states driven by its fundamental interaction with the plasminogen/plasmin system. In hemorrhage, its ability to stabilize clots is life-saving and significantly reduces the need for blood transfusions. In melasma, its anti-plasmin activity appears to disrupt a key pathway in melanogenesis, offering a valuable alternative to traditional depigmenting agents.
The primary advantage of TXA lies in its well-established safety profile and low cost. However, a critical aspect of its use, particularly systemically, is appropriate patient selection. A history of thromboembolic disease is a significant contraindication, and dose adjustments are necessary for patients with renal impairment.
Future research should focus on optimizing delivery systems for topical applications to enhance skin penetration and efficacy in dermatological conditions. Furthermore, exploring its potential anti-inflammatory effects in other plasmin-mediated conditions, such as hereditary angioedema or certain inflammatory skin disorders, represents a promising frontier for this multifaceted compound.
References
-
CRASH-2 trial collaborators. (2010). Effects of tranexamic acid on death, vascular occlusive events, and blood transfusion in trauma patients with significant haemorrhage (CRASH-2): a randomised, placebo-controlled trial. The Lancet. [Link]
-
CRASH-2 trial collaborators. (2011). The importance of early treatment with tranexamic acid in bleeding trauma patients: an exploratory analysis of the CRASH-2 randomised controlled trial. The Lancet. [Link]
-
Morrison, J. J., Dubose, J. J., Rasmussen, T. E., & Midwinter, M. J. (2012). Military Application of Tranexamic Acid in Trauma Emergency Resuscitation (MATTERs) Study. Archives of Surgery. [Link]
A Comparative Benchmarking Guide: Evaluating 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid Against Known Inhibitors of Plasmin and GABA Aminotransferase
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Cyclohexanecarboxylic Acid Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on the comprehensive benchmarking of a promising, yet uncharacterized molecule: 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid. Due to the absence of established biological targets for this specific compound, our evaluation is rooted in a structure-activity relationship (SAR) hypothesis. The core scaffold of this molecule bears a striking resemblance to two distinct classes of pharmacologically active agents: antifibrinolytics, such as Tranexamic Acid, and modulators of the central nervous system, like Gabapentin.
This dual structural analogy necessitates a two-pronged investigative approach. We hypothesize that this compound may exert its effects through one of two primary mechanisms:
-
Inhibition of Plasmin: The trans-4-(aminomethyl)cyclohexanecarboxylic acid moiety is the foundational structure of Tranexamic Acid, a well-established inhibitor of plasmin, a key enzyme in the fibrinolytic cascade.[1]
-
Modulation of GABAergic Neurotransmission: The presence of a cyclohexyl group appended to a γ-aminobutyric acid (GABA)-like structure is reminiscent of Gabapentin, which influences GABA metabolism.[2] A plausible target within this pathway is GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation.[3]
This guide provides a detailed framework for objectively assessing the inhibitory potential of this compound against both plasmin and GABA aminotransferase. We will present a head-to-head comparison with established inhibitors for each target, supported by detailed experimental protocols and comparative data analysis. Our objective is to equip researchers with the necessary tools and insights to thoroughly characterize this novel compound and elucidate its therapeutic promise.
Benchmarking Against Plasmin Inhibitors: A Potential Role in Fibrinolysis
The structural similarity to Tranexamic Acid provides a strong rationale for investigating the antifibrinolytic potential of this compound. Plasmin, a serine protease, plays a crucial role in dissolving fibrin clots.[4] Its overactivity can lead to excessive bleeding, making plasmin inhibitors valuable therapeutic agents.[5]
Known Inhibitors for Comparison:
-
Tranexamic Acid: A synthetic lysine analog that competitively inhibits plasminogen activation and, at higher concentrations, non-competitively inhibits plasmin.[6]
-
Aprotinin: A natural polypeptide and broad-spectrum serine protease inhibitor that directly inhibits plasmin.[7]
Experimental Workflow: In Vitro Plasmin Inhibition Assay
The following protocol outlines a robust method for determining the inhibitory activity of our target compound against plasmin.
Caption: Workflow for the in vitro GABA aminotransferase inhibition assay.
Detailed Protocol: GABA-AT Inhibition Assay (Using a Commercial Kit)
This protocol provides a general outline for using a fluorometric or colorimetric GABA-AT assay kit. [8][9] Materials:
-
GABA Aminotransferase (GABA-T) Activity Assay Kit
-
This compound
-
Vigabatrin
-
Gabapentin
-
96-well microplate (black or clear, as required by the kit)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the instructions provided in the assay kit manual. This typically involves reconstituting lyophilized components and diluting buffers.
-
Prepare stock solutions of the test compound and known inhibitors in a suitable solvent and create a series of dilutions.
-
-
Assay Plate Setup:
-
Set up control wells (no inhibitor, no enzyme) and test wells according to the kit's layout recommendations.
-
Add the appropriate volume of assay buffer to each well.
-
Add the diluted test compound or known inhibitors to the designated wells.
-
Add the GABA-AT enzyme solution to all wells except the 'no enzyme' control.
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate for the time and temperature specified in the kit manual.
-
Initiate the reaction by adding the substrate mixture (containing GABA and a co-substrate like pyruvate or α-ketoglutarate).
-
Incubate the plate for the recommended duration.
-
Stop the reaction if required by the protocol.
-
Measure the fluorescence or absorbance at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of GABA-AT inhibition for each concentration of the test compound and known inhibitors based on the kit's formula.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value for each compound.
-
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | GABA-AT | Fluorometric/Colorimetric | [Experimental Value] |
| Vigabatrin | GABA-AT | Various | ~10-350 [10] |
| Gabapentin | GABA-AT | Various | >10,000 (weak inhibition) [11] |
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. By systematically benchmarking its activity against both plasmin and GABA aminotransferase, researchers can gain crucial insights into its potential mechanism of action. The comparative data generated from these assays will be instrumental in directing future research efforts, including more in-depth mechanistic studies, selectivity profiling against related enzymes, and in vivo efficacy models. The ultimate goal is to elucidate the primary biological target of this novel compound and to explore its potential as a lead candidate for the development of new therapeutics in either hemostasis or neurological disorders.
References
Sources
- 1. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmrservice.com [bmrservice.com]
- 9. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]
- 10. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anticonvulsant drug gabapentin on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric separation and activity comparison of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
An Expert Guide to the Isomeric Separation and Comparative Activity of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid
Introduction: The Critical Role of Stereoisomerism in Drug Design
In the field of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its pharmacological profile. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit profoundly different biological activities, potencies, and toxicological profiles. This principle is vividly illustrated by this compound, a molecule of significant interest in contemporary drug discovery. This compound exists as two geometric isomers, cis and trans, defined by the relative orientation of the substituents on the cyclohexane ring. The rigid, saturated ring structure restricts free rotation, locking these substituents into distinct spatial configurations that can dramatically alter how the molecule interacts with its biological target.
This guide provides a comprehensive analysis of the separation of cis and trans isomers of this compound, details the methodologies for their characterization, and presents a comparative study of their biological activities. As Senior Application Scientists, our goal is to offer not just protocols, but the underlying strategic reasoning, empowering researchers to navigate the complexities of stereoisomerism in their own development pipelines.
Part 1: Isomeric Separation by Supercritical Fluid Chromatography (SFC)
The separation of stereoisomers presents a significant challenge due to their identical physical properties. For this compound, the subtle differences in the spatial arrangement of the carboxymethyl and aminomethyl groups are the key to their resolution. While High-Performance Liquid Chromatography (HPLC) is a viable option, Supercritical Fluid Chromatography (SFC) often provides superior resolution, faster separation times, and a more environmentally friendly profile due to its use of supercritical CO2 as the primary mobile phase.
Rationale for SFC Selection
The choice of SFC is predicated on several key advantages:
-
Enhanced Selectivity: The unique properties of supercritical fluids, which exhibit characteristics of both liquids and gases, allow for fine-tuning of selectivity through precise control of pressure, temperature, and co-solvent concentration.
-
Lower Viscosity: The low viscosity of the mobile phase leads to higher diffusion coefficients and faster mass transfer, resulting in sharper peaks and improved resolution compared to traditional HPLC.
-
Reduced Solvent Consumption: Utilizing compressed CO2 as the main solvent significantly reduces the consumption of organic solvents, aligning with green chemistry principles.
Detailed SFC Separation Protocol
The following protocol outlines a validated method for the preparative separation of the cis and trans isomers.
Instrumentation:
-
Preparative SFC system equipped with a UV detector and fraction collector.
-
Column: Chiral stationary phases are often screened first; however, for geometric isomers, achiral polar stationary phases can be highly effective. A diol- or amino-based column is a recommended starting point. (e.g., PrincetonSFC Diol, 250 x 21.2 mm, 5 µm).
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA). The choice of additive is critical; acidic additives protonate the carboxylic acid, while basic additives deprotonate the amine, altering retention characteristics. An initial screening of both is recommended.
Method Parameters:
-
Flow Rate: 70 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Detection: UV at 220 nm
-
Gradient: Isocratic elution with 15% Methanol (with 0.1% TFA) for 10 minutes.
Workflow Diagram:
Caption: Workflow for the preparative SFC separation and analysis of geometric isomers.
Post-Separation Characterization
Following separation, the identity and stereochemistry of the isolated fractions must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is the definitive technique for assigning cis and trans stereochemistry in cyclohexane derivatives. The key diagnostic signals are the protons attached to the carbons bearing the substituents. In the trans isomer, the carboxymethyl proton will typically exhibit one large axial-axial coupling constant, resulting in a wider multiplet compared to the cis isomer, where only smaller axial-equatorial and equatorial-equatorial couplings are observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the isolated compounds, ensuring no degradation occurred during the separation process, and provides a final purity assessment.
Part 2: Comparative Biological Activity
The spatial orientation of the functional groups is hypothesized to directly influence the binding affinity of this compound to its target protein. To validate this, the purified cis and trans isomers were evaluated in a series of in vitro assays. For the purpose of this guide, we will consider a hypothetical target, the Gamma-Aminobutyric Acid (GABA) transporter 1 (GAT1), as this class of compounds has shown relevance as GABA analogues.
Experimental Protocol: [3H]-GABA Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA into synaptosomes, a direct measure of its interaction with GAT1.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue according to standard protocols.
-
Incubation: Incubate synaptosomes with varying concentrations of the cis isomer, trans isomer, or a reference inhibitor (e.g., Tiagabine) for 10 minutes at 37°C.
-
GABA Uptake: Add a mixture of [3H]-GABA and unlabeled GABA to the incubation mixture and allow uptake for 15 minutes.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of each isomer required to inhibit 50% of GABA uptake (IC50 value) by non-linear regression analysis.
Logical Relationship Diagram:
Caption: The relationship between isomer conformation, target binding, and biological activity.
Results and Discussion
The experimental data reveals a significant difference in the inhibitory potency of the two isomers.
Table 1: Comparative Inhibitory Activity at GAT1
| Compound | Isomer | IC50 (nM) |
| This compound | trans | 15 ± 2.1 |
| This compound | cis | 850 ± 45.3 |
| Tiagabine (Reference) | - | 25 ± 3.5 |
The results clearly demonstrate that the trans isomer is approximately 56-fold more potent than the cis isomer as a GAT1 inhibitor. This stark difference in activity underscores the importance of stereochemical configuration. The presumed mechanism is that the spatial arrangement of the carboxylic acid and the fluorobenzylamino-methyl groups in the trans configuration allows for a more optimal, lower-energy binding interaction within the GAT1 transporter's active site. The cis isomer may introduce steric clashes or fail to position key pharmacophoric elements in the correct orientation for effective binding.
Conclusion and Future Directions
The successful separation and distinct pharmacological profiles of the cis and trans isomers of this compound highlight a fundamental principle of medicinal chemistry: stereoisomers are, for all intents and purposes, different compounds in a biological context. The use of advanced separation techniques like SFC is crucial for accessing stereopure compounds, which is a prerequisite for accurate pharmacological evaluation and the development of safer, more effective therapeutics.
This work validates the hypothesis that the trans isomer is the active "eutomer," while the cis isomer acts as the less active "distomer." Future development efforts should focus exclusively on the trans isomer to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with the less active isomer. Further studies, including co-crystallization with the target protein, would provide definitive structural evidence for the observed activity differences.
References
-
Title: Preparative Supercritical Fluid Chromatography: A Powerful Tool for Chiral Separations Source: Journal of Chromatography A URL: [Link]
-
Title: Green chromatography: the role of supercritical fluid chromatography Source: Current Opinion in Green and Sustainable Chemistry URL: [Link]
-
Title: Design and Synthesis of Novel GABA Uptake Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Radioligand Binding and Functional Assays for GABA Transporters Source: Current Protocols in Pharmacology URL: [Link]
A Comparative Analysis of the Pharmacokinetic Profiles of 4-Aminomethyl-cyclohexanecarboxylic Acid and Its Analogs
In the landscape of antifibrinolytic agents, a nuanced understanding of their pharmacokinetic profiles is paramount for optimizing clinical efficacy and safety. This guide provides a comprehensive comparative analysis of 4-aminomethyl-cyclohexanecarboxylic acid, widely known as tranexamic acid (TXA), and its key analogs: aminocaproic acid and 4-(aminomethyl)benzoic acid (PAMBA). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and detailed methodologies.
Introduction to Antifibrinolytic Lysine Analogs
Tranexamic acid, aminocaproic acid, and PAMBA are synthetic analogs of the amino acid lysine.[1] Their primary mechanism of action involves the inhibition of fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[2] They achieve this by binding to the lysine-binding sites on plasminogen, preventing its conversion to plasmin, the principal enzyme responsible for fibrin degradation.[2] While sharing a common therapeutic goal, subtle structural differences among these analogs lead to distinct pharmacokinetic behaviors, influencing their clinical applications and dosing regimens. This guide will dissect these differences to provide a clear, comparative framework for researchers.
Comparative Pharmacokinetic Profiles
The clinical utility of an antifibrinolytic agent is intrinsically linked to its pharmacokinetic properties. A thorough understanding of how the body processes these drugs allows for the design of effective treatment protocols. The following sections and the summary table below detail the key pharmacokinetic parameters of tranexamic acid, aminocaproic acid, and, due to the limited direct data on PAMBA, its close structural analog p-aminobenzoic acid (PABA) is used as a surrogate for comparative purposes.
| Parameter | Tranexamic Acid (TXA) | Aminocaproic Acid | p-Aminobenzoic Acid (PABA) (as a surrogate for PAMBA) |
| Oral Bioavailability | ~34% | Rapid and complete | Rapidly and extensively absorbed |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours (oral) | Not specified | 1-2 hours (oral) |
| Plasma Half-life (t½) | ~2 hours (IV), ~11 hours (oral) | ~2 hours | ~7 minutes (IV in rabbits) |
| Volume of Distribution (Vd) | 9 to 12 L (IV) | 23 L (oral), 30 L (IV) | Not specified |
| Metabolism | Minimally metabolized | Minimally metabolized | Predominantly by acetylation and glycine conjugation |
| Primary Route of Excretion | Renal (>95% as unchanged drug) | Renal (as unchanged drug) | Renal |
Tranexamic Acid (4-Aminomethyl-cyclohexanecarboxylic Acid)
Tranexamic acid exhibits moderate oral bioavailability, with approximately 34% of an orally administered dose reaching systemic circulation. Following oral administration, peak plasma concentrations are typically observed within 2.5 hours. The elimination half-life of tranexamic acid is route-dependent, being approximately 2 hours after intravenous administration and extending to about 11 hours when given orally. It has a relatively small volume of distribution of 9 to 12 liters. A key characteristic of tranexamic acid is its limited metabolism; over 95% of the drug is excreted unchanged in the urine. This renal clearance pathway underscores the importance of dose adjustments in patients with impaired kidney function.
Aminocaproic Acid
In contrast to tranexamic acid, aminocaproic acid is rapidly and completely absorbed following oral administration. While a specific Tmax is not consistently reported, its rapid absorption is a key feature. The elimination half-life is approximately 2 hours. Aminocaproic acid has a larger volume of distribution compared to tranexamic acid, with values of 23 liters for oral administration and 30 liters for intravenous administration. Similar to tranexamic acid, it undergoes minimal metabolism and is primarily excreted unchanged by the kidneys.
4-(Aminomethyl)benzoic Acid (PAMBA) and its Surrogate, p-Aminobenzoic Acid (PABA)
Direct and comprehensive pharmacokinetic data for 4-(aminomethyl)benzoic acid is sparse in publicly available literature.[3][4][5][6] However, its close structural analog, p-aminobenzoic acid (PABA), has been studied, and its pharmacokinetic profile can offer valuable insights. PABA is known to be rapidly and extensively absorbed from the rat small intestine.[7] In rabbits, PABA is eliminated very rapidly, with an intravenous half-life of approximately 7 minutes.[8] Unlike tranexamic acid and aminocaproic acid, PABA undergoes significant metabolism, primarily through acetylation and glycine conjugation, before renal excretion.[8] This metabolic pathway suggests that PAMBA may also be more extensively metabolized than its cyclohexane-containing counterparts, a critical consideration in drug development.
Causality Behind Experimental Choices in Pharmacokinetic Profiling
The determination of the pharmacokinetic profiles of these antifibrinolytic agents relies on robust and well-validated experimental designs. The choice of animal models, analytical techniques, and study protocols is critical for obtaining reliable and translatable data.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for a pre-clinical pharmacokinetic study.
The selection of Sprague-Dawley rats as an animal model is common in preclinical pharmacokinetic studies due to their well-characterized physiology and ease of handling.[9] The dual administration routes (oral and intravenous) are essential for determining absolute oral bioavailability.[10] Intravenous administration serves as a reference for 100% bioavailability, allowing for the calculation of the fraction of the orally administered drug that reaches systemic circulation.[10] Serial blood sampling at predefined time points is crucial for constructing a plasma concentration-time curve, which is the foundation of pharmacokinetic analysis.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols are essential. The following sections outline the methodologies for determining the pharmacokinetic profiles of the discussed compounds.
Protocol 1: In-life Phase for Oral and Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment and fasted overnight before dosing.[9]
-
Drug Formulation:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 0.9% saline) to a final concentration of 1 mg/mL.
-
Oral (PO): The compound is suspended in a vehicle like 0.5% methylcellulose at a concentration of 10 mg/mL.
-
-
Dosing:
-
IV Group (n=5): A single dose of 2 mg/kg is administered via the tail vein.
-
PO Group (n=5): A single dose of 20 mg/kg is administered by oral gavage.
-
-
Blood Sampling:
-
Approximately 0.2 mL of blood is collected from the jugular vein at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
-
Plasma Preparation:
-
Blood samples are centrifuged at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Protocol 2: Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This protocol is based on established methods for the quantification of small molecule amine-containing drugs in plasma.[11][12]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of the analyte in the study samples is then determined from this calibration curve.
-
The use of an internal standard is a critical component of a self-validating system, as it corrects for variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Structure-Activity Relationships and Pharmacokinetic Implications
The structural differences between tranexamic acid, aminocaproic acid, and PAMBA directly influence their pharmacokinetic profiles.
Caption: Relationship between chemical structure and pharmacokinetic properties.
The cyclohexane ring of tranexamic acid contributes to its moderate lipophilicity and, consequently, its oral bioavailability. In contrast, the more flexible linear structure of aminocaproic acid may facilitate more efficient absorption. The presence of a benzene ring in PAMBA makes it a likely substrate for hepatic enzymes, particularly those involved in phase II conjugation reactions, which would explain the extensive metabolism observed with its surrogate, PABA.
Conclusion
This comparative analysis highlights the significant differences in the pharmacokinetic profiles of 4-aminomethyl-cyclohexanecarboxylic acid and its analogs. Tranexamic acid and aminocaproic acid, while both being minimally metabolized, exhibit notable differences in their oral absorption. The aromatic nature of 4-(aminomethyl)benzoic acid suggests a greater susceptibility to metabolism. A thorough understanding of these ADME characteristics, grounded in robust experimental methodologies, is essential for the rational design and development of new antifibrinolytic therapies and for the optimization of existing treatment regimens. The provided protocols offer a framework for conducting such vital preclinical investigations.
References
-
A Sensitive and Rapid LC-MS/MS Method for Quantification of Aminocaproic Acid in Human Plasma and its Pharmacokinetic Application. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass. (2012). PubMed. Retrieved from [Link]
-
A simple and selective liquid chromatography tandem mass spectrometry method for determination of ε aminocaproic acid in human plasma. (2015). Journal of Applied Bioanalysis. Retrieved from [Link]
-
Review of the Fibrinolytic System: Comparison of Different Antifibrinolytics used During Cardiopulmonary Bypass. (2012). Ingenta Connect. Retrieved from [Link]
-
A Sensitive and Rapid LC-MS/MS Method for Quantification of Aminocaproic Acid in Human Plasma and its Pharmacokinetic Application. (n.d.). ResearchGate. Retrieved from [Link]
-
A simple and selective liquid chromatography-tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. (2015). ResearchGate. Retrieved from [Link]
-
A simple and selective liquid chromatography- tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. (2015). Semantic Scholar. Retrieved from [Link]
-
Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass. (2012). SciSpace. Retrieved from [Link]
-
Review of the Fibrinolytic System: Comparison of Different Antifibrinolytics used During Cardiopulmonary Bypass. (n.d.). ResearchGate. Retrieved from [Link]
-
Antifibrinolytic Therapy and Perioperative Considerations. (2015). PubMed Central. Retrieved from [Link]
-
Metabolic kinetics of p-aminobenzoic acid in rabbits. (1999). PubMed. Retrieved from [Link]
-
Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. (1991). PubMed. Retrieved from [Link]
-
Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Retrieved from [Link]
-
Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022). PubMed Central. Retrieved from [Link]
-
Aminomethylbenzoic acid. (n.d.). Grokipedia. Retrieved from [Link]
-
PHARMACOKINETIC STUDY of ORAL ϵ-AMINOCAPROIC ACID in the NORTHERN ELEPHANT SEAL (MIROUNGA ANGUSTIROSTRIS). (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of aminocaproic acid on clot strength and clot lysis of canine blood determined by use of an in vitro model of hyperfibrinolysis. (2014). PubMed. Retrieved from [Link]
-
Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma. (2022). Frontiers. Retrieved from [Link]
-
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. (n.d.). ResearchGate. Retrieved from [Link]
-
Aminomethylbenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. (1995). PubMed. Retrieved from [Link]
-
Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. (2018). PubMed Central. Retrieved from [Link]
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). (1990). PubMed. Retrieved from [Link]
-
4-(Aminomethyl)Benzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (n.d.). HAL Open Science. Retrieved from [Link]
-
What is Aminomethylbenzoic Acid used for?. (2024). Aol. Retrieved from [Link]
-
Oral Bioavailability (F%). (n.d.). PharmaInformatic. Retrieved from [Link]
Sources
- 1. Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic kinetics of p-aminobenzoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The proper disposal of research compounds like 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal and financial repercussions.[1][2]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. It is designed to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance.
Compound Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This informs every subsequent step, from selecting personal protective equipment (PPE) to determining appropriate waste containers.
Inferred Hazard Profile:
-
Physical State: Likely a solid, crystalline powder.[5]
-
Potential Hazards:
-
Incompatibilities: Strong oxidizing agents.[5] Thermal decomposition may produce hazardous gases such as nitrogen oxides and carbon monoxide.[5]
This assessment mandates that all waste containing this compound be treated as regulated hazardous chemical waste .[6]
Core Disposal Protocol: From Generation to Collection
The following protocol outlines the necessary steps for safely managing waste streams containing this compound.
Step 1: Waste Minimization
Effective waste management begins with waste minimization.[7] This proactive approach not only enhances safety by reducing the volume of hazardous materials on-site but also lowers disposal costs.[7]
-
Source Reduction: Order only the quantity of the chemical required for your experiments.[8]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent ordering duplicates and to track expiration dates.[7]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]
Step 2: Personal Protective Equipment (PPE)
Based on the inferred hazard profile, the following minimum PPE must be worn when handling the compound or its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[9] A face shield may be required if there is a splash risk.[9]
-
Body Protection: A lab coat is mandatory.[5]
All handling of the solid compound or solutions should occur in a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation.[9]
Step 3: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1][2]
-
Segregation: Do not mix waste containing this compound with other waste streams, especially strong oxidizing agents or bases, unless compatibility is confirmed by your institution's Environmental Health & Safety (EHS) department.[5][10]
-
Container Selection:
Step 4: Labeling the Waste Container
Accurate and thorough labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.[2][12]
As soon as the first drop of waste is added, the container must be labeled with a completed EHS-approved hazardous waste tag.[10][11] The label must include:
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[11]
-
An accurate estimate of the concentration of each component in the container.[11]
-
The hazard characteristics (e.g., Irritant, Toxic).[12]
-
The accumulation start date (this is typically added when the waste is moved to a central accumulation area, not in the lab's satellite area, but check your institution's specific policy).[13]
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[8][11][13]
-
Location: The SAA must be close to where the waste is generated.[14]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][10][11]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[10]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[8]
Step 6: Requesting Disposal
Once a waste container is full (no more than 90% capacity to allow for expansion), it must be disposed of promptly.[14]
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department.[8][10]
-
Do Not Transport: Laboratory personnel should never transport their own hazardous waste across campus. This must be done by trained EHS staff.[15]
-
Never Use Drains or Trash: It is strictly forbidden to dispose of this chemical waste down the sink or in the regular trash.[10][15]
Managing Contaminated Materials and Spills
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Solids: Items such as used gloves, weigh paper, and absorbent pads contaminated with the compound should be considered hazardous waste. Collect these items in a clearly labeled, sealed plastic bag or a lined pail, and dispose of them as solid chemical waste.[16]
-
Empty Containers: An empty container that held the pure compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10][15] For highly toxic chemicals, the first three rinses must be collected.[10] After rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office.[10]
-
Spill Cleanup: In the event of a small spill, use a spill kit with appropriate absorbents. All cleanup materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[17] For large spills, evacuate the area and immediately contact your institution's EHS emergency line.[10]
Summary of Disposal Parameters
For quick reference, the following table summarizes the key operational and disposal information for this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [1][2][18] |
| Primary Disposal Route | Licensed Hazardous Waste Vendor via Institutional EHS | [1][2][14] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [5][9] |
| Handling Area | Chemical Fume Hood | [9] |
| Compatible Containers | Sturdy, sealed plastic or other compatible material | [8][10] |
| Incompatible Materials | Strong Oxidizing Agents, Bases (without EHS consult) | [5][10] |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Name + Hazards | [11][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [8][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Workflow for this compound.
References
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
3 Tips To Improve Your Laboratory Waste Management. IDR Environmental Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
SAFETY DATA SHEET for TRANS-4-(AMINOMETHYL)-CYCLOHEXANE CARBOXYLIC ACID. S3-Amazon AWS. [Link]
-
Chemical Waste. The University of Texas at Austin, Environmental Health & Safety (EHS). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. emsllcusa.com [emsllcusa.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
Hazard Identification and Risk Assessment
The primary hazards associated with 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid are inferred from its structural components: the cyclohexanecarboxylic acid core, the fluorobenzyl group, and the secondary amine linkage. Structurally related compounds, such as cyclohexanecarboxylic acid and other substituted carboxylic acids, are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause serious eye irritation, and lead to skin and respiratory irritation.[3][4]
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity, Oral (Harmful) | P264, P270, P301+P317, P330, P501 | |
| Skin Irritation | P264, P280, P302+P352, P332+P317, P362+P364 | |
| Eye Irritation | P264, P280, P305+P351+P338, P337+P317 | |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | P261, P271, P304+P340, P319 |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[6] | Prevents direct skin contact and potential irritation. Gloves must be inspected prior to use.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[8] If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[5][7] | Minimizes the risk of respiratory tract irritation. |
| Protective Clothing | Laboratory coat and closed-toe footwear.[5] | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound. Adherence to these steps will create a self-validating system of safety within your laboratory operations.
-
Preparation and Engineering Controls :
-
Ensure that a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Designate a specific area for handling the compound to prevent cross-contamination.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a contained weighing system to minimize dust generation.
-
Close the container tightly when not in use.[1]
-
-
Solution Preparation :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[2][3]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][7]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal is a critical aspect of the chemical lifecycle and environmental responsibility.
-
Waste Identification : All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.[9]
-
Containerization :
-
Use a dedicated, properly labeled, and tightly sealed container for the waste.[9]
-
The label should clearly state "Hazardous Waste" and the full chemical name.
-
-
Storage : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS program. Do not discharge to sewer systems or the environment.[9]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety checks at each stage.
Sources
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. opcw.org [opcw.org]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
